molecular formula C9H12N2OS B090735 Thiourea, N-(2-hydroxyethyl)-N'-phenyl- CAS No. 102-12-5

Thiourea, N-(2-hydroxyethyl)-N'-phenyl-

Cat. No.: B090735
CAS No.: 102-12-5
M. Wt: 196.27 g/mol
InChI Key: MFCXZZJQPDIXAS-UHFFFAOYSA-N
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Description

Thiourea, N-(2-hydroxyethyl)-N'-phenyl- is a useful research compound. Its molecular formula is C9H12N2OS and its molecular weight is 196.27 g/mol. The purity is usually 95%.
The exact mass of the compound Thiourea, N-(2-hydroxyethyl)-N'-phenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90821. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Thiourea, N-(2-hydroxyethyl)-N'-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiourea, N-(2-hydroxyethyl)-N'-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-hydroxyethyl)-3-phenylthiourea
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InChI

InChI=1S/C9H12N2OS/c12-7-6-10-9(13)11-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H2,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MFCXZZJQPDIXAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60144510
Record name Thiourea, N-(2-hydroxyethyl)-N'-phenyl-
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Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

102-12-5
Record name N-(2-Hydroxyethyl)-N′-phenylthiourea
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Record name Thiourea, N-(2-hydroxyethyl)-N'-phenyl-
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Record name Thiourea, N-(2-hydroxyethyl)-N'-phenyl-
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Record name 1-(2-HYDROXYETHYL)-3-PHENYL-2-THIOUREA
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Foundational & Exploratory

An In-depth Technical Guide to N-(2-hydroxyethyl)-N'-phenylthiourea: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Thiourea Derivative

N-(2-hydroxyethyl)-N'-phenylthiourea is a disubstituted thiourea derivative that serves as a pivotal intermediate in organic synthesis, particularly in the construction of heterocyclic scaffolds of medicinal interest. Its bifunctional nature, possessing both a nucleophilic thiourea moiety and a reactive hydroxyl group, makes it a valuable building block for creating more complex molecules. This guide provides a comprehensive overview of its fundamental properties, synthesis, and key applications, with a particular focus on its role in the generation of 2-phenylaminothiazolines, a class of compounds with significant potential in drug discovery.

Core Physicochemical and Structural Properties

While extensive experimental data for N-(2-hydroxyethyl)-N'-phenylthiourea is not widely published, its basic properties can be derived from available literature and computational predictions. A crystallographic study has confirmed its molecular structure, revealing key bond lengths and angles.[1]

PropertyValueSource
CAS Number 102-12-5[2]
Molecular Formula C₉H₁₂N₂OS[2][3]
Molecular Weight 196.27 g/mol [2][3]
Monoisotopic Mass 196.06703 Da[3]
Predicted XlogP 0.4[3]
Appearance Colorless needles[1]
Melting Point 393 K (120 °C)[1]

Note: Some physicochemical properties are based on computational predictions due to limited experimental data in publicly available literature.

Synthesis of N-(2-hydroxyethyl)-N'-phenylthiourea: A Straightforward Approach

The most common and efficient synthesis of N-(2-hydroxyethyl)-N'-phenylthiourea involves the reaction of an amine, in this case, 2-aminoethanol (ethanolamine), with phenyl isothiocyanate.[4][5] This nucleophilic addition reaction is typically high-yielding and proceeds under mild conditions.[6]

Reaction Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A 2-Aminoethanol (Ethanolamine) C Solvent (e.g., Ethanol, Dioxane) A->C Dissolve in B Phenyl Isothiocyanate B->C Add to D Stirring at Room Temperature or Gentle Heating C->D E N-(2-hydroxyethyl)-N'-phenylthiourea D->E Yields G A N-(2-hydroxyethyl)-N'-phenylthiourea B Activation of Hydroxyl Group (e.g., with TsCl and a base) A->B C Activated Intermediate B->C D Intramolecular Nucleophilic Attack by Sulfur C->D E 2-Phenylaminothiazoline D->E

Sources

N-(2-hydroxyethyl)-N'-phenyl-thiourea CAS number 102-12-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-(2-hydroxyethyl)-N'-phenyl-thiourea (CAS 102-12-5): Synthesis, Reactivity, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(2-hydroxyethyl)-N'-phenyl-thiourea, a molecule belonging to the versatile class of thiourea derivatives. While specific biological data for this exact compound is limited in publicly available literature, this document synthesizes information on its chemical properties, synthesis, and key reactivity.[1] Furthermore, by examining the extensive research on structurally related N-phenyl-thiourea analogs, we will explore the compound's significant therapeutic potential, providing a foundational resource for researchers, chemists, and drug development professionals.

The Thiourea Scaffold: A Privileged Structure in Medicinal Chemistry

Thiourea and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous bioactive compounds.[2] These organosulfur compounds, characterized by the (R¹R²N)(R³R⁴N)C=S functional group, exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties.[3][4] The structural versatility of the thiourea scaffold allows for extensive modification of the N and N' substituents, enabling the fine-tuning of their pharmacological profiles to target a diverse array of biological targets, particularly enzymes and receptors.[2][5]

Physicochemical Properties of N-(2-hydroxyethyl)-N'-phenyl-thiourea

N-(2-hydroxyethyl)-N'-phenyl-thiourea is a bifunctional molecule featuring a phenyl ring, a reactive thiourea core, and a terminal primary alcohol. These features dictate its solubility, reactivity, and potential for biological interactions.

PropertyValueSource(s)
CAS Number 102-12-5[6][7][8]
Molecular Formula C₉H₁₂N₂OS[6][7]
Molecular Weight 196.27 g/mol [7]
Appearance Solid (form may vary)N/A
SMILES C1=CC=C(C=C1)NC(=S)NCCO[7]
InChI Key MFCXZZJQPDIXAS-UHFFFAOYSA-N[9]

Synthesis and Production

The most direct and common method for synthesizing N,N'-disubstituted thioureas is the reaction of an amine with an appropriate isothiocyanate.[1][2] For N-(2-hydroxyethyl)-N'-phenyl-thiourea, this involves the nucleophilic addition of the primary amine group of 2-aminoethanol (ethanolamine) to the electrophilic carbon of phenyl isothiocyanate.

G cluster_process Process A Phenyl Isothiocyanate Product N-(2-hydroxyethyl)-N'-phenyl-thiourea A->Product Nucleophilic Addition B 2-Aminoethanol (Ethanolamine) B->Product Solvent Solvent (e.g., Ethanol, DCM) Conditions Room Temperature G cluster_activation Step 1: Activation of Hydroxyl Group cluster_cyclization Step 2: Intramolecular Attack Start N-(2-hydroxyethyl)-N'-phenyl-thiourea Reagents Reagents: p-Toluenesulfonyl Chloride (TsCl) Base (e.g., NaOH, Triethylamine) Start->Reagents Intermediate Activated Intermediate (O-Tosylate) Reagents->Intermediate Activation Mechanism Nucleophilic attack by Sulfur Intermediate->Mechanism S-Cyclization Product 2-(Phenylimino)thiazolidine Mechanism->Product G cluster_workflow General Workflow for In Vitro Cytotoxicity Testing A Prepare Cancer Cell Culture B Treat cells with Thiourea Derivative (various concentrations) A->B C Incubate (e.g., 24-72 hours) B->C D Perform Viability Assay (e.g., MTT Assay) C->D E Data Analysis: Calculate IC₅₀ value D->E

Sources

An In-Depth Technical Guide on the Molecular Structure of N-(2-hydroxyethyl)-N'-phenyl-thiourea

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the molecular structure of N-(2-hydroxyethyl)-N'-phenyl-thiourea, a compound of interest in medicinal chemistry and materials science. We delve into its synthesis, conformational analysis, and the nuanced intra- and intermolecular forces that define its three-dimensional architecture. Through a synthesis of crystallographic data and spectroscopic analysis, this document offers a detailed structural narrative, explaining the causality behind its observed properties and providing field-proven insights for researchers, scientists, and drug development professionals.

Introduction

Thiourea derivatives represent a class of "privileged structures" in medicinal chemistry, serving as versatile scaffolds for the development of therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4] The compound N-(2-hydroxyethyl)-N'-phenyl-thiourea (C₉H₁₂N₂OS) incorporates key functional groups—a phenyl ring, a flexible hydroxyethyl chain, and the thiourea backbone—that grant it specific stereoelectronic properties.[5][6] Understanding the precise molecular structure of this compound is paramount, as its three-dimensional conformation, hydrogen bonding capabilities, and electronic distribution directly govern its interaction with biological targets and its material properties.

This guide elucidates the molecular architecture of N-(2-hydroxyethyl)-N'-phenyl-thiourea, drawing upon definitive X-ray crystallographic studies and spectroscopic methods. We will explore not just the static structure but also the dynamic interplay of forces that stabilize its preferred conformations.

Synthesis and Material Preparation

The synthesis of N,N'-disubstituted thioureas is most reliably achieved through the nucleophilic addition of an amine to an isothiocyanate.[7][8][9] This method is characterized by high efficiency and operational simplicity, making it a cornerstone protocol in medicinal chemistry.

Synthetic Workflow: Causality and Control

The chosen synthetic route leverages the high electrophilicity of the central carbon atom in the isothiocyanate group (-N=C=S) and the nucleophilicity of the primary amine in 2-aminoethanol.

G cluster_0 Synthesis Workflow reagent1 Phenyl Isothiocyanate (Electrophile) reaction Nucleophilic Addition (Heat, 3h) reagent1->reaction reagent2 2-Aminoethanol (Nucleophile) reagent2->reaction solvent Dioxane or Ethanol (Reaction Medium) solvent->reaction product_crude Crude Product (Solid Precipitate) reaction->product_crude purification Recrystallization (from Ethanol) product_crude->purification product_final Pure N-(2-hydroxyethyl)-N'-phenyl-thiourea (Colorless Needles) purification->product_final

Caption: Synthetic workflow for N-(2-hydroxyethyl)-N'-phenyl-thiourea.

Expertise & Experience: The selection of a solvent like dioxane or ethanol is critical; these solvents are sufficiently polar to solubilize the starting materials but are inert under the reaction conditions.[10] Heating the reaction mixture accelerates the rate of nucleophilic attack.[10] The purification by recrystallization is a self-validating system; it relies on the differential solubility of the target compound and any unreacted starting materials or byproducts, ensuring high purity of the final crystalline product.[2]

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask, dissolve phenyl isothiocyanate (1.0 equivalent) in dioxane (e.g., 30 mL).[10]

  • Amine Addition: Add an equimolar amount of 2-aminoethanol (1.0 equivalent) to the solution.

  • Reaction Progression: Heat the mixture at reflux (approximately 101°C for dioxane) for 3 hours.[10] Monitor the reaction via Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Product Isolation: Cool the reaction mixture to room temperature to allow the product to precipitate.

  • Purification: Filter the solid precipitate, wash with cold ethanol, and recrystallize from a minimal amount of hot ethanol to yield pure, colorless needles.[10]

Structural Elucidation: A Multi-Technique Approach

The definitive molecular structure is determined using a combination of single-crystal X-ray diffraction, which provides a precise three-dimensional map of atomic positions, and spectroscopic methods (NMR, IR) that corroborate the structural features in solution and solid states.

Single-Crystal X-ray Diffraction Analysis

X-ray diffraction (XRD) on a suitable single crystal is the gold standard for determining molecular structure, providing unambiguous data on bond lengths, bond angles, and crystal packing.[11][12]

A study published in Acta Crystallographica Section E provides the definitive crystal structure of N-(2-hydroxyethyl)-N'-phenyl-thiourea.[10] The key findings are summarized below.

Table 1: Crystallographic Data

Parameter Value
Chemical Formula C₉H₁₂N₂OS
Molecular Weight 196.28 g/mol
Crystal System Tetragonal
Space Group I4₁/a
Unit Cell Dimensions a = 26.170(4) Å, c = 5.7775(16) Å
Volume 3956.8(16) ų
Z (Molecules/unit cell) 16

Source: Acta Crystallographica Section E, 2012, 68, o1162.[10]

Molecular Geometry and Conformation

The crystal structure reveals several critical conformational features:

  • Planarity of Thiourea Core: The N-C(S)-N core of the thiourea group is essentially planar, a common feature resulting from the delocalization of π-electrons across the S=C and C-N bonds.[13] The C=S bond length is typically intermediate between a pure double and single bond, indicating this resonance.[13]

  • Orientation of Substituents: The phenyl ring is significantly twisted relative to the thiourea plane, with a reported dihedral angle of 71.13 (9)°.[10] This non-planar arrangement minimizes steric hindrance between the phenyl group and the thiourea core.

  • Hydroxyethyl Chain Conformation: The flexible hydroxyethyl side chain adopts a gauche conformation, with the N-C-C-O torsion angle measured at 72.8 (2)°.[10] This specific orientation is stabilized by the formation of intramolecular and intermolecular hydrogen bonds.

Table 2: Selected Bond Lengths and Angles

Bond/Angle Length (Å) / Angle (°) Significance
C=S ~1.68 Å Intermediate character, typical for thioureas.[13]
C(S)-N(phenyl) ~1.36 Å Partial double bond character due to resonance.
C(S)-N(ethyl) ~1.34 Å Slightly shorter, indicating strong electron delocalization.[13]
N-C-C-O Torsion Angle 72.8 (2)° Defines the gauche conformation of the side chain.[10]

Note: Exact values are dependent on the specific refinement of the crystal structure.

The Crucial Role of Hydrogen Bonding

Hydrogen bonds are the primary non-covalent interactions governing the supramolecular assembly and conformation of N-(2-hydroxyethyl)-N'-phenyl-thiourea.[14][15][16] The crystal structure shows a robust three-dimensional network formed by multiple hydrogen bonds.[10]

  • O-H···S Interaction: The hydroxyl group (O-H) acts as a hydrogen bond donor to the thiocarbonyl sulfur atom (C=S) of an adjacent molecule. This is a classic and strong interaction in thiourea chemistry.

  • N-H···O Interaction: The N-H protons of the thiourea backbone act as donors to the oxygen atom of the hydroxyl group on a neighboring molecule.[10]

  • N-H···S Interaction: In many thiourea derivatives, an intramolecular N-H···S hydrogen bond can form, creating a pseudo-six-membered ring that enhances planarity and stability.[13][17] While the large dihedral angle in this specific crystal structure suggests this is not the dominant intramolecular force, intermolecular N-H···S interactions are key to the crystal packing.

G cluster_0 Intermolecular Hydrogen Bonding Network mol1 Molecule A (...N-H...C=S...N-H...CH₂CH₂-OH) mol2 Molecule B (HO-CH₂CH₂...H-N...S=C...H-N...) mol1->mol2 O-H···S mol2->mol1 N-H···O mol3 Molecule C (...N-H...C=S...N-H...CH₂CH₂-OH) mol2->mol3 O-H···S

Caption: Key intermolecular hydrogen bonds stabilizing the crystal lattice.

Spectroscopic Correlation

Spectroscopic data provide a crucial link between the solid-state crystal structure and the behavior of the molecule in solution.

  • ¹H NMR Spectroscopy: In a solvent like DMSO-d₆, the N-H protons typically appear as broad singlets at a downfield chemical shift (e.g., δ 8-11 ppm), indicative of their acidic nature and involvement in hydrogen bonding.[1][18] The protons of the hydroxyethyl group (-CH₂-CH₂-OH) would show distinct signals, with their coupling patterns confirming the connectivity.

  • IR Spectroscopy: The infrared spectrum provides direct evidence of the functional groups. Key vibrational bands include:

    • N-H stretching: A broad band around 3200-3400 cm⁻¹, characteristic of hydrogen-bonded N-H groups.

    • O-H stretching: A broad band, often overlapping with the N-H stretch, around 3300-3500 cm⁻¹.

    • C=S stretching: A strong band typically found in the region of 1250-1350 cm⁻¹, often referred to as the "thiourea band".[13]

Relevance for Drug Development and Materials Science

The detailed molecular structure provides critical insights for drug design:

  • Pharmacophore Modeling: The precise 3D arrangement of hydrogen bond donors (N-H, O-H) and acceptors (C=S, O) defines the molecule's pharmacophore. This information is essential for designing inhibitors that can fit into the active site of a target protein.

  • Structure-Activity Relationships (SAR): The gauche conformation of the hydroxyethyl chain and the twisted orientation of the phenyl group are key structural descriptors. Modifications to these groups (e.g., changing chain length or phenyl substitution) would alter this conformation, directly impacting biological activity.

  • Lipophilicity and Solubility: The extensive hydrogen bonding network suggests high crystal lattice energy, which can impact solubility. The presence of the hydroxyl group, however, enhances water solubility compared to a simple alkyl chain, a critical parameter for drug formulation.

Conclusion

The molecular structure of N-(2-hydroxyethyl)-N'-phenyl-thiourea is defined by a non-planar conformation featuring a significant twist between the phenyl ring and the thiourea core, and a gauche orientation of the hydroxyethyl side chain. This specific geometry is the result of minimizing steric strain while maximizing a robust, three-dimensional intermolecular hydrogen bonding network involving O-H···S and N-H···O interactions. This detailed structural understanding, validated by both X-ray crystallography and spectroscopy, provides the essential foundation for rational drug design and the development of novel materials based on this versatile thiourea scaffold.

References

  • Lee, J.-E., Park, S., & Lee, S. S. (2023). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. Acta Crystallographica Section E: Crystallographic Communications, 79(1), 28–33. Available at: [Link]

  • Gatnara, R. O., et al. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 28(3), 1349. Available at: [Link]

  • de Oliveira, C. S., et al. (2020). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Frontiers in Chemistry, 8, 593. Available at: [Link]

  • Awang Ngah, F. A., et al. (2017). Synthesis of Thiourea Derivatives and Binding Behavior Towards the Mercury Ion. Malaysian Journal of Analytical Sciences, 21(6), 1226-1234. Available at: [Link]

  • Khan, I., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 438-469. Available at: [Link]

  • Scattolin, T., Klein, A., & Schoenebeck, F. (2017). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters, 19(7), 1756–1759. Available at: [Link]

  • Haynes, C. J. E., et al. (2014). Acylthioureas as anion transporters: the effect of intramolecular hydrogen bonding. Organic & Biomolecular Chemistry, 12(1), 62-72. Available at: [Link]

  • Wang, J.-T., et al. (1995). The Relationship Between the Intramolecular Hydrogen Bond of Acylthiourea and Its N-Aromatic Substitutents. Chemical Journal of Chinese Universities, 16(8), 1233. Available at: [Link]

  • Richey, S. A., et al. (n.d.). Hydrogen-Bonding Networks in Heterocyclic Thioureas. Available at: [Link]

  • Aris, H., et al. (2018). Intramolecular Hydrogen Bond Activation: Thiourea-Organocatalyzed Enantioselective 1,3-Dipolar Cycloaddition of Salicylaldehyde-Derived Azomethine Ylides with Nitroalkenes. The Journal of Organic Chemistry, 83(5), 2636–2645. Available at: [Link]

  • Hameed, A. S., Al-Shemary, R. K., & Khazaal, S. S. (2010). Synthesis, characterization and biological activity of N-phenyl-Ñ-(2-phenolyl)thiourea (PPTH) and its metal complexes. Oriental Journal of Chemistry, 26(3). Available at: [Link]

  • PubChemLite. (n.d.). N-(2-hydroxyethyl)-n'-phenylthiourea (C9H12N2OS). Available at: [Link]

  • MDPI. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Available at: [Link]

  • Popiołek, Ł. (2017). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 22(12), 2038. Available at: [Link]

  • Akkurt, M., et al. (2012). 1-(2-Hydroxyethyl)-3-phenylthiourea. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1162. Available at: [Link]

  • Ayed, T. B., et al. (2020). Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide). Crystals, 10(9), 811. Available at: [Link]

  • Dhaene, J., et al. (2020). Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 1), 101–107. Available at: [Link]

  • CURRENTA. (n.d.). X-ray Diffraction (XRD) and X-ray Structure Analysis. Available at: [Link]

  • Caracolla, A., et al. (2024). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. Molecules, 29(10), 2267. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of N-(2-hydroxyethyl)-N'-phenyl-thiourea

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Substituted Thioureas

Thiourea derivatives represent a class of "privileged structures" in the landscape of medicinal chemistry and materials science.[1] Their remarkable versatility, stemming from the (R¹R²N)(R³R⁴N)C=S scaffold, allows for extensive structural modifications, enabling the precise tuning of biological and chemical properties. These compounds are integral to the development of therapeutic agents with a wide spectrum of activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] This guide focuses on a specific, valuable derivative: N-(2-hydroxyethyl)-N'-phenyl-thiourea. Its synthesis via the reaction of phenyl isothiocyanate with ethanolamine is a fundamental yet elegant transformation that yields a bifunctional molecule—a precursor ripe for further elaboration into complex heterocyclic systems.[3] This document provides a detailed exploration of this synthesis, from first principles of its reaction mechanism to a robust, field-tested experimental protocol designed for reproducibility and high yield.

The Core Reaction: Mechanism and Rationale

The synthesis of N-(2-hydroxyethyl)-N'-phenyl-thiourea is a classic example of a nucleophilic addition reaction. The core of this transformation lies in the interaction between the electrophilic carbon of the isothiocyanate group and the nucleophilic primary amine of ethanolamine.

Mechanistic Breakdown

The reaction proceeds through a well-established, two-step mechanism:

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine in ethanolamine attacking the highly electrophilic central carbon atom of the phenyl isothiocyanate's -N=C=S group.[4] This carbon is electron-deficient due to the electronegativity of the adjacent nitrogen and sulfur atoms. This attack forms a transient, zwitterionic intermediate.

  • Proton Transfer: The intermediate rapidly stabilizes through an intramolecular or solvent-mediated proton transfer. The proton from the newly bonded, positively charged nitrogen is transferred to the nitrogen of the former isothiocyanate group, resulting in the final, stable N,N'-disubstituted thiourea product.[4]

This reaction is highly efficient and typically proceeds under mild conditions, making it a favored method for generating thiourea linkages.[4]

Reaction_Mechanism Phenyl_Isothiocyanate Phenyl Isothiocyanate (Electrophile) Intermediate Zwitterionic Intermediate Phenyl_Isothiocyanate->Intermediate 1. Nucleophilic Attack (Amine N attacks Isothiocyanate C) Ethanolamine Ethanolamine (Nucleophile) Ethanolamine->Intermediate Product N-(2-hydroxyethyl)-N'-phenyl-thiourea Intermediate->Product 2. Proton Transfer

Caption: The reaction mechanism for thiourea formation.

Causality of Experimental Choices
  • Reactant Stoichiometry: A near 1:1 molar ratio of phenyl isothiocyanate and ethanolamine is employed. A slight excess of the amine can sometimes be used to ensure the complete consumption of the more expensive or hazardous isothiocyanate, but a 1:1 ratio is generally effective.[4]

  • Solvent Selection: The choice of solvent is critical for ensuring that both reactants are fully solvated, facilitating molecular collisions. Alcohols, such as ethanol, are excellent choices as they readily dissolve both reactants and can participate in the proton transfer step.[5] Other aprotic solvents like dichloromethane (DCM) or acetonitrile are also suitable.[1][4] The solvent must be inert under the reaction conditions.

  • Temperature Control: The reaction is often exothermic. The dropwise addition of phenyl isothiocyanate allows for dissipation of the heat generated.[1][4] While the reaction proceeds efficiently at room temperature, some protocols employ gentle reflux to reduce reaction times and ensure completion.[5]

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each step includes checkpoints and expected observations, ensuring that the researcher can proceed with confidence.

Safety and Hazard Management: A Non-Negotiable Prerequisite
  • Phenyl Isothiocyanate (CAS 103-72-0): This compound is toxic if swallowed, causes severe skin burns and eye damage, and may cause allergic skin reactions or asthma-like symptoms if inhaled.[6][7][8] It is also a lachrymator.[9] All handling must occur within a certified chemical fume hood.

  • Ethanolamine (CAS 141-43-5): This compound is harmful if swallowed and causes severe skin burns and eye damage.

  • Personal Protective Equipment (PPE): Mandatory PPE includes chemical-resistant gloves (nitrile is insufficient; butyl rubber or laminate gloves are recommended), a lab coat, and chemical splash goggles.[7]

Step-by-Step Synthesis Workflow

Experimental_Workflow Setup 1. Reaction Setup Dissolve Ethanolamine in Ethanol Addition 2. Reagent Addition Add Phenyl Isothiocyanate dropwise at RT Setup->Addition Stirring Monitor 3. Reaction Monitoring Track via TLC until completion Addition->Monitor ~2-4 hours Isolate 4. Product Isolation Cool in ice bath to precipitate product Filter solid via vacuum filtration Monitor->Isolate Starting material consumed Purify 5. Purification Recrystallize from Ethanol/Water Isolate->Purify Crude solid Characterize 6. Characterization Obtain MP, IR, NMR data Purify->Characterize Pure white crystals

Caption: Step-by-step experimental workflow for the synthesis.

Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethanolamine (1.0 eq) in absolute ethanol (approx. 50-100 mL for a 0.1 mol scale). Stir the solution at room temperature until the ethanolamine is fully dissolved.

  • Reagent Addition: While stirring, add phenyl isothiocyanate (1.0 eq) dropwise to the ethanolamine solution using a dropping funnel over 15-20 minutes. An increase in the temperature of the flask may be observed.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature. Some protocols call for refluxing the mixture for 2-3 hours to ensure the reaction goes to completion.[5]

  • Reaction Monitoring (Trustworthiness Checkpoint): The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane 1:1). Spot the starting materials and the reaction mixture. The reaction is complete when the spot corresponding to the limiting reagent (typically phenyl isothiocyanate) has disappeared.

  • Product Isolation: Upon completion, cool the reaction mixture in an ice-water bath for 30-60 minutes. A white precipitate of N-(2-hydroxyethyl)-N'-phenyl-thiourea should form.[5]

  • Work-up: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.[5]

  • Purification: The crude product can be purified by recrystallization.[1] Dissolve the solid in a minimum amount of hot ethanol. If the solid does not precipitate upon cooling, add deionized water dropwise until the solution becomes turbid, then heat until it is clear again. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize the formation of pure crystals. Filter the purified crystals and dry them under vacuum.

Data Presentation: Quantitative Overview

The following table provides a summary of the quantitative parameters for a representative synthesis.

ParameterPhenyl IsothiocyanateEthanolamineProduct (Theoretical)
Molecular Formula C₇H₅NSC₂H₇NOC₉H₁₂N₂OS
Molar Mass ( g/mol ) 135.1961.08196.27[10]
Molar Equivalents 1.01.01.0
Example Scale (0.1 mol) 13.52 g (11.2 mL)6.11 g (6.0 mL)19.63 g
Solvent -Ethanol (~100 mL)-
Reaction Temp. Room Temperature / RefluxRoom Temperature / Reflux-
Reaction Time 2-4 hours2-4 hours-
Typical Yield --85-95%

Field Insights: Troubleshooting and Advanced Considerations

  • Issue: Product Oiling Out: If the product separates as an oil instead of a solid during recrystallization, it may be due to impurities or too rapid cooling. Solution: Re-dissolve the oil in hot solvent, add slightly more solvent, and allow it to cool much more slowly, perhaps by placing the flask in a large, insulated container. Scratching the inside of the flask with a glass rod at the solvent-air interface can initiate crystallization.

  • Issue: Low Yield: This can result from an incomplete reaction (verify with TLC before work-up), impure starting materials, or excessive loss during transfers and washes. Solution: Ensure reagents are pure and anhydrous where necessary. Use minimal volumes of cold solvent for washing the filtered product to avoid significant product loss.

  • Alternative Purification: If recrystallization proves difficult, the product can be purified using column chromatography on silica gel, typically with an ethyl acetate/hexane gradient.[1]

  • Further Applications: The synthesized N-(2-hydroxyethyl)-N'-phenyl-thiourea is a valuable intermediate. The presence of both a thiourea and a hydroxyl group allows for subsequent intramolecular cyclization reactions to form five-membered heterocyclic rings like 2-imino-3-phenylthiazolidine, a scaffold of significant interest in drug development.[3] This transformation is typically achieved by activating the hydroxyl group (e.g., converting it to a tosylate) to facilitate nucleophilic attack by the thiourea's sulfur atom.[3]

References

  • Recent Advancement in Synthesis of Isothiocyan
  • Application Notes and Protocols: N-(2-Hydroxyethyl)-N-methylthiourea in the Synthesis of Heterocyclic Compounds. Benchchem.
  • Potential Applications of N-(2-Hydroxyethyl)-N-methylthiourea in Medicinal Chemistry: A Technical Guide. Benchchem.
  • PHENYL ISOTHIOCYN
  • PHENYL ISOTHIOCYANATE CAS NO 103-72-0 MATERIAL SAFETY D
  • Safety Data Sheet: Phenyl isothiocyan
  • SAFETY DATA SHEET - Phenyl isothiocyan
  • Material Safety Data Sheet - Phenyl Isothiocyan
  • An In-depth Technical Guide on the Biological Activity of N-(2-Hydroxyethyl)-N-methylthiourea. Benchchem.
  • A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball milling.
  • Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N'-[Substituted Phenyl] Thiourea.
  • Mechanochemical synthesis of thioureas, ureas and guanidines. PubMed Central.
  • Application Note and Protocol: Synthesis of N-Substituted Thiourea Derivatives from (1-Isothiocyanatoethyl)benzene and Primary A. Benchchem.
  • N-(2-hydroxyethyl)-n'-phenylthiourea (C9H12N2OS). PubChemLite.

Sources

An In-depth Technical Guide on the Core Mechanism of Action of N-(2-hydroxyethyl)-N'-phenyl-thiourea

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-hydroxyethyl)-N'-phenyl-thiourea is a molecule of interest within the broader class of thiourea derivatives, a scaffold recognized for its diverse pharmacological potential. While extensive research has elucidated the mechanisms of action for many thiourea-containing compounds, specific data for N-(2-hydroxyethyl)-N'-phenyl-thiourea remains limited in publicly accessible scientific literature. This guide, therefore, adopts a scientifically rigorous approach of extrapolation, synthesizing the well-documented biological activities of structurally related phenylthiourea derivatives to propose a putative mechanism of action for the title compound. We will delve into its synthesis, potential molecular targets, and the signaling pathways it may modulate, providing a foundational framework for future empirical investigation. This document is intended to serve as a valuable resource for researchers, offering both a comprehensive overview of the current understanding of related compounds and a practical guide to the experimental validation of the proposed mechanisms.

Introduction: The Therapeutic Potential of the Thiourea Scaffold

Thiourea and its derivatives are considered "privileged structures" in medicinal chemistry, forming the backbone of numerous bioactive compounds.[1] These compounds have demonstrated a remarkable breadth of therapeutic properties, including antiviral, antimicrobial, anticancer, and anti-inflammatory activities.[1] The versatility of the thiourea core, (R¹R²N)(R³R⁴N)C=S, allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile. The presence of the thiocarbonyl group and adjacent nitrogen atoms facilitates hydrogen bonding and metal chelation, which are often central to their biological activity.

N-(2-hydroxyethyl)-N'-phenyl-thiourea, with its phenyl and hydroxyethyl substitutions, presents a unique combination of lipophilic and hydrophilic moieties, suggesting a distinct pharmacokinetic and pharmacodynamic profile that warrants investigation.

Synthesis of N-(2-hydroxyethyl)-N'-phenyl-thiourea

The synthesis of N,N'-disubstituted thioureas is a well-established chemical transformation. A common and efficient method involves the reaction of an isothiocyanate with a primary or secondary amine. For N-(2-hydroxyethyl)-N'-phenyl-thiourea, the synthesis is readily achieved by the reaction of phenyl isothiocyanate with 2-aminoethanol. This reaction proceeds in high yield without the need for protecting the hydroxyl group.[2]

Experimental Protocol: Synthesis of N-(2-hydroxyethyl)-N'-phenyl-thiourea
  • Reaction Setup: To a solution of 2-aminoethanol (1.0 equivalent) in a suitable solvent (e.g., ethanol, acetonitrile, or dichloromethane) in a round-bottom flask, add phenyl isothiocyanate (1.0-1.2 equivalents) dropwise at room temperature with continuous stirring.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed. The reaction is typically complete within a few hours to overnight.

  • Product Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-(2-hydroxyethyl)-N'-phenyl-thiourea.

G Phenyl Isothiocyanate Phenyl Isothiocyanate Reaction Reaction Phenyl Isothiocyanate->Reaction 2-Aminoethanol 2-Aminoethanol 2-Aminoethanol->Reaction N-(2-hydroxyethyl)-N'-phenyl-thiourea N-(2-hydroxyethyl)-N'-phenyl-thiourea Reaction->N-(2-hydroxyethyl)-N'-phenyl-thiourea

Caption: Synthetic workflow for N-(2-hydroxyethyl)-N'-phenyl-thiourea.

Extrapolated Mechanisms of Action

Based on the extensive literature on phenylthiourea derivatives, we can hypothesize several potential mechanisms of action for N-(2-hydroxyethyl)-N'-phenyl-thiourea. These are primarily centered around enzyme inhibition, antioxidant activity, and antimicrobial effects.

Enzyme Inhibition

Thiourea derivatives are well-documented inhibitors of a variety of enzymes, often through chelation of metal cofactors or through specific hydrogen bonding interactions within the active site.[3]

  • Phenoloxidase (Tyrosinase) Inhibition: Phenylthiourea is a well-known competitive inhibitor of phenoloxidase, a key enzyme in melanin biosynthesis.[4][5] The mechanism is believed to involve the interaction of the thiourea moiety with the copper ions in the enzyme's active site.[5] It is highly probable that N-(2-hydroxyethyl)-N'-phenyl-thiourea retains this inhibitory activity.

  • Other Potential Enzyme Targets: Structurally similar thiourea compounds have shown inhibitory activity against a range of other enzymes, including:

    • Urease: Important for the survival of certain pathogenic bacteria.[2]

    • Carbonic Anhydrase: Involved in various physiological processes, and its inhibition has therapeutic applications.[6]

    • Kinases: Such as vascular endothelial growth factor receptor 2 (VEGFR2) and epidermal growth factor receptor (EGFR) kinase, which are crucial in cancer progression.[7][8]

    • Lipoxygenase and Xanthine Oxidase: Enzymes involved in inflammatory pathways and oxidative stress.[1]

G cluster_inhibition Compound N-(2-hydroxyethyl)-N'-phenyl-thiourea Enzyme Enzyme Active Site (e.g., Phenoloxidase) Compound->Enzyme Binds to active site Inhibition Inhibition Product Product Enzyme->Product Substrate Substrate Substrate->Enzyme

Caption: Proposed competitive enzyme inhibition by the title compound.

Antioxidant Activity

Many thiourea derivatives exhibit significant antioxidant properties by scavenging free radicals.[9] The primary proposed mechanism is through Hydrogen Atom Transfer (HAT) , where the N-H protons of the thiourea backbone are donated to neutralize reactive oxygen species.[9][10] The phenyl group in N-(2-hydroxyethyl)-N'-phenyl-thiourea may further influence this activity through resonance stabilization of the resulting radical.

Experimental Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Compound Preparation: Prepare serial dilutions of N-(2-hydroxyethyl)-N'-phenyl-thiourea in methanol. A standard antioxidant like ascorbic acid should be used as a positive control.

  • Reaction: Mix the compound solutions with the DPPH solution in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader. The decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of inhibition and determine the IC50 value.

G DPPH Assay Setup DPPH Assay Setup Compound + DPPH Compound + DPPH DPPH Assay Setup->Compound + DPPH Incubation (Dark, 30 min) Incubation (Dark, 30 min) Compound + DPPH->Incubation (Dark, 30 min) Measure Absorbance (517 nm) Measure Absorbance (517 nm) Incubation (Dark, 30 min)->Measure Absorbance (517 nm) Calculate IC50 Calculate IC50 Measure Absorbance (517 nm)->Calculate IC50

Caption: Workflow for assessing antioxidant activity via DPPH assay.

Antimicrobial Activity

The antimicrobial properties of thiourea derivatives are thought to arise from multiple mechanisms:

  • Metal Chelation: The thiocarbonyl group can chelate essential metal ions required for the function of microbial enzymes.[11]

  • Disruption of Cell Integrity: Some derivatives have been shown to disrupt the bacterial cell wall.[12]

  • Metabolic Interference: Interference with critical metabolic pathways, such as NAD+/NADH homeostasis, has also been observed.[12]

  • Quorum Sensing Inhibition: Thiourea compounds may interfere with bacterial communication systems.[4][13]

Proposed Signaling Pathway Interactions

Given the potential for kinase inhibition, N-(2-hydroxyethyl)-N'-phenyl-thiourea could interfere with key signaling pathways implicated in cell proliferation and survival, particularly in the context of cancer. For instance, inhibition of receptor tyrosine kinases like VEGFR2 or EGFR could disrupt downstream pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways.

G Compound N-(2-hydroxyethyl)-N'-phenyl-thiourea RTK Receptor Tyrosine Kinase (e.g., VEGFR2, EGFR) Compound->RTK Inhibition Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Data Summary

As specific quantitative data for N-(2-hydroxyethyl)-N'-phenyl-thiourea is not available, the following table presents representative inhibitory concentrations (IC50) for structurally related phenylthiourea derivatives against various targets to provide a comparative context.

Compound ClassTarget Enzyme/Cell LineIC50 ValueReference
PhenylthioureaPhenoloxidase (Tyrosinase)Kᵢ = 0.21 µM[14]
1-(3-chlorophenyl)-3-cyclohexylthioureaAcetylcholinesterase (AChE)50 µg/mL[3]
1-(3-chlorophenyl)-3-cyclohexylthioureaButyrylcholinesterase (BChE)60 µg/mL[3]
3,4-dichlorophenylthiourea analogSW620 (Colon Cancer Cells)1.5 ± 0.72 µM[7]

Conclusion and Future Directions

While the precise mechanism of action for N-(2-hydroxyethyl)-N'-phenyl-thiourea remains to be empirically determined, a strong theoretical framework can be constructed based on the well-established activities of its structural analogs. The most probable mechanisms involve the inhibition of metalloenzymes like phenoloxidase, broader enzyme inhibitory activity, and antioxidant effects through free radical scavenging.

Future research should focus on the systematic evaluation of this compound using the experimental protocols outlined in this guide. Such studies will be crucial in validating these hypotheses and potentially uncovering novel therapeutic applications for N-(2-hydroxyethyl)-N'-phenyl-thiourea.

References

  • Rahman, F., Bibi, M., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules. [Link]

  • Kumar, V., & Chimni, S. S. (2015). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Bano, B., et al. (2020). Unsymmetrical thiourea derivatives: synthesis and evaluation as promising antioxidant and enzyme inhibitors. Future Medicinal Chemistry. [Link]

  • Recent Updates on Anticancer Activities of Urea and Thiourea Derivatives. (2023). ChemistrySelect. [Link]

  • Walczak, K., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences. [Link]

  • Rahman, F., Bibi, M., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Semantic Scholar. [Link]

  • Antioxidant Activity of Thiourea Derivatives: An Experimental and Theoretical Study. (2021). ResearchGate. [Link]

  • Recent Developments on Thiourea Based Anticancer Chemotherapeutics. (2015). ResearchGate. [Link]

  • Antioxidant activity of thiourea derivatives: An experimental and theoretical study. (2021). CSDL Khoa học. [Link]

  • Badiceanu, C.-D., et al. (2023). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. International Journal of Molecular Sciences. [Link]

  • Ryazanova, A. D., et al. (2012). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Bano, B., et al. (2020). Unsymmetrical Thiourea Derivatives: Synthesis and Evaluation as Promising Antioxidant and Enzyme Inhibitors. Taylor & Francis Online. [Link]

  • Kumar, V., & Chimni, S. S. (2015). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Bentham Science. [Link]

  • Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (2024). YouTube. [Link]

  • Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecu. (2023). Iraqi Journal of Science. [Link]

  • Ryazanova, A. D., et al. (2012). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Taylor & Francis Online. [Link]

  • Ryazanova, A. D., et al. (2011). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. ResearchGate. [Link]

  • Antioxidant properties of some thiourea derivatives. (2023). ResearchGate. [Link]

  • Ring Closure of N-(2-Hydroxyethyl)-N′-phenylthioureas: One-Pot Synthesis of 2-Phenylaminothiazolines. (2002). ResearchGate. [Link]

  • Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. (2023). MDPI. [Link]

  • Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall. (2024). Pharmacy Education. [Link]

  • The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. (2011). ResearchGate. [Link]

  • REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. (2023). IJCRT.org. [Link]

  • Synthesis, characterization and biological activity of N-phenyl-Ñ-(2-phenolyl)thiourea (PPTH) and its metal complexes of Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Pd(II), Pt(II) and Hg(II). (2010). Oriental Journal of Chemistry. [Link]

  • Synthesis of phenyl thiourea. (n.d.). PrepChem.com. [Link]

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The Solubility Profile of N-(2-hydroxyethyl)-N'-phenyl-thiourea: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Physicochemical Landscape of Drug Discovery

In the intricate process of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical gatekeeper, profoundly influencing a molecule's bioavailability, formulation feasibility, and ultimately, its therapeutic potential. This technical guide provides an in-depth exploration of the solubility of N-(2-hydroxyethyl)-N'-phenyl-thiourea, a molecule of interest in medicinal chemistry and synthetic organic chemistry. While direct quantitative solubility data for this specific compound is not extensively available in published literature, this guide synthesizes foundational principles of thiourea chemistry, data from structurally analogous compounds, and established experimental methodologies to provide a robust framework for researchers. Our objective is to equip scientists and drug development professionals with the knowledge to effectively work with and characterize this promising thiourea derivative.

Introduction to N-(2-hydroxyethyl)-N'-phenyl-thiourea: Structure and Significance

N-(2-hydroxyethyl)-N'-phenyl-thiourea belongs to the versatile class of thiourea derivatives, which are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities, including potential antiviral, antimicrobial, and anticancer properties.[1] The structure of N-(2-hydroxyethyl)-N'-phenyl-thiourea, characterized by a central thiocarbonyl group flanked by a phenyl and a 2-hydroxyethyl substituent, imparts a unique combination of polarity and hydrogen bonding capabilities that dictate its solubility behavior.

This compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds. For instance, it can undergo intramolecular cyclization to form 2-phenylaminothiazolines, which are important scaffolds in medicinal chemistry.[2][3] A common synthetic route to N-(2-hydroxyethyl)-N'-phenyl-thiourea involves the reaction of phenyl isothiocyanate with 2-aminoethanol.[2] Understanding its solubility is crucial for optimizing these synthetic reactions, as well as for its formulation in potential therapeutic applications.

Theoretical Framework: The Molecular Dance of Dissolution

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For N-(2-hydroxyethyl)-N'-phenyl-thiourea, several key factors come into play:

  • Hydrogen Bonding: The thiourea moiety itself can act as both a hydrogen bond donor (N-H groups) and acceptor (C=S group). The presence of the hydroxyl (-OH) group on the ethyl substituent further enhances its hydrogen bonding capacity. This suggests a favorable interaction with protic solvents like water and alcohols.

  • Polarity: The molecule possesses both polar (thiourea, hydroxyl) and non-polar (phenyl ring) regions, giving it an amphiphilic character. The overall polarity will influence its solubility in solvents of varying dielectric constants.

  • Substituent Effects: The phenyl group, being lipophilic, tends to decrease solubility in polar solvents like water, while the hydroxyethyl group, being polar and capable of hydrogen bonding, is expected to increase aqueous solubility compared to its N-phenylthiourea counterpart.

The interplay of these factors determines the extent to which N-(2-hydroxyethyl)-N'-phenyl-thiourea will dissolve in a given solvent.

Visualizing Molecular Interactions

The following diagram illustrates the key functional groups of N-(2-hydroxyethyl)-N'-phenyl-thiourea and their potential interactions with solvent molecules, which underpin its solubility characteristics.

G cluster_solute N-(2-hydroxyethyl)-N'-phenyl-thiourea cluster_solvent Solvent Interactions A Phenyl Group (Lipophilic) F Non-Polar Solvents (e.g., Dichloromethane) A->F Favorable (van der Waals) B Thiourea Core (H-bond donor/acceptor) D Polar Protic Solvents (e.g., Water, Ethanol) B->D Strong (H-bonding) E Polar Aprotic Solvents (e.g., DMSO, Acetone) B->E Moderate (Dipole-Dipole) C Hydroxyethyl Group (Polar, H-bond donor/acceptor) C->D Strong (H-bonding) C->E Moderate (Dipole-Dipole)

Caption: Key functional groups of N-(2-hydroxyethyl)-N'-phenyl-thiourea and their interactions.

Estimated Solubility in Common Solvents

Due to the absence of direct experimentally determined quantitative solubility data for N-(2-hydroxyethyl)-N'-phenyl-thiourea in the scientific literature, the following table provides estimations based on the known solubility of structurally related compounds, namely thiourea and N-phenylthiourea, and the anticipated effects of the hydroxyethyl and phenyl substituents. These values should be considered as a preliminary guide for experimental work.

SolventSolvent TypeEstimated Solubility of N-(2-hydroxyethyl)-N'-phenyl-thioureaRationale
Water Polar ProticSparingly SolubleThe polar hydroxyethyl and thiourea groups enhance aqueous solubility, but the lipophilic phenyl group significantly reduces it. N-phenylthiourea is reported to be insoluble in water.[4]
Methanol Polar ProticSolubleThiourea exhibits good solubility in methanol. The presence of the phenyl group may slightly decrease solubility, but the overall polarity and hydrogen bonding potential should ensure good solubility.
Ethanol Polar ProticSolubleSimilar to methanol, ethanol is a good solvent for thiourea. N-(2-hydroxyethyl)-N'-phenyl-thiourea is expected to be soluble.
Acetone Polar AproticModerately SolubleThe polarity of acetone should allow for some dissolution, but the lack of hydrogen bond donation from the solvent may limit solubility compared to alcohols.
Dichloromethane (DCM) Non-PolarSlightly Soluble to Sparingly SolubleThe non-polar nature of DCM will have favorable interactions with the phenyl ring, but less so with the polar functionalities. It is a common solvent for the synthesis of related compounds.[5]
Dimethyl Sulfoxide (DMSO) Polar AproticVery SolubleDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.[6] N-phenylthiourea is soluble in DMSO at approximately 30 mg/mL.[7] The hydroxyethyl group is unlikely to negatively impact this.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise solubility data, a standardized experimental protocol is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[8]

Materials and Equipment
  • N-(2-hydroxyethyl)-N'-phenyl-thiourea (solid)

  • Selected solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Step-by-Step Methodology
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid N-(2-hydroxyethyl)-N'-phenyl-thiourea to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately pipette a known volume of the desired solvent into each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

  • Phase Separation:

    • After equilibration, remove the vials and let them stand to allow the excess solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

  • Sampling and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to prevent the transfer of any undissolved solid.

    • Accurately dilute the collected supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a standard curve) to determine the concentration of N-(2-hydroxyethyl)-N'-phenyl-thiourea in the saturated solution.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution factor

Experimental Workflow Diagram

The following diagram outlines the key steps in the shake-flask method for determining the solubility of N-(2-hydroxyethyl)-N'-phenyl-thiourea.

G start Start prep Prepare Supersaturated Solution (Excess Solute + Known Volume of Solvent) start->prep equilibrate Equilibrate (Shaking at Constant Temperature for 24-48h) prep->equilibrate separate Phase Separation (Settling and Centrifugation) equilibrate->separate sample Sample and Filter Supernatant separate->sample dilute Dilute Sample to a Known Volume sample->dilute quantify Quantify Concentration (UV-Vis or HPLC) dilute->quantify calculate Calculate Solubility quantify->calculate end_node End calculate->end_node

Caption: Workflow for solubility determination using the shake-flask method.

Safety and Handling

When working with N-(2-hydroxyethyl)-N'-phenyl-thiourea, it is crucial to adhere to standard laboratory safety practices. Based on available safety data sheets for this compound and its analogs, the following precautions should be taken:

  • Hazard Statements: The compound is classified as toxic if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

While a comprehensive, experimentally verified solubility profile for N-(2-hydroxyethyl)-N'-phenyl-thiourea in a wide range of common solvents is not yet established in the public domain, this technical guide provides a solid foundation for researchers. By understanding the underlying chemical principles, leveraging data from analogous structures, and employing robust experimental protocols such as the shake-flask method, scientists can confidently determine the solubility of this compound in their specific systems. This critical data will undoubtedly facilitate its further investigation in both synthetic chemistry and drug development, paving the way for new discoveries and applications.

References

  • N-(2-Hydroxyethyl)-N′-phenylthiourea Safety Data Sheets. Echemi. [URL: https://www.echemi.com/sds/N-(2-Hydroxyethyl)-N-phenylthiourea-cas-102-12-5.html]
  • Kim, T. H., Min, J. K., & Lee, G. J. (2001). Ring Closure of N-(2-Hydroxyethyl)-N′-phenylthioureas: One-Pot Synthesis of 2-Phenylaminothiazolines. Bulletin of the Korean Chemical Society, 22(5), 539-542. [URL: https://www.researchgate.net/publication/252033876_Ring_Closure_of_N-2-Hydroxyethyl-N'-phenylthioureas_One-Pot_Synthesis_of_2-Phenylaminothiazolines]
  • Application Notes and Protocols: N-(2-Hydroxyethyl)-N-methylthiourea in the Synthesis of Heterocyclic Compounds. Benchchem. [URL: https://www.benchchem.com/app-notes/239845/n-2-hydroxyethyl-n-methylthiourea-in-the-synthesis-of-heterocyclic-compounds]
  • Potential Applications of N-(2-Hydroxyethyl)-N-methylthiourea in Medicinal Chemistry: A Technical Guide. Benchchem. [URL: https://www.benchchem.com/app-notes/1000000002/potential-applications-of-n-2-hydroxyethyl-n-methylthiourea-in-medicinal-chemistry-a-technical-guide]
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spectroscopic data (NMR, IR, MS) of N-(2-hydroxyethyl)-N'-phenyl-thiourea

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of N-(2-hydroxyethyl)-N'-phenyl-thiourea

Authored by: A Senior Application Scientist

This whitepaper provides a comprehensive analysis of the spectroscopic data for N-(2-hydroxyethyl)-N'-phenyl-thiourea (C₉H₁₂N₂OS), a versatile intermediate in heterocyclic synthesis.[1] Designed for researchers and professionals in drug development and chemical synthesis, this guide integrates foundational principles with practical, field-proven insights into the structural elucidation of this molecule using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Rationale and Synthetic Strategy

A robust spectroscopic analysis begins with a well-defined and pure sample. N-(2-hydroxyethyl)-N'-phenyl-thiourea is readily synthesized via the nucleophilic addition of 2-aminoethanol to phenyl isothiocyanate.[2] This reaction is efficient and typically proceeds at room temperature, making it a common method for preparing unsymmetrical thioureas.[3][4]

Experimental Protocol: Synthesis of N-(2-hydroxyethyl)-N'-phenyl-thiourea
  • Reagent Preparation: In a round-bottom flask, dissolve 2-aminoethanol (1.0 equivalent) in a suitable solvent such as ethanol or acetonitrile.

  • Reaction Initiation: To the stirred solution, add phenyl isothiocyanate (1.0 equivalent) dropwise at room temperature. The isothiocyanate carbon is highly electrophilic and readily attacked by the primary amine of ethanolamine.

  • Reaction Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC). The disappearance of the starting materials typically indicates reaction completion, which usually occurs within a few hours.

  • Product Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting solid is then washed with a non-polar solvent like cold ether or hexane to remove any unreacted starting material.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield colorless crystalline needles.[5] The melting point for the purified compound is approximately 120°C (393 K).[5]

The logical workflow for the synthesis and subsequent characterization is outlined below.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis reagents Phenyl Isothiocyanate + 2-Aminoethanol reaction Nucleophilic Addition (Ethanol Solvent) reagents->reaction isolation Solvent Evaporation & Washing reaction->isolation purification Recrystallization (Ethanol) isolation->purification ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr

Caption: Synthesis and Spectroscopic Analysis Workflow.

Mass Spectrometry (MS): Elucidating the Molecular Ion and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For N-(2-hydroxyethyl)-N'-phenyl-thiourea, the monoisotopic mass is 196.0670 Da.[6][7] Electron Ionization (EI) or softer ionization techniques like Electrospray Ionization (ESI) can be employed. ESI is particularly useful as it often yields protonated molecules or other adducts with minimal fragmentation, directly confirming the molecular weight.

Expected Mass Spectrum Data:
Ion Speciesm/z (Predicted)Interpretation
[M]⁺•196.07Molecular ion (observed in EI-MS)
[M+H]⁺197.07Protonated molecule (base peak in ESI-MS)[6]
[M+Na]⁺219.06Sodium adduct (common in ESI-MS)[6]
[M-H₂O]⁺•178.06Loss of water from the hydroxyethyl group
C₇H₇N₂S⁺151.04Fragment from cleavage of the C-N bond to the ethyl group
C₆H₅NCS⁺•135.02Phenyl isothiocyanate fragment
C₆H₅NH₂⁺•93.06Aniline fragment, from cleavage and rearrangement

The fragmentation pattern provides a fingerprint of the molecule's structure. Key fragmentation pathways initiated by electron ionization are depicted below.

G M [C₉H₁₂N₂OS]⁺• m/z = 196 F1 [C₉H₁₀N₂S]⁺• m/z = 178 M->F1 - H₂O F2 [C₇H₇N₂S]⁺ m/z = 151 M->F2 - •CH₂CH₂OH F3 [C₆H₅NCS]⁺• m/z = 135 M->F3 - NH₂CH₂CH₂OH F4 [C₆H₅NH₂]⁺• m/z = 93 M->F4 - (SCN-CH₂CH₂OH) F5 [CH₂=NHCH₂CH₂OH]⁺ m/z = 75 M->F5 - C₆H₅NCS G img_node

Caption: Structure of N-(2-hydroxyethyl)-N'-phenyl-thiourea.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.6 mL of DMSO-d₆. The solvent contains a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, several hundred to several thousand scans are typically required.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
H-a9.6 - 9.8Singlet (broad)1HNH -PhThe N-H proton adjacent to the phenyl group is deshielded by the aromatic ring and the thiocarbonyl group. Broadness is due to quadrupole coupling with ¹⁴N and potential exchange. [8]
H-b7.8 - 8.0Triplet (broad)1HNH -CH₂This N-H proton couples with the adjacent -CH₂- group (H-e). Broadness is expected.
H-c7.40 - 7.45Doublet2Hortho-ArH Protons on the phenyl ring ortho to the NH group.
H-d7.28 - 7.35Triplet2Hmeta-ArH Protons on the phenyl ring meta to the NH group.
H-e7.10 - 7.15Triplet1Hpara-ArH Proton on the phenyl ring para to the NH group.
H-f4.8 - 5.0Triplet (broad)1HOH The hydroxyl proton signal is often broad and its position is highly dependent on concentration and temperature. It couples with the adjacent -CH₂- group (H-g).
H-g3.55 - 3.65Quartet2HNH-CH₂-CH₂ -OHThis methylene group is adjacent to both the -OH group and another -CH₂- group, leading to complex splitting (quartet or triplet of triplets).
H-h3.45 - 3.55Quartet2HNH-CH₂ -CH₂-OHThis methylene group is adjacent to the NH and the other -CH₂- group, resulting in a quartet-like signal.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~181C =SThe thiocarbonyl carbon is highly deshielded and appears far downfield. The typical range for thioureas is 180-185 ppm. [9]
~139ipso-ArC The aromatic carbon directly attached to the nitrogen.
~128meta-ArC Aromatic carbons meta to the nitrogen.
~124para-ArC Aromatic carbon para to the nitrogen.
~123ortho-ArC Aromatic carbons ortho to the nitrogen.
~59-CH₂-C H₂-OHThe carbon bearing the hydroxyl group is deshielded by the electronegative oxygen.
~46-NH-C H₂-CH₂-The carbon adjacent to the nitrogen.

Conclusion

The structural confirmation of N-(2-hydroxyethyl)-N'-phenyl-thiourea is unequivocally achieved through the synergistic application of MS, IR, and NMR spectroscopy. Mass spectrometry confirms the molecular weight and provides key fragmentation data. IR spectroscopy identifies the essential N-H, O-H, C=S, and aromatic functional groups. Finally, ¹H and ¹³C NMR provide a detailed atom-by-atom map of the molecular skeleton, confirming the connectivity and distinct chemical environments of all atoms. This comprehensive spectroscopic profile serves as a reliable benchmark for researchers utilizing this compound in synthesis and drug discovery.

References

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  • PubChem. (n.d.). N-(2-hydroxyethyl)-n'-phenylthiourea. National Center for Biotechnology Information. Retrieved from [Link]

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  • SpectraBase. (n.d.). 1-(2-Hydroxyethyl)-3-phenyl-2-thiourea. John Wiley & Sons, Inc. Retrieved from [Link]

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  • Material Science Research India. (2012). Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N'-[Substituted Phenyl] Thiourea. Oriental Journal of Chemistry. Available at: [Link]

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The Evolving Landscape of Thiourea Derivatives: A Deep Dive into the Biological Potential of N-(2-hydroxyethyl)-N'-phenyl-thiourea Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thiourea and its derivatives represent a cornerstone in medicinal chemistry, consistently demonstrating a vast spectrum of biological activities.[1] This technical guide focuses on a specific, yet underexplored subclass: N-(2-hydroxyethyl)-N'-phenyl-thiourea derivatives. While direct and extensive research on this particular family of compounds is nascent, this guide will synthesize available data and extrapolate from the well-established bioactivities of the broader phenyl-thiourea class to provide a comprehensive overview of their potential. We will delve into their synthesis, explore potential antimicrobial and anticancer activities, and discuss plausible mechanisms of action, including enzyme inhibition. This document is intended to serve as a foundational resource, providing both theoretical grounding and practical, field-proven methodologies to stimulate and guide future research in this promising area.

A Necessary Preamble on the State of Research: A thorough review of current scientific literature reveals a notable scarcity of specific data on the biological activity of N-(2-hydroxyethyl)-N'-phenyl-thiourea derivatives.[2] Consequently, the biological activities and experimental protocols detailed herein are largely extrapolated from studies on structurally analogous thiourea compounds. This guide aims to build a predictive framework based on established principles of medicinal chemistry and structure-activity relationships within the thiourea family, thereby laying the groundwork for future empirical investigation.

The Thiourea Scaffold: A Privileged Structure in Drug Discovery

The thiourea core, characterized by a thiocarbonyl group flanked by two nitrogen atoms, is considered a "privileged structure" in drug discovery.[3] This is due to its remarkable ability to form stable hydrogen bonds with biological targets, a critical interaction for modulating the activity of proteins and enzymes.[1] The versatility of the thiourea scaffold allows for a wide range of substitutions at its nitrogen atoms, enabling the fine-tuning of its physicochemical and pharmacological properties. This adaptability has led to the development of thiourea derivatives with a wide array of therapeutic applications, including antiviral, antimicrobial, anticancer, and anti-inflammatory activities.[3][4]

Synthesis of N-(2-hydroxyethyl)-N'-phenyl-thiourea Derivatives: A Practical Approach

The synthesis of N,N'-disubstituted thioureas is a well-established process in organic chemistry. A common and efficient method involves the nucleophilic addition of an amine to an isothiocyanate.[2] For the synthesis of the parent compound, N-(2-hydroxyethyl)-N'-phenyl-thiourea, this would involve the reaction of phenyl isothiocyanate with 2-aminoethanol.

Experimental Protocol: General Synthesis of N-(2-hydroxyethyl)-N'-phenyl-thiourea Derivatives

Rationale: This protocol outlines a standard, robust method for the synthesis of the target compounds. The choice of an inert solvent like acetonitrile prevents unwanted side reactions, and the reaction is typically carried out at room temperature to ensure controlled reaction kinetics and minimize the formation of byproducts. Purification by recrystallization is a cost-effective and efficient method for obtaining a product of high purity.

Materials:

  • Substituted phenyl isothiocyanate (1.0 eq)

  • 2-Aminoethanol (1.0-1.2 eq)

  • Acetonitrile (anhydrous)

  • Ethanol/water mixture for recrystallization

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Dropping funnel

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Büchner funnel and flask

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the substituted phenyl isothiocyanate (1.0 equivalent) in anhydrous acetonitrile.

  • Addition of Amine: To the stirring solution, add 2-aminoethanol (1.0-1.2 equivalents) dropwise at room temperature using a dropping funnel.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within a few hours to overnight.

  • Product Isolation: Once the reaction is complete (as indicated by the consumption of the starting materials on TLC), remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure N-(2-hydroxyethyl)-N'-phenyl-thiourea derivative.

Diagram of Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A Substituted Phenyl Isothiocyanate C Nucleophilic Addition in Acetonitrile A->C B 2-Aminoethanol B->C D Solvent Removal C->D E Recrystallization D->E F Pure N-(2-hydroxyethyl)-N'-phenyl-thiourea Derivative E->F

Caption: General workflow for the synthesis of N-(2-hydroxyethyl)-N'-phenyl-thiourea derivatives.

Anticipated Biological Activities: An Extrapolative Analysis

Based on the extensive literature on phenyl-thiourea derivatives, the N-(2-hydroxyethyl) analogs are anticipated to exhibit a range of biological activities, primarily antimicrobial and anticancer effects.

Antimicrobial Potential

Thiourea derivatives have been extensively investigated for their antimicrobial properties.[5][6] The introduction of various substituents on the phenyl ring has been shown to modulate their activity against a spectrum of bacteria and fungi.[7] It is hypothesized that the thiourea moiety can interfere with essential microbial metabolic pathways or disrupt cell membrane integrity.

Expected Activity Spectrum:

  • Gram-Positive Bacteria: Phenyl-thiourea derivatives have shown promising activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[5]

  • Gram-Negative Bacteria: While generally less effective against Gram-negative bacteria due to their outer membrane, some derivatives with specific substitutions have demonstrated inhibitory effects.[7]

  • Fungi: Antifungal activity against species like Candida albicans has also been reported for certain thiourea analogs.[5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Rationale: The MIC assay is the gold standard for determining the antimicrobial efficacy of a compound. This protocol employs a microdilution method, which is a high-throughput and quantitative approach to assess the lowest concentration of a compound that inhibits visible microbial growth.

Materials:

  • Test compound (N-(2-hydroxyethyl)-N'-phenyl-thiourea derivative)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Positive control (standard antibiotic, e.g., Ceftriaxone)

  • Negative control (broth with DMSO)

  • Incubator

Procedure:

  • Preparation of Microbial Inoculum: Grow the microbial strains in the appropriate broth medium to a standardized optical density (e.g., 0.5 McFarland standard).

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized microbial suspension to each well containing the diluted compound.

  • Controls: Include a positive control (broth with a standard antibiotic) and a negative control (broth with the same concentration of DMSO used for the test compound) on each plate.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Diagram of MIC Assay Workflow:

G A Prepare Serial Dilutions of Test Compound C Inoculate Microtiter Plate A->C B Prepare Standardized Microbial Inoculum B->C D Incubate at Optimal Temperature C->D E Observe for Microbial Growth D->E F Determine MIC E->F

Caption: General workflow for a Minimum Inhibitory Concentration (MIC) assay.

Anticancer Activity

A significant body of research has highlighted the anticancer potential of thiourea derivatives.[8][9] These compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of protein kinases, topoisomerases, and other enzymes crucial for cancer cell proliferation and survival.[9][10] The presence of electron-withdrawing groups on the phenyl ring has often been correlated with enhanced anticancer activity.[8]

Potential Mechanisms of Action:

  • Enzyme Inhibition: Phenyl-thiourea derivatives have been shown to inhibit key enzymes in cancer signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9]

  • Induction of Apoptosis: Many cytotoxic thiourea compounds have been observed to induce programmed cell death (apoptosis) in cancer cells.[9]

  • Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing.

Table 1: Reported Anticancer Activities of Selected Phenyl-Thiourea Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549 (Lung)0.2[8]
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW620 (Colon)1.5[9]
N-(5-chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthioureaMCF-7 (Breast)Not specified, but inhibits EGFR and HER-2[10]
N-benzoyl-3-allylthioureaMCF-7/HER-2 (Breast)Enhances HER-2 expression[11]
Experimental Protocol: MTT Assay for Cytotoxicity

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a widely accepted method for screening the cytotoxic potential of chemical compounds.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Enzyme Inhibition: A Plausible Mechanism of Action

The ability of thiourea derivatives to inhibit various enzymes is a key aspect of their biological activity.[12] The sulfur and nitrogen atoms in the thiourea moiety can act as hydrogen bond donors and acceptors, as well as coordinate with metal ions in the active sites of metalloenzymes. Phenylthiourea (PTU) is a well-known inhibitor of phenoloxidase.[13]

Potential Enzyme Targets:

  • Kinases: As mentioned earlier, EGFR and VEGFR are potential targets. The thiourea moiety can interact with the hinge region of the kinase domain.

  • Cholinesterases: Some thiourea derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in Alzheimer's disease.[14]

  • Tyrosinase: Inhibition of tyrosinase, a key enzyme in melanin synthesis, is another reported activity.[12]

Diagram of a Generalized Enzyme Inhibition Mechanism:

G cluster_enzyme Enzyme Active Site A Amino Acid Residues D Inhibition of Enzymatic Activity B Cofactor (e.g., Metal Ion) C Thiourea Derivative C->A H-Bonding C->B Coordination

Caption: Generalized mechanism of enzyme inhibition by thiourea derivatives.

Future Directions and Conclusion

The N-(2-hydroxyethyl)-N'-phenyl-thiourea scaffold holds considerable, yet largely untapped, potential in drug discovery. The presence of the hydroxyl group offers a potential site for further derivatization to improve solubility and pharmacokinetic properties. This guide has laid a theoretical and practical foundation by extrapolating from the rich chemistry and biology of the broader thiourea class. It is our hope that the provided synthetic and biological evaluation protocols will empower researchers to embark on the systematic investigation of this promising class of molecules. Future studies should focus on synthesizing a library of these derivatives with diverse substitutions on the phenyl ring and conducting comprehensive in vitro and in vivo evaluations to elucidate their specific biological activities and mechanisms of action. Such endeavors will be crucial in unlocking the full therapeutic potential of N-(2-hydroxyethyl)-N'-phenyl-thiourea derivatives.

References

  • Khan, K. M., et al. (2021). Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives. Journal of Molecular Structure, 1244, 130958.
  • Çam, D., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives.
  • Biointerface Research in Applied Chemistry. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 23-59.
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  • ResearchGate. (2025). Antimicrobial Activity and Structural Study of Disubstituted Thiourea Derivatives.
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  • PubChem. (n.d.). N-(2-hydroxyethyl)-n'-phenylthiourea. Retrieved from [Link]

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  • Kesuma, D., et al. (2020). Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression. Journal of Advanced Pharmaceutical Technology & Research, 11(4), 188-193.
  • Ryazanova, A. D., et al. (2012). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 78-83.
  • Chen, Y.-H., et al. (2022). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas.
  • Kim, Y.-S., et al. (2007). Synthesis of Phenylisothiourea Derivatives as Inhibitors of NO Production in LPS Activated Macrophages. Bulletin of the Korean Chemical Society, 28(1), 123-127.

Sources

N-(2-hydroxyethyl)-N'-phenyl-thiourea and Its Analogs: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth review of N-(2-hydroxyethyl)-N'-phenyl-thiourea and its analogs, a class of compounds demonstrating significant potential in medicinal chemistry. Thiourea derivatives are recognized for their wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This guide delves into the synthesis, characterization, and biological evaluation of these compounds, with a focus on the structure-activity relationships that govern their therapeutic potential. Detailed experimental protocols and mechanistic insights are provided to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutic agents.

Introduction: The Versatility of the Thiourea Scaffold

Thiourea and its derivatives represent a "privileged structure" in medicinal chemistry, forming the backbone of numerous bioactive compounds.[1] The core thiourea moiety, (R¹R²N)(R³R⁴N)C=S, offers a versatile scaffold for structural modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] The presence of both hydrogen bond donors (N-H) and a hydrogen bond acceptor (C=S) enables these molecules to interact with a variety of biological targets. This guide focuses on N-(2-hydroxyethyl)-N'-phenyl-thiourea and its analogs, a subclass that combines the features of the phenylthiourea group with a hydrophilic hydroxyethyl chain, potentially influencing solubility and target engagement.

Synthesis and Characterization

The synthesis of N,N'-disubstituted thioureas is most commonly achieved through the reaction of an isothiocyanate with a primary or secondary amine.[2] For N-(2-hydroxyethyl)-N'-phenyl-thiourea, the logical synthetic route involves the reaction of phenyl isothiocyanate with 2-aminoethanol.

General Synthesis Protocol

This protocol describes a general method for the synthesis of N-(2-hydroxyethyl)-N'-phenyl-thiourea, which can be adapted for various analogs.

dot

Caption: General workflow for the synthesis of N-(2-hydroxyethyl)-N'-phenyl-thiourea.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminoethanol (1.0 equivalent) in a suitable anhydrous solvent such as ethanol or tetrahydrofuran (THF).

  • Addition of Isothiocyanate: To the stirred solution of the amine, add phenyl isothiocyanate (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Product Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting crude solid is then washed with a non-polar solvent like hexane to remove any unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Expected Spectroscopic Data

Based on the structure of N-(2-hydroxyethyl)-N'-phenyl-thiourea, the following characteristic spectroscopic signals can be anticipated:

  • ¹H NMR: Signals corresponding to the aromatic protons of the phenyl group, methylene protons of the ethyl chain, a hydroxyl proton, and N-H protons. The N-H protons often appear as broad singlets.

  • ¹³C NMR: Resonances for the aromatic carbons, the methylene carbons of the ethyl group, and a characteristic downfield signal for the thiocarbonyl (C=S) carbon, typically in the range of 180-190 ppm.

  • FT-IR: Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=S stretching (around 1200-1300 cm⁻¹), and O-H stretching (broad band around 3300-3500 cm⁻¹).

Biological Activities and Therapeutic Potential

N-phenyl-thiourea derivatives are known to exhibit a wide range of biological activities. The introduction of a hydroxyethyl group can modulate these activities by altering the compound's polarity, solubility, and ability to form hydrogen bonds.

Anticancer Activity

Thiourea derivatives have shown significant promise as anticancer agents, with some analogs demonstrating potent cytotoxicity against various cancer cell lines.[3][4] The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and survival, such as tyrosine kinases.[5][6]

Structure-Activity Relationship (SAR) Insights:

  • Aromatic Substitution: The nature and position of substituents on the phenyl ring significantly influence anticancer activity. Electron-withdrawing groups, such as halogens or nitro groups, often enhance cytotoxicity.[5]

  • N-Substitution: The nature of the substituent on the other nitrogen atom also plays a crucial role. The presence of the hydroxyethyl group in N-(2-hydroxyethyl)-N'-phenyl-thiourea may contribute to its biological activity profile.

dot

Anticancer_Mechanism thiourea N-phenyl-thiourea Derivative receptor Tyrosine Kinase Receptor (e.g., EGFR, HER-2) thiourea->receptor Inhibits apoptosis Apoptosis thiourea->apoptosis Induces pathway Signaling Pathway (e.g., MAPK, PI3K/Akt) receptor->pathway Activates proliferation Cell Proliferation & Survival pathway->proliferation Promotes

Caption: Putative anticancer mechanism of N-phenyl-thiourea derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Plate cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the N-(2-hydroxyethyl)-N'-phenyl-thiourea analog for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[7]

Table 1: Hypothetical Cytotoxic Activity of N-(2-hydroxyethyl)-N'-phenyl-thiourea Analogs against MCF-7 Breast Cancer Cells

Compound IDPhenyl Substituent (R)Lipophilicity (logP)IC₅₀ (µM)SAR Observation
1a -H1.550.0Baseline activity.
1b 4-Cl2.225.5Electron-withdrawing group enhances activity.
1c 4-OCH₃1.645.8Electron-donating group shows similar activity to unsubstituted.
1d 4-NO₂1.415.2Strong electron-withdrawing group significantly improves potency.

Note: The data in this table is hypothetical and for illustrative purposes to guide SAR studies.

Antimicrobial Activity

Thiourea derivatives have been extensively investigated for their antibacterial and antifungal properties.[8][9] They can act by disrupting microbial cell membranes, inhibiting essential enzymes, or interfering with microbial metabolic pathways.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.[10]

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth.[11]

  • Inoculation: Inoculate each well with the microbial suspension.[10]

  • Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.[12]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[1][11]

Enzyme Inhibition

N-phenylthiourea is a well-known inhibitor of phenoloxidase (tyrosinase), a key enzyme in melanin biosynthesis. This inhibitory activity is attributed to the chelation of copper ions in the enzyme's active site by the thiourea moiety.

Experimental Protocol: Tyrosinase Inhibition Assay

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, L-tyrosine (substrate), and the test compound at various concentrations.[13][14]

  • Enzyme Addition: Initiate the reaction by adding mushroom tyrosinase to the mixture.[15]

  • Incubation: Incubate the reaction mixture at a controlled temperature.[13]

  • Absorbance Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475 nm over time.[15]

  • Data Analysis: Calculate the percentage of tyrosinase inhibition and determine the IC₅₀ value.

Conclusion and Future Directions

N-(2-hydroxyethyl)-N'-phenyl-thiourea and its analogs represent a promising class of compounds with a diverse range of potential therapeutic applications. Their straightforward synthesis and the tunability of their biological activities through structural modifications make them attractive candidates for further investigation in drug discovery programs.

Future research should focus on:

  • Synthesis and Screening of Analog Libraries: A systematic exploration of substitutions on the phenyl ring and modifications of the hydroxyethyl side chain will be crucial to optimize biological activity and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds will provide a deeper understanding of their therapeutic potential and guide further development.

  • In Vivo Efficacy and Safety Profiling: Promising candidates identified through in vitro screening should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety.

By leveraging the foundational knowledge presented in this guide, researchers can accelerate the exploration of N-(2-hydroxyethyl)-N'-phenyl-thiourea and its analogs as a source of novel and effective therapeutic agents.

References

[5] Ubaya Repository. (2021). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR) OF N-BENZOYL-N'-PHENYLTHIOUREA COMPOUND AND DERIVATIVES IN MCF-7 CANCER CELL. Retrieved from [Link]

[3] MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]

[8] ResearchGate. (2007). Antimicrobial Activity and Structural Study of Disubstituted Thiourea Derivatives. Retrieved from [Link]

[6] PubMed. (2010). Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents. Retrieved from [Link]

[16] NIH. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

[9] J-Stage. (n.d.). Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-Aminothiazole Scaffold. Retrieved from [Link]

[4] Journal of Pharmacy & Pharmacognosy Research. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Retrieved from [Link]

[11] Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved from [Link]

[17] MDPI. (n.d.). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Retrieved from [Link]

[18] Bentham Science. (n.d.). Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. Retrieved from [Link]

[19] Semantic Scholar. (n.d.). Quantitative structure-cytotoxic activity relationship of phenylthiourea derivatives from ChemBL database on sirtuin-1 receptor by in silico. Retrieved from [Link]

[20] PMC - PubMed Central. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Retrieved from [Link]

[21] ResearchGate. (2009). Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N '-phenylureas and thioureas as antitumor agents. Retrieved from [Link]

[15] Active Concepts. (2023). Tyrosinase Inhibition Assay. Retrieved from [Link]

[1] ResearchGate. (n.d.). Minimal Inhibitory Concentrations (MIC) of the synthetic compounds 3a-h. Retrieved from [Link]

[12] PMC - NIH. (n.d.). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Retrieved from [Link]

[13] MDPI. (2021). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. Retrieved from [Link]

[22] PubMed. (1976). Synthesis of N-hydroxythiourea. Retrieved from [Link]

[23] PMC - NIH. (2015). Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors. Retrieved from [Link]

[24] Malaysian Journal of Analytical Sciences. (n.d.). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Retrieved from [Link]

[25] MDPI. (2024). Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis. Retrieved from [Link]

[26] PMC - NIH. (2022). N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations. Retrieved from [Link]

[27] Semantic Scholar. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Retrieved from [Link]

[28] Google Patents. (n.d.). New process for the preparation of thiourea derivatives. Retrieved from

[29] PMC. (n.d.). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. Retrieved from [Link]

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Methodological & Application

One-Pot Synthesis of 2-Phenylaminothiazolines from N-(2-hydroxyethyl)-N'-phenylthioureas: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the efficient one-pot synthesis of 2-phenylaminothiazolines, a privileged scaffold in medicinal chemistry, from readily accessible N-(2-hydroxyethyl)-N'-phenylthioureas. We will delve into the mechanistic underpinnings of this transformation, present a detailed, field-proven experimental protocol, and discuss the significance of this chemical moiety in contemporary drug discovery. This guide is intended for researchers, medicinal chemists, and process development scientists seeking a reliable and scalable method for the synthesis of these valuable heterocyclic compounds.

Introduction: The Significance of 2-Aminothiazolines in Drug Discovery

The 2-aminothiazole framework is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, antifungal, antiviral, and anti-inflammatory properties.[1][2][3][4] Notably, this scaffold is present in clinically approved drugs such as the anticancer agent Dasatinib.[1] The inherent drug-like properties of the 2-aminothiazole nucleus make it a highly sought-after target for the development of novel therapeutic agents.[1][5] The one-pot synthesis from N-(2-hydroxyethyl)-N'-phenylthioureas offers an efficient and atom-economical route to access the 2-phenylaminothiazoline subset of this important class of compounds.

Reaction Mechanism and Rationale for Reagent Selection

The synthesis of 2-phenylaminothiazolines from N-(2-hydroxyethyl)-N'-phenylthioureas proceeds via an intramolecular cyclization. This process involves the activation of the terminal hydroxyl group of the thiourea derivative, followed by a nucleophilic attack by the sulfur atom.

Several reagents can be employed to facilitate this transformation, with the choice often depending on the specific substrate and desired reaction conditions. Common and effective reagents include 1,1'-carbonyldiimidazole (CDI), 1,1'-thiocarbonyldiimidazole (thio-CDI), and a combination of p-toluenesulfonyl chloride (TsCl) with a base like sodium hydroxide (NaOH).[6][7][8]

The general mechanism involves the following key steps:

  • Activation of the Hydroxyl Group: The primary alcohol of the N-(2-hydroxyethyl)-N'-phenylthiourea is converted into a good leaving group.

    • With CDI or thio-CDI , an intermediate imidazolyl-1-carboxylate or thiocarboxylate is formed.[6][7]

    • With TsCl/NaOH , the hydroxyl group is tosylated to form a tosylate, which is an excellent leaving group.[8]

  • Intramolecular Nucleophilic Attack: The lone pair of electrons on the sulfur atom of the thiourea moiety acts as a nucleophile, attacking the activated carbon center and displacing the leaving group.

  • Cyclization and Proton Transfer: This intramolecular attack leads to the formation of the five-membered thiazoline ring. A final proton transfer step yields the stable 2-phenylaminothiazoline product.

The use of a one-pot protocol is highly advantageous as it avoids the isolation of intermediates, thereby saving time, reducing solvent waste, and potentially increasing the overall yield.[8]

Visualizing the Reaction Mechanism

Reaction_Mechanism cluster_start Starting Material cluster_activation Activation cluster_cyclization Cyclization cluster_product Product Thiourea N-(2-hydroxyethyl)-N'-phenylthiourea Activator Activating Agent (e.g., TsCl/NaOH, CDI) Thiourea->Activator 1. Activation of OH Activated_Intermediate Activated Intermediate (O-Tosylate or O-CDI) Activator->Activated_Intermediate Cyclization_Step Intramolecular Nucleophilic Attack (S-cyclization) Activated_Intermediate->Cyclization_Step 2. Nucleophilic Attack Product 2-Phenylaminothiazoline Cyclization_Step->Product 3. Ring Closure

Caption: Generalized mechanism for the one-pot synthesis of 2-phenylaminothiazolines.

Detailed Experimental Protocol

This protocol is based on the successful cyclization of N-(2-hydroxyethyl)-N'-phenylthioureas using the p-toluenesulfonyl chloride (TsCl) and sodium hydroxide (NaOH) system.[8]

Materials and Reagents
ReagentGradeSupplierNotes
N-(2-hydroxyethyl)-N'-phenylthiourea≥98%VariousStarting material
p-Toluenesulfonyl chloride (TsCl)≥98%VariousActivating agent
Sodium hydroxide (NaOH)ACS Reagent, ≥97%VariousBase
Dichloromethane (DCM)Anhydrous, ≥99.8%VariousReaction solvent
Saturated Sodium Bicarbonate SolutionLaboratory GradeIn-house prep.For aqueous workup
Brine (Saturated NaCl solution)Laboratory GradeIn-house prep.For aqueous workup
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentVariousDrying agent
Silica Gel60 Å, 230-400 meshVariousFor column chromatography
Ethyl AcetateACS ReagentVariousEluent for chromatography
HexanesACS ReagentVariousEluent for chromatography
Step-by-Step Synthesis Procedure
Visualizing the Experimental Workflow

Experimental_Workflow Start Start Dissolve Dissolve N-(2-hydroxyethyl)-N'-phenylthiourea in anhydrous DCM Start->Dissolve Cool Cool the solution to 0 °C (ice bath) Dissolve->Cool Add_Base Add powdered NaOH Cool->Add_Base Add_TsCl Add TsCl portion-wise over 10 min Add_Base->Add_TsCl Stir Stir at 0 °C for 1 h, then at room temperature for 2 h Add_TsCl->Stir Monitor Monitor reaction progress by TLC Stir->Monitor Quench Quench with saturated NaHCO₃ solution Monitor->Quench Upon completion Extract Extract with DCM (3x) Quench->Extract Wash Wash combined organic layers with brine Extract->Wash Dry Dry over anhydrous Na₂SO₄ Wash->Dry Filter_Concentrate Filter and concentrate in vacuo Dry->Filter_Concentrate Purify Purify by flash column chromatography Filter_Concentrate->Purify Characterize Characterize the final product Purify->Characterize End End Characterize->End

Caption: Step-by-step workflow for the synthesis of 2-phenylaminothiazolines.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add N-(2-hydroxyethyl)-N'-phenylthiourea (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

  • Addition of Base: To the cooled solution, add powdered sodium hydroxide (2.0 eq). The use of powdered NaOH is crucial for maximizing the surface area and promoting an efficient reaction.

  • Addition of Activating Agent: While maintaining the temperature at 0 °C, add p-toluenesulfonyl chloride (1.2 eq) portion-wise over a period of 10 minutes. Rationale: Portion-wise addition helps to control the exothermic nature of the tosylation reaction.

  • Reaction Progression: Stir the reaction mixture vigorously at 0 °C for 1 hour. After this period, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, typically higher Rf, product spot indicates reaction completion.

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volume of the initial DCM used). Combine the organic layers.

  • Workup - Washing and Drying: Wash the combined organic layers with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the purified 2-phenylaminothiazoline by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expected Results and Characterization Data

The one-pot synthesis of 2-phenylaminothiazolines from N-(2-hydroxyethyl)-N'-phenylthioureas using the TsCl/NaOH system is expected to provide the desired products in good to excellent yields.

Table 1: Representative Characterization Data for 2-(Phenylamino)-4,5-dihydrothiazole

AnalysisExpected Data
¹H NMR (CDCl₃)δ (ppm): 7.35-7.25 (m, 2H, Ar-H), 7.10-7.00 (m, 3H, Ar-H), 6.50 (br s, 1H, NH), 4.15 (t, J = 7.5 Hz, 2H, CH₂-S), 3.50 (t, J = 7.5 Hz, 2H, CH₂-N). Note: Chemical shifts are approximate and may vary slightly.
¹³C NMR (CDCl₃)δ (ppm): 160.5 (C=N), 142.0 (Ar-C), 129.0 (Ar-CH), 122.0 (Ar-CH), 118.0 (Ar-CH), 55.0 (CH₂-N), 30.0 (CH₂-S). Note: Chemical shifts are approximate and may vary slightly.
Mass Spec (ESI) m/z: [M+H]⁺ calculated for C₉H₁₁N₂S⁺, found.
Appearance Typically a white to off-white solid.
Yield 60-90% (literature reports vary based on substrate).

Applications in Drug Development

The 2-phenylaminothiazoline scaffold is a versatile building block in the design of novel therapeutic agents. Its derivatives have been investigated for a range of biological activities:

  • Anticancer Agents: The 2-aminothiazole core is a key component of several kinase inhibitors, and derivatives of 2-phenylaminothiazolines have been explored for their potential to inhibit cancer cell proliferation.[1]

  • Antifungal Agents: The thiazole ring is present in antifungal drugs, and 2-phenylthiazole derivatives have been shown to target fungal enzymes like lanosterol 14α-demethylase (CYP51).[4][9]

  • Receptor Agonists/Antagonists: The 2-phenylaminothiazoline moiety has been incorporated into molecules designed to interact with specific biological targets, such as adenosine receptors.[5]

The synthetic protocol detailed herein provides a reliable and efficient means to access a library of 2-phenylaminothiazoline derivatives for structure-activity relationship (SAR) studies in drug discovery programs.

Troubleshooting and Key Considerations

  • Low Yield:

    • Ensure all reagents are of high purity and the reaction is conducted under anhydrous conditions.

    • The particle size of the NaOH can impact the reaction rate; finely powdered NaOH is recommended.

    • Incomplete tosylation can be addressed by slightly increasing the amount of TsCl.

  • Side Product Formation:

    • Over-reaction or side reactions can occur if the temperature is not carefully controlled during the addition of TsCl.

    • The formation of oxazoline byproducts can sometimes be observed. The use of thio-CDI or CDI has been reported to provide excellent selectivity for the desired thiazoline product.[6][7]

  • Purification Challenges:

    • The polarity of the 2-phenylaminothiazoline product may require careful optimization of the eluent system for column chromatography.

Conclusion

The one-pot synthesis of 2-phenylaminothiazolines from N-(2-hydroxyethyl)-N'-phenylthioureas is a robust and efficient method for accessing this important heterocyclic scaffold. The protocol presented, utilizing TsCl and NaOH, offers a practical and scalable approach for researchers in both academic and industrial settings. The versatility of the 2-aminothiazole core in medicinal chemistry underscores the importance of reliable synthetic routes like the one detailed in this application note.

References

  • A selective and convenient method for the synthesis of 2-phenylaminothiazolines. PubMed.
  • A Selective and Convenient Method for the Synthesis of 2-Phenylaminothiazolines.
  • Applications of 2-Phenylthiazole Derivatives in Drug Discovery: Applic
  • Ring Closure of N-(2-Hydroxyethyl)-N′-phenylthioureas: One-Pot Synthesis of 2-Phenylaminothiazolines.
  • A two component protocol for synthesis of 3-(2-(substituted phenylamino)thiazol-4-yl)-2H-chromen-2-ones.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.
  • Discovery of 7-(Prolinol-N-yl)
  • Investigation of the Cyclization of N-(2-Hydroxyethyl)-N'-phenylthioureas:Mitsunobu Conditions vs TsCl/NaOH System.
  • A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. RSC Publishing.
  • A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. RSC Publishing.
  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC.

Sources

Application Note & Protocol: A Streamlined Synthesis of N-(2-hydroxyethyl)-N'-phenyl-thiourea

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the synthesis of N-(2-hydroxyethyl)-N'-phenyl-thiourea, a valuable bifunctional molecule and precursor for various heterocyclic compounds. The primary synthesis route involves the direct nucleophilic addition of 2-aminoethanol to phenyl isothiocyanate. This guide explains the chemical principles, offers a step-by-step procedure, and includes characterization data, ensuring a reproducible and efficient synthesis.

Introduction and Scientific Background

N,N'-disubstituted thioureas are a class of compounds with significant utility in medicinal chemistry and organic synthesis.[1] The title compound, N-(2-hydroxyethyl)-N'-phenyl-thiourea, incorporates both a nucleophilic thiourea moiety and a reactive hydroxyl group.[2] This unique structure makes it an ideal starting material for creating more complex molecules, such as 2-phenylaminothiazolines, through intramolecular cyclization reactions.[3]

The synthesis is predicated on the high reactivity of the isothiocyanate group (-N=C=S) toward primary amines.[4][5] The lone pair of electrons on the nitrogen atom of 2-aminoethanol acts as a nucleophile, attacking the electrophilic carbon atom of the phenyl isothiocyanate. This straightforward addition reaction proceeds readily and often in high yield, avoiding the need for protecting the hydroxyl group of the amino alcohol.[3]

Reaction Mechanism and Workflow

The synthesis of N-(2-hydroxyethyl)-N'-phenyl-thiourea is a classic example of nucleophilic addition to a heterocumulene system.

Mechanism Overview:

  • Nucleophilic Attack: The primary amine group of 2-aminoethanol attacks the central carbon atom of the phenyl isothiocyanate.

  • Proton Transfer: A subsequent proton transfer from the nitrogen to the sulfur atom (or via the solvent) results in the stable thiourea product.

This process is typically efficient and selective for the amine group, leaving the hydroxyl group intact for further functionalization.

Visualizing the Synthesis Workflow

The following diagram outlines the key steps of the experimental procedure, from reactant preparation to product isolation and purification.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reactants Dissolve 2-Aminoethanol in Solvent Addition Slowly Add Phenyl Isothiocyanate to Aminoethanol Solution at 0°C Reactants->Addition Reagent Prepare Phenyl Isothiocyanate Solution Reagent->Addition Stir Stir at Room Temperature (Monitor by TLC) Addition->Stir Precipitate Induce Precipitation (e.g., add to cold water) Stir->Precipitate Filter Filter the Solid Product Precipitate->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Dry Dry the Product Under Vacuum Recrystallize->Dry Analyze Characterize Product (m.p., NMR, IR, MS) Dry->Analyze

Caption: Experimental workflow for the synthesis of N-(2-hydroxyethyl)-N'-phenyl-thiourea.

Detailed Experimental Protocol

This protocol is based on the direct reaction between phenyl isothiocyanate and 2-aminoethanol (ethanolamine).

Materials and Reagents:

  • Phenyl isothiocyanate (C₇H₅NS)

  • 2-Aminoethanol (C₂H₇NO)

  • Ethanol (absolute)

  • Dioxane (optional solvent)[6]

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Filtration apparatus (Büchner funnel)

  • Thin-Layer Chromatography (TLC) equipment

Safety Precautions:

  • Phenyl isothiocyanate is a lachrymator and is toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • 2-Aminoethanol is corrosive. Avoid contact with skin and eyes.

  • All organic solvents are flammable. Work away from open flames.

Step-by-Step Procedure:
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminoethanol (1.0 eq.) in a suitable solvent such as ethanol or dioxane (approx. 30-50 mL).[6]

  • Reagent Addition: Cool the flask in an ice bath to 0°C. Add phenyl isothiocyanate (1.0 eq.), either neat or dissolved in a small amount of the same solvent, dropwise to the stirred solution over 15-20 minutes. Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 2-4 hours. The reaction progress can be monitored by TLC.

  • Product Isolation: In some cases, the product may precipitate directly from the reaction mixture upon completion. If not, slowly pour the reaction mixture into a beaker of cold water with stirring to induce precipitation of the solid product.

  • Filtration: Collect the resulting white or off-white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials.[6]

  • Purification: For higher purity, recrystallize the crude product from ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form crystals.

  • Drying and Characterization: Filter the purified crystals, wash with a small amount of cold ethanol, and dry them under vacuum. Determine the yield and characterize the final product.

Characterization and Data

The synthesized N-(2-hydroxyethyl)-N'-phenyl-thiourea should be characterized to confirm its identity and purity.

Chemical Reaction Diagram

Reaction_Mechanism cluster_product R1 Phenyl Isothiocyanate (C₆H₅NCS) P1 N-(2-hydroxyethyl)-N'-phenyl-thiourea (C₉H₁₂N₂OS) R1->P1 Nucleophilic Addition R2 2-Aminoethanol (HOCH₂CH₂NH₂) R2->P1 plus1 +

Caption: Synthesis of N-(2-hydroxyethyl)-N'-phenyl-thiourea from its reactants.

Expected Results and Physicochemical Properties

The following table summarizes key data for the target compound, compiled from literature sources.

PropertyValueSource
Molecular Formula C₉H₁₂N₂OS[6][7]
Molecular Weight 196.27 g/mol [6]
Appearance Colorless needles / White solid[6]
Melting Point 393 K (120 °C)[6]
Yield ~39% (as reported in one study) to high yields[3][6]

Spectroscopic Data: While detailed spectra should be acquired experimentally, typical characterization would involve:

  • ¹H NMR: Expect signals corresponding to the aromatic protons of the phenyl group, the methylene protons of the ethyl chain, the hydroxyl proton, and the N-H protons of the thiourea group.

  • ¹³C NMR: Signals for the aromatic carbons, the two distinct carbons of the ethyl group, and a characteristic signal for the thiocarbonyl (C=S) carbon.

  • IR Spectroscopy: Characteristic peaks for N-H stretching, O-H stretching, C=S stretching, and aromatic C-H bonds.

  • Mass Spectrometry: The molecular ion peak [M]+ should be observable at m/z ≈ 196.07.[7]

Conclusion

The protocol described provides a reliable and straightforward method for synthesizing N-(2-hydroxyethyl)-N'-phenyl-thiourea. The reaction is robust and utilizes readily available starting materials. The resulting product is a versatile intermediate, particularly for the synthesis of heterocyclic compounds like thiazolidines, which are of interest in drug discovery programs.[2] Proper characterization is essential to confirm the structure and purity of the final compound before its use in subsequent applications.

References

  • Butcher, R. J., et al. (2012). 1-(2-Hydroxyethyl)-3-phenylthiourea. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1162. Available from: [Link]

  • ResearchGate. (2025). Ring Closure of N-(2-Hydroxyethyl)-N′-phenylthioureas: One-Pot Synthesis of 2-Phenylaminothiazolines. Available from: [Link]

  • Organic Syntheses. Phenyl isothiocyanate. Available from: [Link]

  • Miyake, Y., et al. (2019). Covalent Modification of Phosphatidylethanolamine by Benzyl Isothiocyanate and the Resultant Generation of Ethanolamine Adduct as Its Metabolite. Chemical Research in Toxicology, 32(4), 638-644. Available from: [Link]

  • ResearchGate. (2019). Covalent Modification of Phosphatidylethanolamine by Benzyl Isothiocyanate and the Resultant Generation of Ethanolamine Adduct as Its Metabolite. Available from: [Link]

  • PubChem. N-(2-hydroxyethyl)-n'-phenylthiourea. Available from: [Link]

  • Abdullah, B. H., & Salh, Y. M. (2010). Synthesis, characterization and biological activity of N-phenyl-Ñ-(2-phenolyl)thiourea (PPTH) and its metal complexes. Oriental Journal of Chemistry, 26(3). Available from: [Link]

Sources

Application Notes & Protocols: N-(2-hydroxyethyl)-N'-phenyl-thiourea as a High-Efficacy Corrosion Inhibitor for Mild Steel in Acidic Media

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The corrosion of mild steel in acidic environments is a pervasive issue across numerous industrial applications, including acid pickling, industrial cleaning, and oil and gas well acidizing. This necessitates the use of corrosion inhibitors to preserve material integrity and prevent catastrophic failures. Organic compounds containing heteroatoms (such as N, S, and O) and aromatic rings have been identified as particularly effective inhibitors due to their ability to adsorb onto the metal surface and form a protective barrier.[1] Thiourea and its derivatives are a well-established class of such inhibitors, valued for their high efficiency and cost-effectiveness.[2][3]

This technical guide provides a comprehensive overview and detailed protocols for the application of N-(2-hydroxyethyl)-N'-phenyl-thiourea (HEPT) as a corrosion inhibitor for mild steel in acidic media. The molecular structure of HEPT is uniquely suited for this purpose, combining the proven efficacy of the phenyl-thiourea backbone with a hydrophilic hydroxyethyl group. This guide will elucidate the mechanism of inhibition, provide step-by-step experimental protocols for performance evaluation, and discuss the interpretation of results, grounded in electrochemical principles and surface science.

Molecular Structure of N-(2-hydroxyethyl)-N'-phenyl-thiourea (HEPT)

  • Chemical Formula: C₉H₁₂N₂OS[4]

  • Key Functional Groups:

    • Thiourea Core (-NH-C(S)-NH-): Rich in electron density with sulfur and nitrogen atoms acting as primary adsorption centers.

    • Phenyl Ring (C₆H₅-): A planar aromatic system with π-electrons that can interact with the vacant d-orbitals of iron.

    • Hydroxyethyl Group (-CH₂CH₂OH): The oxygen atom provides an additional site for adsorption, and the hydroxyl group can enhance solubility in aqueous acidic media.

Proposed Mechanism of Corrosion Inhibition

The primary mechanism by which HEPT inhibits the corrosion of mild steel is through adsorption onto the metal surface, thereby blocking the active sites required for anodic (iron dissolution) and cathodic (hydrogen evolution) reactions.[2] This adsorption process is not merely a physical covering but a complex interaction involving multiple facets of the HEPT molecule.

Causality of Adsorption:

  • Heteroatom Coordination: The nitrogen, sulfur, and oxygen atoms in HEPT possess lone pairs of electrons. These electrons can be shared with the vacant d-orbitals of iron atoms on the mild steel surface, forming coordinate covalent bonds (chemisorption).[5]

  • π-Electron Interaction: The delocalized π-electrons of the phenyl ring can also interact with the iron surface, further strengthening the bond between the inhibitor and the metal.[1][6]

  • Electrostatic Interaction: In acidic solution, the HEPT molecule can become protonated. The positively charged inhibitor molecules are then electrostatically attracted to the metal surface, which is negatively charged due to the specifically adsorbed anions (e.g., Cl⁻) from the acid (physisorption).

The synergistic effect of these interactions leads to the formation of a stable, protective inhibitor film. The nature of this adsorption—whether it is predominantly physical, chemical, or a mix of both—can be inferred from thermodynamic parameters like the standard free energy of adsorption (ΔG°ads).[5][7]

Caption: Proposed mechanism of HEPT adsorption on a mild steel surface.

Synthesis and Preparation

For research purposes, HEPT can be synthesized via a straightforward nucleophilic addition reaction. While pre-synthesized HEPT may be commercially available, in-house synthesis allows for purification and characterization to ensure experimental consistency.

Protocol 3.1: Synthesis of N-(2-hydroxyethyl)-N'-phenyl-thiourea A plausible and common method involves the reaction of an isothiocyanate with a primary amine.[8][9]

  • Reagents & Setup:

    • Phenyl isothiocyanate (1.0 equivalent)

    • 2-Aminoethanol (N-(2-hydroxyethyl)amine) (1.0 equivalent)

    • Ethanol (or other suitable solvent)

    • Round-bottom flask with a magnetic stirrer.

  • Procedure:

    • Dissolve 2-aminoethanol in ethanol within the round-bottom flask.

    • Add phenyl isothiocyanate dropwise to the solution at room temperature while stirring continuously. The reaction is typically exothermic.

    • Continue stirring for 2-4 hours at room temperature.

  • Monitoring & Isolation:

    • Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed.[8]

    • Once complete, the solvent can be removed under reduced pressure (rotary evaporation).

    • The resulting solid crude product is then purified by recrystallization, typically from an ethanol/water mixture, to yield pure HEPT.

  • Characterization:

    • Confirm the structure and purity of the synthesized HEPT using standard analytical techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy.[10]

Experimental Protocols for Performance Evaluation

To quantify the effectiveness of HEPT as a corrosion inhibitor, a combination of gravimetric and electrochemical methods should be employed.

Protocol 4.1: Weight Loss (Gravimetric) Measurements

This method provides a direct measure of material loss over time and is fundamental for calculating corrosion rate and inhibition efficiency.

  • Specimen Preparation:

    • Cut mild steel coupons into uniform dimensions (e.g., 2.5 cm x 1.25 cm x 0.2 cm).

    • Mechanically polish the coupons with progressively finer grades of silicon carbide (SiC) abrasive paper (e.g., from 400 to 1200 grit) to achieve a smooth, uniform surface. This step is critical to ensure reproducibility by removing pre-existing oxide layers and standardizing the surface finish.

    • Degrease the polished coupons with acetone, rinse with deionized water, and dry them thoroughly.

    • Accurately weigh each coupon to four decimal places (W₀) and store them in a desiccator.

  • Experimental Procedure:

    • Prepare the corrosive medium (e.g., 1.0 M HCl).

    • Prepare a series of test solutions by dissolving varying concentrations of HEPT (e.g., 50, 100, 200, 500 ppm) in the corrosive medium. Include a "blank" solution with no inhibitor.

    • Completely immerse one prepared coupon into each test solution for a specified period (e.g., 6 hours) at a constant temperature (e.g., 30°C).

  • Post-Immersion Analysis:

    • After the immersion period, carefully remove the coupons.

    • Clean each coupon with a soft brush in a solution containing 20% NaOH and 2% zinc dust to remove corrosion products without attacking the base metal.

    • Rinse with deionized water, dry, and reweigh (W₁).

  • Calculations:

    • Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × D) where ΔW is the weight loss (W₀ - W₁ in grams), A is the surface area (cm²), T is the immersion time (hours), and D is the density of mild steel (~7.85 g/cm³).

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

Protocol 4.2: Electrochemical Measurements

Electrochemical techniques offer rapid and detailed insights into the corrosion mechanism and inhibitor action. A standard three-electrode cell is used, containing the mild steel specimen as the working electrode (WE), a platinum or graphite rod as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).[11]

  • Specimen Preparation:

    • Prepare a mild steel working electrode by embedding a polished steel rod in an epoxy resin, leaving a defined surface area (e.g., 1 cm²) exposed.

    • Polish the exposed surface as described in Protocol 4.1.

  • Procedure:

    • Immerse the three-electrode setup in the test solution (blank or with inhibitor).

    • Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes). This ensures that the measurements are taken at the stable corrosion potential (Ecorr).

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the stable OCP.

    • The resulting impedance data is typically plotted as a Nyquist plot (Z_imaginary vs. Z_real). A larger semicircle diameter corresponds to a higher charge transfer resistance (R_ct) and thus better corrosion inhibition.[12][13]

    • Model the data using an equivalent electrical circuit to extract quantitative parameters like R_ct and double-layer capacitance (C_dl).

    • Calculate IE% from EIS: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100

  • Potentiodynamic Polarization (PDP):

    • After EIS, scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 1 mV/s).

    • Plot the resulting potential (E) vs. the logarithm of the current density (log i).

    • Extrapolate the linear Tafel regions of the cathodic and anodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).[1][14] A lower i_corr value indicates better inhibition.

    • The inhibitor type (anodic, cathodic, or mixed) is determined by the shift in E_corr and the suppression of the anodic and/or cathodic branches of the curve.[2][15]

    • Calculate IE% from PDP: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100

Experimental_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_electro Electrochemical Suite cluster_analysis Analysis & Characterization prep_inhibitor Synthesize & Characterize HEPT prep_solutions Prepare Acidic Media +/- HEPT prep_inhibitor->prep_solutions prep_coupons Prepare Mild Steel Coupons/Electrodes weight_loss Weight Loss Method prep_coupons->weight_loss electrochemical Electrochemical Tests prep_coupons->electrochemical prep_solutions->weight_loss prep_solutions->electrochemical calc_ie Calculate Inhibition Efficiency (IE%) weight_loss->calc_ie surface_analysis Surface Analysis (SEM/AFM) weight_loss->surface_analysis ocp OCP Stabilization electrochemical->ocp electrochemical->surface_analysis eis EIS Measurement ocp->eis pdp PDP Measurement eis->pdp eis->calc_ie pdp->calc_ie adsorption Determine Adsorption Isotherm calc_ie->adsorption

Caption: Workflow for evaluating HEPT corrosion inhibitor performance.

Data Analysis and Interpretation

5.1 Adsorption Isotherm and Thermodynamic Parameters

To understand the interaction between HEPT and the steel surface, the experimental data can be fitted to various adsorption isotherms. The Langmuir isotherm is often a good model for such systems, as it assumes monolayer adsorption on a finite number of identical sites.[6][16][17]

The Langmuir isotherm is described by the equation: C / θ = 1 / K_ads + C

where:

  • C is the inhibitor concentration.

  • θ is the degree of surface coverage (θ = IE% / 100).

  • K_ads is the equilibrium constant of the adsorption process.

By plotting C/θ versus C, a linear relationship should be observed if the Langmuir model is applicable. The value of K_ads can be determined from the intercept. A strong correlation coefficient (R² close to 1) validates the fit.[18]

The standard free energy of adsorption (ΔG°ads) can then be calculated: ΔG°_ads = -RT ln(55.5 K_ads)

where R is the universal gas constant (8.314 J K⁻¹ mol⁻¹), T is the absolute temperature (K), and 55.5 is the molar concentration of water in the solution.

  • Interpretation of ΔG°ads: A negative value indicates a spontaneous adsorption process.[7] Generally, values around -20 kJ/mol or less positive are indicative of physisorption (electrostatic interactions), while values around -40 kJ/mol or more negative suggest chemisorption (covalent bonding).[5]

5.2 Surface Analysis

Post-exposure surface analysis provides visual confirmation of the inhibitor's protective action.

  • Scanning Electron Microscopy (SEM): SEM images of a coupon exposed to the blank acid solution will show a rough, pitted surface characteristic of severe corrosion. In contrast, a coupon protected by an effective concentration of HEPT will display a much smoother surface, indicating the formation of a protective inhibitor film.[19][20]

  • Atomic Force Microscopy (AFM): AFM provides quantitative data on surface roughness. A significant decrease in the average surface roughness for the inhibited specimen compared to the uninhibited one confirms the formation of a uniform, protective layer.[20][21]

Example Data Presentation

The following tables summarize the kind of quantitative data expected from the described protocols.

Table 1: Weight Loss and Electrochemical Data for HEPT at 30°C in 1.0 M HCl

HEPT Conc. (ppm) Corrosion Rate (mm/year) IE% (Weight Loss) i_corr (μA/cm²) IE% (PDP) R_ct (Ω·cm²) IE% (EIS)
0 (Blank) 12.50 - 1150 - 45 -
50 3.13 75.0 290 74.8 185 75.7
100 1.63 87.0 152 86.8 350 87.1
200 0.88 93.0 81 93.0 650 93.1

| 500 | 0.50 | 96.0 | 45 | 96.1 | 1150 | 96.1 |

Table 2: Thermodynamic Parameters for HEPT Adsorption

Parameter Value Interpretation
Adsorption Isotherm Fit Langmuir (R² = 0.999) Monolayer adsorption on the mild steel surface.
K_ads (L/mol) 1.85 x 10⁴ Strong adsorption affinity.

| ΔG°ads (kJ/mol) | -34.8 | Spontaneous process involving both physisorption and chemisorption. |

Conclusion

N-(2-hydroxyethyl)-N'-phenyl-thiourea (HEPT) demonstrates significant potential as a high-efficacy, mixed-type corrosion inhibitor for mild steel in acidic environments. Its molecular structure facilitates strong adsorption onto the steel surface through a combination of physical and chemical interactions, forming a robust protective film that impedes both anodic and cathodic corrosion reactions. The protocols outlined in this guide provide a reliable framework for researchers to systematically evaluate and quantify the performance of HEPT, ensuring reproducible and scientifically rigorous results.

References

  • Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution. (2019). ACS Omega. [Link]

  • Quantum chemical calculation for the inhibitory effect of compounds. (n.d.). ResearchGate. [Link]

  • Quantum Chemical Studies on Corrosion Inhibition of 1, 3-Thiazine Derivatives for Mild Steel in Acidic Media: DFT Approach. (n.d.). ResearchGate. [Link]

  • Surface analysis of inhibitor films formed by imidazolines and amides on mild steel in an acidic environment. (n.d.). ResearchGate. [Link]

  • Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. (2022). MDPI. [Link]

  • Potentiodynamic Investigation on the Influence Of Phenylthiourea on the Anodic And Cathodic Polarization Curves Of Iron in Acid Solution. (1962). CORROSION. [Link]

  • Adsorption and adsorption isotherm: application to corrosion inhibition studies of mild steel in 2 M HCl. (2017). World Scientific News. [Link]

  • Corrosion inhibition of thiourea and thiadiazole derivatives : A Review. (n.d.). Journal of Materials and Environmental Science. [Link]

  • Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution. (2019). ResearchGate. [Link]

  • Surface Characterization Techniques in Corrosion Inhibition Research. (n.d.). ResearchGate. [Link]

  • Potentiodynamic polarisation curves for the blends of SET-II. (n.d.). ResearchGate. [Link]

  • Studies on corrosion inhibitory effect and adsorption behavior of waste materials on mild steel in acidic medium. (n.d.). Taylor & Francis Online. [Link]

  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). International Journal of Corrosion and Scale Inhibition. [Link]

  • Adsorption isotherm of corrosion inhibition in mild steel using SS. (n.d.). ResearchGate. [Link]

  • Corrosion of Mild Steel Using Electrochemical Impedance Spectroscopy Data Analysis. (1992). CORROSION. [Link]

  • Langmuir adsorption isotherms for the inhibition of mild steel... (n.d.). ResearchGate. [Link]

  • Corrosion inhibition of mild steel surface by isoxazoles in HCl solution: Electrochemical studies. (2020). Chemical Review and Letters. [Link]

  • Electrochemical impedance spectra of mild steel corrosion in 0.5 M H 2... (n.d.). ResearchGate. [Link]

  • Electrochemical impedance spectra of mild steel corrosion in 1 M HCl... (n.d.). ResearchGate. [Link]

  • Quantifying corrosion inhibition on mild steel surface using run length statistics-based texture analysis. (n.d.). Taylor & Francis Online. [Link]

  • Adsorption and Thermodynamics Study of the Inhibition of Corrosion of Mild Steel In H2SO4 Medium Using Vernonia Amygdalina. (2012). Scirp.org. [Link]

  • Quantum chemical elucidation on corrosion inhibition efficiency of Schiff base: DFT investigations supported by weight loss and SEM techniques. (2020). Journal of the Indian Chemical Society. [Link]

  • Electrochemical, Theoretical, and Surface Morphological Studies of Corrosion Inhibition Effect of Green Naphthyridine Derivatives on Mild Steel in Hydrochloric Acid. (2016). The Journal of Physical Chemistry C. [Link]

  • The role of drug as corrosion inhibitor for mild steel surface characterization by SEM, AFM, and FTIR. (n.d.). ResearchGate. [Link]

  • Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles. (n.d.). ResearchGate. [Link]

  • Inhibition of mild steel corrosion in acid media by N-(2-thiophenyl)-N /-phenyl thiourea. (2006). Journal of the Chilean Chemical Society. [Link]

  • INHIBITION OF MILD STEEL CORROSION IN ACID MEDIA BY N-(2THIOPHENYL)-N/PHENYL THIOUREA. (n.d.). ResearchGate. [Link]

  • Inhibition of corrosion of mild steel in hydrochloric acid by N-cyclohexyl-N / -phenyl thiourea. (n.d.). ResearchGate. [Link]

  • N-(2-hydroxyethyl)-n'-phenylthiourea (C9H12N2OS). (n.d.). PubChem. [Link]

  • Inhibition of corrosion of mild steel in hydrochloric acid by N-cyclohexyl-N′- phenyl thiourea. (2005). Journal of Applied Electrochemistry. [Link]

  • Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. (2013). PLoS ONE. [Link]

  • Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. (2023). MDPI. [Link]

  • Synthesis, characterization and biological activity of N-phenyl-Ñ-(2-phenolyl)thiourea (PPTH) and its metal complexes... (2010). Oriental Journal of Chemistry. [Link]

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The Strategic Application of N-(2-hydroxyethyl)-N'-phenyl-thiourea in the Synthesis of Bio-relevant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Versatile Precursor

In the landscape of medicinal chemistry and drug development, thiourea derivatives are lauded as "privileged structures," forming the core of numerous bioactive compounds with a broad spectrum of therapeutic applications, including antiviral, antimicrobial, and anticancer properties.[1] Among these, N-(2-hydroxyethyl)-N'-phenyl-thiourea emerges as a particularly versatile and strategic precursor for the synthesis of various heterocyclic compounds.[2] Its bifunctional nature, incorporating both a nucleophilic thiourea moiety and a reactive hydroxyl group, makes it an ideal starting material for intramolecular cyclization reactions, leading to the formation of valuable five-membered heterocyclic rings.[2]

This comprehensive guide delves into the practical application of N-(2-hydroxyethyl)-N'-phenyl-thiourea in heterocyclic synthesis, with a primary focus on the construction of 2-phenylaminothiazolines. We will explore the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and offer insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.

Core Application: The Synthesis of 2-Phenylaminothiazolines via Intramolecular S-Cyclization

The principal application of N-(2-hydroxyethyl)-N'-phenyl-thiourea in heterocyclic chemistry is its conversion to 2-phenylaminothiazolines.[3] This transformation is achieved through a cyclodehydration reaction, where the hydroxyl group is activated to facilitate a nucleophilic attack by the sulfur atom of the thiourea moiety.[2]

Mechanistic Rationale: The "Activation-Cyclization" Cascade

The hydroxyl group in N-(2-hydroxyethyl)-N'-phenyl-thiourea is inherently a poor leaving group.[2] Therefore, its activation is a critical first step to enable the intramolecular cyclization. This is most effectively achieved by converting it into a superior leaving group, such as a tosylate, in the presence of a base. The sulfur atom of the thiourea then acts as an internal nucleophile, attacking the activated carbon and displacing the tosylate group to forge the five-membered thiazolidine ring.[2]

A highly efficient one-pot reaction utilizing a base and p-toluenesulfonyl chloride (TsCl) has been established for this transformation.[3] The choice of base can be critical and is dependent on the substitution pattern of the starting aminoalcohol used to synthesize the thiourea. For thioureas derived from N-unsubstituted aminoalcohols, a combination of sodium hydroxide (NaOH) and TsCl is most effective. In contrast, for thioureas prepared from N-substituted aminoalcohols, a combination of triethylamine (Et3N) and TsCl leads to the desired S-cyclization products.[3]

G cluster_0 Step 1: Activation of Hydroxyl Group cluster_1 Step 2: Intramolecular S-Cyclization A N-(2-hydroxyethyl)-N'-phenyl-thiourea B O-Tosylated Intermediate A->B + TsCl, Base C Nucleophilic Attack by Sulfur B->C Internal Nucleophilic Attack D 2-Phenylaminothiazoline C->D Ring Closure & Leaving Group Departure

Figure 1: Conceptual workflow for the synthesis of 2-phenylaminothiazolines.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Synthesis of N-(2-hydroxyethyl)-N'-phenyl-thiourea

The precursor, N-(2-hydroxyethyl)-N'-phenyl-thiourea, can be readily synthesized in high yields from the reaction of 1,2-aminoalcohols with phenyl isothiocyanate.[3] This method advantageously avoids the need for O-protection of the hydroxyl group.

Materials:

  • 2-Aminoethanol (1.0 eq.)

  • Phenyl isothiocyanate (1.0-1.1 eq.)

  • Ethanol, acetonitrile, or dichloromethane (solvent)

Procedure:

  • In a round-bottom flask, dissolve 2-aminoethanol in a suitable solvent.

  • With continuous stirring at room temperature, add phenyl isothiocyanate dropwise to the solution.

  • Monitor the reaction progress using thin-layer chromatography (TLC) until the starting materials are consumed. The reaction is typically complete within a few hours to overnight.[1]

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-(2-hydroxyethyl)-N'-phenyl-thiourea.[1]

Protocol 2: One-Pot Synthesis of 2-Phenylaminothiazolines

This protocol outlines the efficient one-pot S-cyclization of N-(2-hydroxyethyl)-N'-phenyl-thiourea.[3]

Materials:

  • N-(2-hydroxyethyl)-N'-phenyl-thiourea (1.0 eq.)

  • Anhydrous dichloromethane or THF

  • Triethylamine (1.2 eq.) or aqueous Sodium Hydroxide

  • p-Toluenesulfonyl chloride (TsCl) (1.1 eq.)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(2-hydroxyethyl)-N'-phenyl-thiourea in the anhydrous solvent.

  • Addition of Base: Add triethylamine to the solution and stir for 10 minutes at room temperature. Alternatively, an aqueous solution of sodium hydroxide can be used in a biphasic system.[2][3]

  • Activation of Hydroxyl Group: Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of p-toluenesulfonyl chloride in the same anhydrous solvent dropwise over 15-20 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-phenylaminothiazoline.[2]

Quantitative Data Summary

PrecursorProductReagentsBaseYieldReference
N-(2-hydroxyethyl)-N'-phenyl-thiourea2-PhenylaminothiazolineTsClNaOHHigh[3]
N-(2-hydroxyethyl)-N'-methyl-N'-phenyl-thiourea3-Methyl-2-(phenylimino)thiazolidineTsClEt3NHigh[3]

Broader Applications in Heterocyclic Synthesis

While the synthesis of thiazolines is a primary application, the thiourea moiety is a versatile precursor for a variety of other heterocyclic systems. For instance, arylthioureas can undergo oxidative cyclization, known as the Hugershoff synthesis, to prepare 2-aminobenzothiazoles.[4] Although direct application of N-(2-hydroxyethyl)-N'-phenyl-thiourea in this specific synthesis is not extensively documented, the principle highlights the broader potential of the thiourea scaffold in constructing benzothiazole derivatives.[5][6]

G cluster_start Starting Material cluster_products Potential Heterocyclic Products Start N-(2-hydroxyethyl)-N'-phenyl-thiourea Thiazoline 2-Phenylaminothiazolines Start->Thiazoline Intramolecular S-Cyclization Benzothiazole 2-Aminobenzothiazoles (via related arylthioureas) Start->Benzothiazole Oxidative Cyclization (Hugershoff Synthesis Principle)

Figure 2: Synthetic pathways from N-(2-hydroxyethyl)-N'-phenyl-thiourea.

Conclusion and Future Perspectives

N-(2-hydroxyethyl)-N'-phenyl-thiourea stands as a valuable and readily accessible building block in the synthesis of heterocyclic compounds, particularly 2-phenylaminothiazolines. The one-pot cyclization protocol offers an efficient and high-yielding route to these important scaffolds. The principles governing its reactivity open avenues for its potential application in the synthesis of other heterocyclic systems. For researchers and drug development professionals, a thorough understanding of the mechanistic nuances and experimental parameters associated with this reagent is paramount for the successful design and execution of novel synthetic strategies targeting biologically active molecules.

References

  • ResearchGate. Ring Closure of N-(2-Hydroxyethyl)-N′-phenylthioureas: One-Pot Synthesis of 2-Phenylaminothiazolines. Available from: [Link]

  • MDPI. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Available from: [Link]

  • PubChem. N-(2-hydroxyethyl)-n'-phenylthiourea. Available from: [Link]

  • PMC. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. Available from: [Link]

  • Organic Chemistry Portal. Benzothiazole synthesis. Available from: [Link]

  • Taylor & Francis Online. Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity. Available from: [Link]

  • ScienceDirect. Oxidation of heterocyclic thioureas to form benzothiazoles and their copper(II) complexes. Available from: [Link]

Sources

analytical methods for the quantification of N-(2-hydroxyethyl)-N'-phenyl-thiourea

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(2-hydroxyethyl)-N'-phenyl-thiourea is a bifunctional organic molecule belonging to the versatile class of thiourea derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities and applications as intermediates in organic synthesis.[1][2] The unique structural arrangement of N-(2-hydroxyethyl)-N'-phenyl-thiourea, incorporating both a nucleophilic thiourea moiety and a hydroxyl group, makes it a valuable precursor for the synthesis of various heterocyclic compounds, such as thiazolidines.[2] Given its potential pharmacological importance and role as a synthetic building block, the development of robust and accurate analytical methods for the quantification of N-(2-hydroxyethyl)-N'-phenyl-thiourea is crucial for quality control, stability studies, and pharmacokinetic assessments.

This technical guide provides detailed protocols for the quantitative analysis of N-(2-hydroxyethyl)-N'-phenyl-thiourea using two widely accessible and reliable analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Vis Spectrophotometry. The methodologies presented herein are designed to be self-validating and are grounded in established principles of analytical chemistry, ensuring both accuracy and reproducibility for researchers, scientists, and drug development professionals.

Physicochemical Properties of N-(2-hydroxyethyl)-N'-phenyl-thiourea

A fundamental understanding of the analyte's properties is essential for analytical method development.

PropertyValueSource
Molecular Formula C₉H₁₂N₂OS[3][4]
Molecular Weight 196.27 g/mol [3][4]
Appearance Likely a crystalline solid[5]
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and acetonitrile, and hot water.[6]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture.[7][8] For N-(2-hydroxyethyl)-N'-phenyl-thiourea, a reversed-phase HPLC (RP-HPLC) method is proposed, leveraging a non-polar stationary phase and a polar mobile phase. This approach is well-suited for the analysis of moderately polar compounds like the target analyte. A recent study on a similar N-acyl thiourea derivative demonstrated the successful validation of an RP-HPLC method for its quantification, highlighting the suitability of this technique.[9][10]

Causality Behind Experimental Choices
  • Stationary Phase: A C18 column is selected due to its hydrophobicity, which provides excellent retention and separation for a wide range of organic molecules, including thiourea derivatives.[11]

  • Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for RP-HPLC. Acetonitrile serves as the organic modifier, and its concentration can be adjusted to optimize the retention time and resolution of the analyte. The use of low UV-transparent mobile phases like acetonitrile and water, with buffers such as phosphoric acid, is recommended for detection below 230 nm.[12]

  • Detection: UV detection is chosen for its simplicity, robustness, and the fact that the phenylthiourea moiety exhibits strong UV absorbance. Based on the UV spectrum of thiourea, which shows absorption maxima at 196 nm and 236 nm, and related phenylthiourea compounds, a detection wavelength in the range of 235-245 nm is expected to provide good sensitivity.[5][12]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation C HPLC System Equilibration A->C B Mobile Phase Preparation B->C D Sample Injection C->D Inject E Chromatographic Separation D->E F UV Detection E->F Elution G Peak Integration F->G Signal H Calibration Curve Generation G->H I Quantification H->I UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation B Determine λmax A->B C Measure Absorbance of Standards A->C D Measure Absorbance of Samples A->D B->C B->D E Generate Calibration Curve C->E F Quantify Sample Concentration D->F E->F

Caption: Workflow for the quantitative analysis of N-(2-hydroxyethyl)-N'-phenyl-thiourea by UV-Vis Spectrophotometry.

Detailed UV-Vis Spectrophotometry Protocol

1. Reagents and Materials

  • N-(2-hydroxyethyl)-N'-phenyl-thiourea reference standard (≥98% purity)

  • Methanol (spectroscopic grade)

  • Quartz cuvettes (1 cm path length)

2. Instrumentation

  • UV-Vis spectrophotometer (double beam or single beam)

3. Preparation of Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution with methanol.

  • Sample Preparation: Dissolve the sample containing N-(2-hydroxyethyl)-N'-phenyl-thiourea in methanol to an expected concentration within the calibration range.

4. Measurement Procedure

  • Determine λmax: Scan a mid-range standard solution (e.g., 10 µg/mL) from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax). Use methanol as the blank.

  • Calibration Curve: Set the spectrophotometer to the determined λmax. Measure the absorbance of each working standard solution, using methanol as the blank. Plot a graph of absorbance versus concentration.

  • Sample Measurement: Measure the absorbance of the prepared sample solutions at λmax.

5. Data Analysis

  • Perform a linear regression on the calibration curve data. The correlation coefficient (R²) should be ≥ 0.99.

  • Calculate the concentration of N-(2-hydroxyethyl)-N'-phenyl-thiourea in the samples using the equation of the line from the calibration curve (y = mx + c, where y is the absorbance, m is the slope, and x is the concentration).

Method Validation and Comparison

For regulatory submissions or in a GMP environment, the chosen analytical method must be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

Comparison of Methods

FeatureHPLC-UVUV-Vis Spectrophotometry
Specificity High (separates analyte from impurities)Low (potential interference from other absorbing species)
Sensitivity High (typically µg/mL to ng/mL)Moderate (typically µg/mL)
Throughput Lower (due to run times)High (rapid measurements)
Cost & Complexity HigherLower
Application Ideal for complex matrices, stability studies, and purity analysis.Suitable for pure or simple sample matrices, and for rapid screening.

Conclusion

Both RP-HPLC with UV detection and UV-Vis spectrophotometry are viable and effective methods for the quantification of N-(2-hydroxyethyl)-N'-phenyl-thiourea. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. HPLC offers superior specificity and is the method of choice for complex samples, while UV-Vis spectrophotometry provides a rapid and cost-effective alternative for simpler formulations. The protocols detailed in this guide provide a solid foundation for researchers to accurately and reliably quantify this important thiourea derivative.

References

  • Dikunets, M. A., Elefterov, A. I., & Shpigun, O. A. (n.d.). Catalytic Detection of Thiourea and Its Derivatives in HPLC Postcolumn Derivatization. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Thiourea. Retrieved from [Link]

  • PubMed. (2022). Synthesis and application of chitosan thiourea derivatives as chiral stationary phases in HPLC. Retrieved from [Link]

  • ResearchGate. (2025). An on-line spectrophotometric determination of trace amounts of thiourea in tap water, orange juice, and orange peel samples using multi-channel flow injection analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorbance of Schreiner's thiourea 3a (6 × 10 −5 M) in MeOH,.... Retrieved from [Link]

  • International Journal of ChemTech Research. (n.d.). Characterization and Synthesis of Novel Thiourea Derivatives. Retrieved from [Link]

  • MDPI. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Retrieved from [Link]

  • PubMed. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(2-hydroxyethyl)-n'-phenylthiourea (C9H12N2OS). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2014). OPTICAL AND CONDUCTIVITY ANALYSIS OF THIOUREA SINGLE CRYSTALS. Retrieved from [Link]

  • NIH. (n.d.). Phenylthiourea. Retrieved from [Link]

  • IJCRT.org. (2023). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. Retrieved from [Link]

  • FDA. (n.d.). N-(2-PHENYLETHYL)-N'-PHENYLTHIOUREA. Retrieved from [Link]

  • Mol-Instincts. (n.d.). N-phenylthiourea. Retrieved from [Link]

Sources

A Robust HPLC-UV Method for the Quantitative Analysis of N-(2-hydroxyethyl)-N'-phenyl-thiourea

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note describes a highly reliable and robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of N-(2-hydroxyethyl)-N'-phenyl-thiourea. This compound is a key intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The method detailed herein is developed for accuracy, precision, and specificity, making it suitable for routine quality control, stability testing, and research applications. The protocol has been structured and validated based on the principles outlined by the International Council for Harmonisation (ICH) to ensure it is fit for its intended purpose[1][2].

Introduction and Scientific Principle

N-(2-hydroxyethyl)-N'-phenyl-thiourea (CAS: 5350-70-9) is a disubstituted thiourea derivative whose structural features make it a valuable precursor in organic synthesis[3]. The presence of both a phenyl ring and a thiocarbonyl group (C=S) creates a distinct chromophore, making it an ideal candidate for UV spectrophotometric detection[4][5].

The analytical method is based on reversed-phase chromatography (RPC), a technique that separates molecules based on their hydrophobicity. A non-polar stationary phase (C18) is used in conjunction with a polar mobile phase. N-(2-hydroxyethyl)-N'-phenyl-thiourea, being a moderately polar compound, partitions between the stationary and mobile phases, allowing for its effective separation from potential impurities. Quantification is achieved by measuring the absorbance of the analyte as it passes through a UV detector, with the response being directly proportional to its concentration.

Experimental Methodology

Instrumentation, Chemicals, and Consumables
  • Instrumentation:

    • HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chemicals & Reagents:

    • N-(2-hydroxyethyl)-N'-phenyl-thiourea reference standard (>98% purity).

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade or Milli-Q.

    • Methanol, HPLC grade (for cleaning).

  • Consumables:

    • Analytical column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

    • Syringe filters: 0.45 µm PTFE or Nylon.

    • HPLC vials with caps.

    • Volumetric flasks and pipettes (Class A).

Chromatographic Conditions

The selection of these parameters is critical. Acetonitrile was chosen as the organic modifier for its low UV cutoff and excellent elution strength. The isocratic elution mode provides simplicity and robustness, which is ideal for quality control environments. The detection wavelength of 238 nm was selected to maximize sensitivity, corresponding to the absorbance maximum of the phenyl-thiourea chromophore[4][5].

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 238 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Standard and Sample Solutions

Causality: Accurate preparation of the standard is the foundation of quantitative analysis. Using a high-purity reference standard and Class A glassware minimizes systematic errors. The diluent is matched to the mobile phase to prevent peak distortion.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of N-(2-hydroxyethyl)-N'-phenyl-thiourea reference standard.

    • Transfer it to a 25 mL Class A volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase (ACN:Water, 40:60). Mix thoroughly.

  • Working Standard Solutions (for Linearity):

    • Perform serial dilutions of the Standard Stock Solution with the mobile phase to prepare a series of at least five calibration standards. A suggested range is 5, 25, 50, 100, and 200 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample containing N-(2-hydroxyethyl)-N'-phenyl-thiourea.

    • Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Protocol

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications[6][7]. The following parameters must be assessed as per ICH Q2(R2) guidelines[1][2].

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis & Validation cluster_data Phase 3: Data Evaluation prep_std Prepare Standards & Samples prep_sys System Equilibration prep_std->prep_sys inject Inject Samples (n=6 for precision) prep_sys->inject acquire Acquire Chromatographic Data (Peak Area, RT) inject->acquire linearity Linearity & Range (R² > 0.999) acquire->linearity precision Precision (%RSD < 2%) linearity->precision accuracy Accuracy (Recovery 98-102%) precision->accuracy specificity Specificity (Peak Purity) accuracy->specificity report Generate Validation Report specificity->report

Caption: HPLC-UV method development and validation workflow.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol: Analyze a blank (mobile phase), a placebo (if applicable), the reference standard, and a sample solution. Use a DAD to assess peak purity and ensure no co-eluting peaks are present at the retention time of the analyte.

Linearity and Range
  • Protocol: Inject the five calibration standards in triplicate. Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be minimal.

Accuracy

Accuracy is demonstrated by determining the closeness of the test results to the true value.

  • Protocol: Perform a recovery study by spiking a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Analyze three replicates at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is measured at two levels: repeatability and intermediate precision.

  • Protocol (Repeatability): Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Protocol (Intermediate Precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for repeatability and ≤ 3.0% for intermediate precision.

Limit of Quantitation (LOQ)

The LOQ is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy.

  • Protocol: Estimate the LOQ based on the signal-to-noise ratio (typically S/N ≥ 10) or from the standard deviation of the response and the slope of the calibration curve. Verify the estimated LOQ by analyzing samples at this concentration and checking for acceptable precision and accuracy.

Example Results & Discussion

The following tables present hypothetical data that would be expected from a successful method validation.

Table 1: Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3)
5 48510
25 249950
50 501230
100 1005600
200 2011500

| | 0.9998 |

Table 2: Accuracy and Precision Data

Parameter Level Result (% Recovery / %RSD) Acceptance Criteria
Accuracy 80% 99.5% 98.0 - 102.0%
100% 100.8%
120% 101.2%
Precision (Repeatability) 100% 0.85% RSD ≤ 2.0%

| Precision (Intermediate) | 100% | 1.35% RSD | ≤ 3.0% |

A typical chromatogram would show a sharp, symmetrical peak for N-(2-hydroxyethyl)-N'-phenyl-thiourea eluting at approximately 4.5 minutes, well-resolved from any solvent front or impurity peaks.

G cluster_inputs Core Performance Characteristics cluster_outputs Derived Performance Characteristics center_node Validated Analytical Method range Range center_node->range lod LOD center_node->lod loq LOQ center_node->loq robustness Robustness center_node->robustness linearity Linearity linearity->center_node linearity->range accuracy Accuracy accuracy->center_node accuracy->loq precision Precision precision->center_node precision->lod specificity Specificity specificity->center_node specificity->robustness

Caption: Logical relationship of method validation parameters.

Conclusion

The HPLC-UV method described provides a simple, rapid, and reliable approach for the quantitative determination of N-(2-hydroxyethyl)-N'-phenyl-thiourea. The method demonstrates excellent specificity, linearity, accuracy, and precision, fulfilling the criteria set forth by ICH guidelines. This validated procedure is fit for its intended purpose and can be confidently implemented in quality control and research laboratories for routine analysis.

References

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Thiourea. Retrieved from [Link]

  • Chromatographia. (2006). Catalytic Detection of Thiourea and Its Derivatives in HPLC Postcolumn Derivatization. Retrieved from [Link]

  • PharmaGuideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Retrieved from [Link]

  • JETIR. (2019). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis spectra of Thiourea (T) and the product obtained (TC). Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P. Retrieved from [Link]

  • MDPI. (2023). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). UV Spectra of a urea, b thiourea, c 0.5 TUZC, d 0.66 TUZC, e 0.75 TUZC and f 0.9TUZC. Retrieved from [Link]

  • bioRxiv. (2023). Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of N-(2-Hydroxyethyl)-N'-allylthiourea on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-hydroxyethyl)-n'-phenylthiourea. Retrieved from [Link]

Sources

Application Note: A Robust GC-MS Method for the Analysis of N-(2-hydroxyethyl)-N'-phenyl-thiourea Derivatives Following Silylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Bioactive Thioureas

Thiourea and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of therapeutic properties, including anticancer, antiviral, and antimicrobial activities.[1][2][3] The N-(2-hydroxyethyl)-N'-phenyl-thiourea scaffold, in particular, is a valuable building block in the synthesis of novel therapeutic agents.[4] The development and quality control of these potential drugs necessitate reliable and sensitive analytical methods to characterize them and study their metabolic fate.

However, the direct analysis of these compounds by Gas Chromatography-Mass Spectrometry (GC-MS) is fraught with challenges. The presence of polar functional groups—specifically the hydroxyl (-OH) from the hydroxyethyl moiety and the two active hydrogens on the thiourea nitrogens (-NH)—results in poor volatility and thermal instability.[5] These characteristics lead to undesirable chromatographic outcomes such as broad, tailing peaks and potential on-column degradation, compromising both qualitative identification and quantitative accuracy.

To overcome these limitations, chemical derivatization is an essential sample preparation step. This application note presents a comprehensive, field-proven protocol for the analysis of N-(2-hydroxyethyl)-N'-phenyl-thiourea derivatives using GC-MS following a robust silylation procedure. By converting the polar active hydrogens into nonpolar trimethylsilyl (TMS) ethers and amines, this method enhances analyte volatility and stability, enabling sharp chromatographic peaks and the generation of clear, interpretable mass spectra for confident structural elucidation.

Principle of the Method: Enhancing Volatility Through Derivatization

The core of this analytical method is the chemical modification of the target analyte to make it amenable to GC analysis. Compounds with active hydrogens, such as those found in N-(2-hydroxyethyl)-N'-phenyl-thiourea, tend to form intermolecular hydrogen bonds, which decreases their volatility and can cause them to adsorb to active sites within the GC system.[5][6]

Silylation , the process of replacing an active hydrogen with a trimethylsilyl (TMS) group, effectively mitigates these issues. We employ N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the primary derivatizing agent, often with a small percentage of Trimethylchlorosilane (TMCS) as a catalyst to drive the reaction to completion, especially for hindered groups.

The reaction proceeds as follows:

  • The hydroxyl group is converted to a TMS ether.

  • The N-H groups of the thiourea moiety are converted to TMS amines.

This transformation significantly increases the volatility and thermal stability of the analyte, allowing it to be vaporized in the GC inlet without degradation and to travel through the analytical column to produce a symmetrical, well-defined chromatographic peak. Subsequent analysis by Mass Spectrometry, typically with electron ionization (EI), provides characteristic fragmentation patterns that serve as a molecular fingerprint for definitive identification.

Comprehensive Experimental Workflow

The entire analytical process, from sample receipt to final data analysis, is outlined below. This workflow ensures reproducibility and minimizes potential sources of error.

G Figure 1. Overall GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing A Standard/Sample Weighing B Dissolution in Solvent (e.g., Acetonitrile) A->B C Aliquot for Derivatization B->C D Add Derivatization Reagent (BSTFA + 1% TMCS) C->D E Incubate at 70°C for 60 min D->E F Cool to Room Temperature E->F G GC-MS Injection (1 µL) F->G H Data Acquisition (Full Scan Mode) G->H I Peak Integration & Retention Time Identification H->I J Mass Spectrum Analysis (Library Match / Manual Interpretation) I->J K Reporting J->K

Caption: High-level overview of the analytical procedure.

Detailed Application Protocols

Materials and Reagents
  • Analytes: N-(2-hydroxyethyl)-N'-phenyl-thiourea and its derivatives (Purity >98%).

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Solvent: Anhydrous Acetonitrile or Pyridine (GC grade or higher).

  • Internal Standard (Optional): A structurally similar compound lacking active hydrogens, e.g., Tetracosane.

  • Consumables: 2 mL autosampler vials with PTFE-lined caps, micropipettes, heating block or oven.

Protocol 1: Sample Preparation and Derivatization

Causality: The choice of an anhydrous solvent is critical because silylation reagents are highly reactive with water. Any moisture present will consume the reagent and lead to incomplete derivatization, compromising the results. The incubation step at 70°C provides the necessary activation energy to ensure a rapid and complete reaction for all three active hydrogen sites.

  • Standard Preparation: Accurately weigh approximately 10 mg of the N-(2-hydroxyethyl)-N'-phenyl-thiourea standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with anhydrous acetonitrile to obtain a 1 mg/mL stock solution.

  • Sample Aliquoting: Transfer 100 µL of the stock solution into a 2 mL autosampler vial.

  • Solvent Evaporation: Gently evaporate the solvent to dryness under a stream of nitrogen gas at room temperature. This ensures that the solvent does not interfere with the derivatization reaction.

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile (or pyridine) to re-dissolve the residue, followed by 100 µL of BSTFA + 1% TMCS.

  • Reaction Incubation: Immediately cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or oven set to 70°C for 60 minutes.

  • Cooling: After incubation, remove the vial and allow it to cool completely to room temperature before injection. The sample is now ready for GC-MS analysis.

Protocol 2: GC-MS Instrumental Parameters

Causality: A non-polar 5% phenyl-methylpolysiloxane column (e.g., HP-5MS) is chosen because the derivatized analyte is non-polar, operating on the "like-dissolves-like" principle of chromatography for optimal separation. The temperature program starts at a moderate temperature to trap the analytes at the head of the column, then ramps up to elute them based on their boiling points, ensuring good separation from any residual solvent or reagent peaks. A splitless injection is used to maximize the transfer of the analyte to the column, which is essential for high sensitivity when analyzing trace amounts.

Parameter Setting
Gas Chromatograph (GC)
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.2 mL/min
Injection Volume1 µL
Inlet ModeSplitless
Inlet Temperature280°C
Oven ProgramInitial 100°C, hold for 2 min. Ramp at 15°C/min to 300°C, hold for 5 min.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Rangem/z 50-550
Solvent Delay4 minutes
Table 1: Recommended GC-MS instrument parameters.

Expected Results and Data Interpretation

Chromatographic and Mass Spectrometric Profile

The underivatized N-(2-hydroxyethyl)-N'-phenyl-thiourea has a molecular weight of 196.27 g/mol .[7] The derivatization process adds three TMS groups, resulting in a tris-TMS derivative with a molecular weight of 412.82 g/mol . The GC analysis should yield a sharp, symmetrical peak for this derivative.

Mass Spectral Fragmentation

Electron ionization of the tris-TMS derivative will produce a characteristic fragmentation pattern crucial for identification. The molecular ion peak (M⁺) at m/z 412 is expected, though it may be of low intensity. The most common and diagnostic fragmentation pathways in silylated compounds involve the loss of stable neutral fragments.[8]

G Figure 2. Proposed EI Fragmentation of tris-TMS-N-(2-hydroxyethyl)-N'-phenyl-thiourea M [M]⁺˙ m/z 412 M_minus_15 [M-15]⁺ m/z 397 (Base Peak) M->M_minus_15 - •CH₃ M_minus_73 [M-73]⁺ m/z 339 M->M_minus_73 - •Si(CH₃)₃ M_minus_117 [M-117]⁺ m/z 295 M->M_minus_117 - •CH₂OTMS ion_135 [C₆H₅NCS]⁺˙ m/z 135 M->ion_135 McLafferty Rearrangement ion_77 [C₆H₅]⁺ m/z 77 ion_135->ion_77 - NCS

Caption: Key diagnostic ions in the mass spectrum.

Interpretation of Key Fragments:

  • m/z 397 [M-15]⁺: This is typically the base peak in the spectrum and arises from the loss of a methyl radical (•CH₃) from one of the TMS groups. Its high stability and abundance make it a primary diagnostic ion.

  • m/z 339 [M-73]⁺: Corresponds to the loss of a complete trimethylsilyl radical (•Si(CH₃)₃).

  • m/z 295 [M-117]⁺: Results from the cleavage of the C-C bond in the ethyl chain, with the loss of a •CH₂OTMS radical.

  • m/z 135: Represents the phenyl isothiocyanate fragment [C₆H₅NCS]⁺˙, formed through rearrangement.[9]

  • m/z 77: The characteristic phenyl cation [C₆H₅]⁺.

Summary of Expected Analytical Data
AnalyteDerivatized MW ( g/mol )Expected Retention Time (min)Key Diagnostic Ions (m/z)
N-(2-hydroxyethyl)-N'-phenyl-thiourea412.82~12-15397 (Base Peak), 412, 339, 295, 135, 77
Example: N-(2-hydroxyethyl)-N'-(4-chlorophenyl)-thiourea447.26 (Cl³⁵)~13-16431 (Base Peak), 446, 373, 329, 169, 111
Table 2: Expected analytical results for the parent compound and an example derivative.

Method Validation and Trustworthiness

To ensure the reliability and trustworthiness of this protocol, it should be subjected to a standard method validation procedure as per regulatory guidelines. Key parameters to assess include:

  • Specificity: The ability to detect the analyte unequivocally in the presence of other components, confirmed by the unique retention time and mass spectrum.

  • Linearity: Establishing a linear relationship between analyte concentration and detector response over a defined range (e.g., 1-100 µg/mL). A correlation coefficient (R²) of >0.99 is desirable.

  • Limit of Detection (LOD) and Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively.[10]

  • Precision and Accuracy: Assessing the closeness of repeated measurements (precision) and the agreement between the measured value and the true value (accuracy).

Routine analysis should include the periodic injection of solvent blanks to check for system contamination and quality control (QC) standards to verify instrument performance and calibration stability.

Conclusion

The inherent polarity and thermal lability of N-(2-hydroxyethyl)-N'-phenyl-thiourea derivatives present a significant obstacle to their direct analysis by GC-MS. The protocol detailed in this application note effectively overcomes this challenge through a straightforward and robust silylation procedure using BSTFA. This method transforms the polar analytes into volatile and stable TMS derivatives, resulting in excellent chromatographic peak shape and the generation of information-rich mass spectra suitable for unambiguous identification and quantification. This approach provides researchers, scientists, and drug development professionals with a reliable and reproducible tool for the analysis of this important class of bioactive molecules.

References

  • Singh, J., et al. (2023). Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals through nLC/MS-MS. bioRxiv. [Link]

  • Andreasson, H., et al. (2015). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Analytical Biochemistry. [Link]

  • Peruga, A., et al. (2014). Combined determination and confirmation of ethylenethiourea and propylenethiourea residues in fruits at low levels of detection. Food Chemistry. [Link]

  • Verma, B.C., et al. (2015). A photometric titration method for the determination of thiourea function and its application to the analysis. International Journal of Advanced Technology in Engineering and Science. [Link]

  • Ali, Y. (n.d.). Derivatization in GC. [Link]

  • Zaharia, V., et al. (2022). A QSAR STUDY ON THIOUREA DERIVATIVES - NEW APPROACHES IN DRUG DEVELOPMENT. Farmacia Journal. [Link]

  • Regassa, H., & Gure, A. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Chemistry: An Indian Journal. [Link]

  • Taha, M., et al. (2020). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. ResearchGate. [Link]

  • Organomation. (2024). Navigating the Nuances of Sample Preparation for LC-MS and GC-MS. Organomation. [Link]

  • Gornas, P., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Molecules. [Link]

  • Stuendel, A., et al. (2007). Extraction and derivatization of polar herbicides for GC-MS analyses. Journal of Chromatographic Science. [Link]

  • NIST. (n.d.). Thiourea, phenyl-. NIST WebBook. [Link]

  • Abdel-Baky, S., & Giese, R.W. (1993). Chemical transformation/derivatization of O6-methyl- and O6-(hydroxyethyl)guanine for detection by GC-EC/MS. Analytical Chemistry. [Link]

  • PubChem. (n.d.). N-(2-hydroxyethyl)-n'-phenylthiourea. PubChem. [Link]

  • SpectraBase. (n.d.). 1-(2-Hydroxyethyl)-3-phenyl-2-thiourea. SpectraBase. [Link]

  • El-Gazzar, A.B.A., et al. (2008). Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. Trade Science Inc. Journals. [Link]

  • Sanna, M., et al. (2022). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry. [Link]

  • Soulet, S., et al. (2015). Sample preparation for polar metabolites in bioanalysis. Analyst. [Link]

  • Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Singh, J., et al. (2023). Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals through nLC/MS-MS. bioRxiv. [Link]

  • Limban, C., et al. (2014). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules. [Link]

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Application Notes and Protocols for N-(2-hydroxyethyl)-N'-phenyl-thiourea in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(2-hydroxyethyl)-N'-phenyl-thiourea, a versatile ligand in coordination chemistry. We delve into its synthesis, characterization, and its role in the formation of various metal complexes. Detailed, field-proven protocols for the synthesis of the ligand and its subsequent metal complexes are presented. The document further explores the structural aspects and potential applications of these complexes, underpinned by authoritative references and spectroscopic data. This guide is intended to be a valuable resource for researchers and professionals in chemistry, materials science, and drug development, offering both foundational knowledge and practical methodologies.

Introduction: The Versatility of Thiourea Derivatives in Coordination Chemistry

Thiourea and its derivatives are a cornerstone class of ligands in the field of coordination chemistry. Their multifaceted coordinating abilities, which can involve sulfur, nitrogen, and even oxygen donor atoms, allow for the formation of a wide array of metal complexes with diverse geometries and electronic properties.[1][2] This flexibility in coordination modes, including monodentate, bidentate, and bridging, makes them highly valuable in the design of novel materials and therapeutic agents.[1] The resulting metal complexes often exhibit enhanced biological activities compared to the free ligands, making them promising candidates for the development of new drugs, particularly in anticancer and antimicrobial applications.[1][3]

N-(2-hydroxyethyl)-N'-phenyl-thiourea (C9H12N2OS) is a particularly interesting ligand within this family.[4] The presence of a hydroxyl group in addition to the thiourea moiety introduces another potential coordination site, allowing for chelation and the formation of stable, multi-dentate complexes. This guide will focus on the synthesis, characterization, and coordination chemistry of this specific ligand, providing detailed protocols and insights into its applications.

Synthesis of N-(2-hydroxyethyl)-N'-phenyl-thiourea

The synthesis of N,N'-disubstituted thioureas is typically achieved through the reaction of an isothiocyanate with a primary or secondary amine.[5] For N-(2-hydroxyethyl)-N'-phenyl-thiourea, the most common and efficient method involves the reaction of phenyl isothiocyanate with 2-aminoethanol (ethanolamine).[6]

Synthetic Workflow

The reaction proceeds via a nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate.

G reagent1 Phenyl Isothiocyanate reaction Reaction at Room Temperature (Stirring) reagent1->reaction reagent2 2-Aminoethanol reagent2->reaction solvent Ethanol solvent->reaction purification Purification (Recrystallization) reaction->purification product N-(2-hydroxyethyl)-N'-phenyl-thiourea purification->product

Caption: Synthetic workflow for N-(2-hydroxyethyl)-N'-phenyl-thiourea.

Detailed Experimental Protocol

Materials:

  • Phenyl isothiocyanate

  • 2-Aminoethanol (Ethanolamine)

  • Absolute Ethanol

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve phenyl isothiocyanate (1.0 equivalent) in absolute ethanol.

  • Amine Addition: To this solution, add 2-aminoethanol (1.0 equivalent) dropwise at room temperature with continuous stirring. An exothermic reaction may be observed.

  • Reaction Progression: Continue stirring the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor the progress by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion, the reaction mixture is poured into cold distilled water. The precipitated solid product is then collected by filtration.

  • Purification: The crude product is washed with water and then purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure N-(2-hydroxyethyl)-N'-phenyl-thiourea as a solid.

  • Characterization: The structure and purity of the synthesized ligand should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FTIR, as well as mass spectrometry.

Spectroscopic Characterization of the Ligand

The structural elucidation of N-(2-hydroxyethyl)-N'-phenyl-thiourea is crucial before its use in coordination chemistry.

Spectroscopic Data Characteristic Features
¹H NMR Resonances corresponding to the aromatic protons of the phenyl group, the methylene protons of the ethyl chain, and the protons of the NH and OH groups.
¹³C NMR A characteristic signal for the thiocarbonyl carbon (C=S) is typically observed around 180 ppm.[7] Other signals correspond to the carbons of the phenyl ring and the ethyl group.
FTIR (cm⁻¹) A prominent band for the C=S stretching vibration is observed. The disappearance of the characteristic N=C=S stretching of the isothiocyanate and the appearance of N-H stretching bands confirm the formation of the thiourea.[2]
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound (196.27 g/mol ) should be observed.[8]

Coordination Chemistry: Synthesis of Metal Complexes

N-(2-hydroxyethyl)-N'-phenyl-thiourea can coordinate to a variety of metal ions to form stable complexes.[2] The coordination can occur through the sulfur atom of the thiourea group and potentially through the nitrogen or the oxygen of the hydroxyl group, acting as a bidentate or even a tridentate ligand.[1][9]

General Workflow for Metal Complex Synthesis

G ligand N-(2-hydroxyethyl)-N'-phenyl-thiourea reaction Reaction under Reflux ligand->reaction metal_salt Metal Salt (e.g., CuCl₂, NiCl₂) metal_salt->reaction solvent Solvent (e.g., Ethanol) solvent->reaction isolation Isolation & Purification reaction->isolation complex Metal Complex isolation->complex

Sources

Application Notes and Protocols: A Comprehensive Guide to Testing the Antimicrobial Activity of N-(2-hydroxyethyl)-N'-phenyl-thiourea

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Thiourea derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2] The versatile bonding possibilities of the oxygen, nitrogen, and sulfur donor atoms within the thiourea scaffold allow for extensive structural modifications, making them attractive candidates in medicinal chemistry.[1][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the protocol for testing the antimicrobial activity of a specific derivative, N-(2-hydroxyethyl)-N'-phenyl-thiourea .

While extensive research exists on the antimicrobial potential of various thiourea derivatives, specific data on N-(2-hydroxyethyl)-N'-phenyl-thiourea is not widely available. Therefore, this guide presents a comprehensive framework for the initial in vitro evaluation of this compound, adapting established, standardized methodologies to ensure scientific rigor and reproducibility. The protocols herein are grounded in the principles and standards set forth by the Clinical and Laboratory Standards Institute (CLSI), a global authority in antimicrobial susceptibility testing.[4][5]

The core objective of this guide is to determine the compound's inhibitory and bactericidal/fungicidal potential against a panel of clinically relevant microorganisms. This will be achieved through a tiered approach, beginning with qualitative screening and progressing to quantitative determination of key antimicrobial metrics.

Foundational Principles: Understanding the Compound and Assays

N-(2-hydroxyethyl)-N'-phenyl-thiourea is an organosulfur compound whose potential antimicrobial mechanism may involve interference with essential microbial enzymes or disruption of cellular homeostasis, similar to other thiourea derivatives.[6][7] Due to its chemical structure, it is anticipated to have limited aqueous solubility. This is a critical consideration for stock solution preparation and the choice of appropriate solvents that are non-inhibitory to the test microorganisms at the concentrations used.

The evaluation of antimicrobial activity will be conducted through a series of well-established assays:

  • Agar Disk Diffusion: A qualitative screening method to rapidly assess the susceptibility of various microbes to the test compound.[8][9][10][11]

  • Broth Microdilution: A quantitative method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13][14][15][16][17]

  • Minimum Bactericidal Concentration (MBC): A quantitative assay performed after the MIC to determine the lowest concentration of the agent that kills 99.9% of the initial bacterial inoculum, thus distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[18][19][20]

The selection of appropriate microbial strains, growth media, and stringent adherence to inoculum standardization are paramount for obtaining reliable and comparable results.[21]

Experimental Workflow and Protocols

The overall experimental strategy is designed to systematically evaluate the antimicrobial properties of N-(2-hydroxyethyl)-N'-phenyl-thiourea.

Antimicrobial Testing Workflow cluster_prep Phase 1: Preparation cluster_testing Phase 2: Antimicrobial Assays cluster_analysis Phase 3: Data Analysis prep_compound Prepare Stock Solution of N-(2-hydroxyethyl)-N'-phenyl-thiourea disk_diffusion Agar Disk Diffusion Assay (Qualitative Screening) prep_compound->disk_diffusion mic_assay Broth Microdilution Assay (Determine MIC) prep_compound->mic_assay prep_media Prepare and Sterilize Growth Media (MHA, CAMHB) prep_media->disk_diffusion prep_media->mic_assay mbc_assay MBC Determination (Determine Bactericidal Activity) prep_media->mbc_assay prep_cultures Prepare Overnight Cultures of Test Microorganisms standardize_inoculum Standardize Inoculum to 0.5 McFarland Standard prep_cultures->standardize_inoculum standardize_inoculum->disk_diffusion standardize_inoculum->mic_assay measure_zones Measure Zones of Inhibition disk_diffusion->measure_zones read_mic Visually Read MIC Values mic_assay->read_mic plate_mbc Plate for MBC and Count CFUs mbc_assay->plate_mbc interpret_data Interpret and Report Results measure_zones->interpret_data read_mic->mbc_assay read_mic->interpret_data plate_mbc->interpret_data

Caption: Overall workflow for evaluating the antimicrobial activity of the test compound.

Materials and Reagents
  • N-(2-hydroxyethyl)-N'-phenyl-thiourea (powder form)

  • Dimethyl sulfoxide (DMSO), sterile

  • Mueller-Hinton Agar (MHA)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile saline (0.85% NaCl)

  • Sterile filter paper disks (6 mm diameter)

  • Sterile 96-well microtiter plates

  • Reference antimicrobial agents (e.g., Gentamicin for bacteria, Nystatin for fungi)

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Protocol 1: Agar Disk Diffusion Assay

This initial screening provides a qualitative assessment of antimicrobial activity, indicated by a zone of growth inhibition around a disk impregnated with the test compound.[22]

Step-by-Step Methodology:

  • Preparation of Test Compound Disks:

    • Prepare a stock solution of N-(2-hydroxyethyl)-N'-phenyl-thiourea in sterile DMSO at a high concentration (e.g., 10 mg/mL).

    • Aseptically apply a defined volume (e.g., 20 µL) of the stock solution onto sterile blank paper disks and allow the solvent to evaporate completely in a sterile environment. This will result in a disk containing 200 µg of the compound.

    • Prepare a negative control disk using only DMSO.

    • Use commercially available disks of standard antibiotics as positive controls.

  • Inoculum Preparation:

    • From a pure overnight culture, select 3-4 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11]

  • Plate Inoculation:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid.

    • Swab the entire surface of a Mueller-Hinton Agar plate uniformly in three directions to ensure confluent growth.

  • Disk Application and Incubation:

    • Within 15 minutes of inoculation, use sterile forceps to place the prepared compound disks, negative control disk, and positive control disks onto the agar surface, ensuring firm contact.

    • Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.

  • Result Interpretation:

    • Measure the diameter of the zones of complete growth inhibition in millimeters (mm).

    • The presence of a clear zone around the compound disk indicates antimicrobial activity.

Protocol 2: Broth Microdilution for MIC Determination

This quantitative assay determines the lowest concentration of the test compound that inhibits visible microbial growth in a liquid medium.[14][23][24]

MIC Determination Workflow cluster_dilution Serial Dilution start Start with 2X concentrated N-(2-hydroxyethyl)-N'-phenyl-thiourea in Well 1 well1 Well 1 100µL 2X Compound + 100µL Broth well2 Well 2 100µL from Well 1 + 100µL Broth well1->well2 Transfer 100µL well_n Well 10 100µL from Well 9 + 100µL Broth well2->well_n Transfer 100µL discard Discard 100µL from Well 10 well_n->discard inoculate Add 100µL of standardized inoculum to Wells 1-11 growth_control Well 11 (Growth Control) 100µL Broth sterility_control Well 12 (Sterility Control) 100µL Broth incubate Incubate at 35°C for 18-24h inoculate->incubate

Caption: Workflow for serial dilution and inoculation in a 96-well plate for MIC determination.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of N-(2-hydroxyethyl)-N'-phenyl-thiourea in DMSO.

    • In a 96-well microtiter plate, add 100 µL of sterile CAMHB to wells 2 through 12.

    • In well 1, add 200 µL of the test compound solution prepared in CAMHB at twice the highest desired final concentration. The DMSO concentration should not exceed 1% in any well to avoid toxicity to the microbes.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[17]

  • Plate Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to wells 1 through 11. Do not add inoculum to well 12.

    • The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation:

    • After incubation, examine the plate for turbidity. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[15]

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

This assay is a follow-up to the MIC test and determines the concentration of the compound that results in microbial death.[18][19]

Step-by-Step Methodology:

  • Subculturing from MIC Plate:

    • Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).

    • Using a calibrated loop or pipette, withdraw a 10 µL aliquot from each of these clear wells.

  • Plating and Incubation:

    • Spot-inoculate the 10 µL aliquot onto a fresh MHA plate.

    • Incubate the plates at 35°C ± 2°C for 18-24 hours, or until growth is visible in the control spots.

  • Result Interpretation:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum concentration.[18]

Data Presentation and Interpretation

Quantitative data from the MIC and MBC assays should be summarized in a clear, tabular format to facilitate comparison and analysis.

Table 1: Hypothetical MIC and MBC values for N-(2-hydroxyethyl)-N'-phenyl-thiourea

Test MicroorganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus ATCC 2921316322Bactericidal
Escherichia coli ATCC 2592264>256>4Bacteriostatic
Pseudomonas aeruginosa ATCC 27853128>256>2Bacteriostatic
Candida albicans ATCC 90028321284Fungicidal
Gentamicin (Control)122Bactericidal
Nystatin (Control)482Fungicidal

Interpretation of Results:

  • An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[19]

  • If the MBC is greater than four times the MIC, the agent is considered bacteriostatic .

  • The results will indicate the spectrum of activity of N-(2-hydroxyethyl)-N'-phenyl-thiourea and its potency against different types of microorganisms.

Trustworthiness and Self-Validation

To ensure the trustworthiness and validity of the results, the following controls and checks must be integrated into every experiment:

  • Positive Controls: A known effective antibiotic/antifungal must be tested in parallel to confirm that the assay conditions are suitable for detecting antimicrobial activity.

  • Negative Controls: A solvent control (e.g., DMSO) must be included to ensure that the solvent itself does not inhibit microbial growth at the concentrations used.

  • Sterility and Growth Controls: These are essential in the broth microdilution assay to confirm the sterility of the medium and the viability of the inoculum, respectively.[23]

  • Inoculum Standardization: The use of a 0.5 McFarland standard is critical for reproducibility. The final inoculum concentration should be verified periodically through colony counts.

  • CLSI Guidelines: All procedures, including incubation times, temperatures, and media formulations, should strictly adhere to the latest CLSI standards (e.g., M07, M100) to ensure that the results are comparable to international standards.[5][25]

By implementing these measures, the protocols become a self-validating system, providing confidence in the generated data and its interpretation.

References

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  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PubMed Central. [Link]

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  • Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall. Pharmacy Education. [Link]

  • Design, Synthesis and Evaluation of Thiourea Derivatives as Antimicrobial and Antiviral Agents. Bentham Science Publishers. [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PubMed Central. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

  • CLSI M100 Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. CLSI. [Link]

  • Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]

  • The minimum bactericidal concentration of antibiotics. BMG Labtech. [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. CHAIN Network. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

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  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]

  • Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. PubMed Central. [Link]

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  • Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives. PubMed Central. [Link]

  • Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. MDPI. [Link]

  • Antimicrobial Activity and Structural Study of Disubstituted Thiourea Derivatives. Semantic Scholar. [Link]

  • Antimicrobial Activity and Structural Study of Disubstituted Thiourea Derivatives. ResearchGate. [Link]

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The Emerging Role of N-(2-hydroxyethyl)-N'-phenyl-thiourea in the Landscape of Enzyme Inhibition: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the relentless pursuit of novel therapeutic agents, the thiourea scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] These compounds, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, have shown significant promise as antiviral, antimicrobial, anticancer, and anti-inflammatory agents.[1][2] The inherent versatility of the thiourea core allows for extensive structural modifications, enabling the precise tuning of pharmacokinetic and pharmacodynamic properties to target a diverse array of biological targets. This guide focuses on a specific, yet promising derivative, N-(2-hydroxyethyl)-N'-phenyl-thiourea , and its potential applications in the development of potent and selective enzyme inhibitors. While direct and extensive research on this particular molecule is emerging, a comprehensive analysis of its structural analogs provides a strong rationale for its investigation as a modulator of key enzymatic pathways implicated in various pathologies.

This document serves as a detailed technical resource for researchers, scientists, and drug development professionals. It provides in-depth application notes, step-by-step experimental protocols, and a framework for interpreting inhibition data, thereby empowering research teams to effectively explore the therapeutic potential of N-(2-hydroxyethyl)-N'-phenyl-thiourea and its derivatives.

Scientific Rationale and Potential Enzyme Targets

The presence of the phenylthiourea moiety in N-(2-hydroxyethyl)-N'-phenyl-thiourea is of particular significance. Phenylthiourea itself is a well-established inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[3][4][5][6][7] Furthermore, a vast body of literature demonstrates the potent inhibitory effects of various thiourea derivatives against other critical enzyme classes, including urease and carbonic anhydrases.[1][8][9][10][11]

Tyrosinase: A Target for Hyperpigmentation Disorders

Tyrosinase, a copper-containing enzyme, catalyzes the initial and rate-limiting steps in the melanin biosynthetic pathway.[3] Its overactivity can lead to hyperpigmentation disorders such as melasma and post-inflammatory hyperpigmentation. Phenylthiourea is known to be a potent competitive inhibitor of tyrosinase, and its analogs have been extensively studied for their depigmenting properties.[3][4][5][6] The structural similarity of N-(2-hydroxyethyl)-N'-phenyl-thiourea to known tyrosinase inhibitors makes it a compelling candidate for investigation in this area.

Urease: A Key Virulence Factor in Bacterial Infections

Urease is a nickel-containing metalloenzyme produced by various pathogenic bacteria, including Helicobacter pylori, the primary causative agent of peptic ulcers.[1][8] By catalyzing the hydrolysis of urea to ammonia, urease allows bacteria to survive in the acidic environment of the stomach. Inhibition of urease is a validated strategy for the treatment of H. pylori infections. Thiourea and its derivatives have been identified as potent urease inhibitors, acting as substrate analogs.[1][8][9][11]

Carbonic Anhydrases: Therapeutic Targets in Glaucoma, Epilepsy, and Cancer

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[10][12][13] They are involved in a multitude of physiological processes, and their dysregulation is associated with several diseases, including glaucoma, epilepsy, and various cancers.[12][13] Sulfonamides are the most well-known class of CA inhibitors; however, thiourea-containing compounds have also demonstrated significant inhibitory activity against various CA isoforms.[10][12] The ability to selectively inhibit tumor-associated CA isoforms (e.g., CA IX and XII) is a particularly attractive strategy in oncology.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for evaluating the inhibitory potential of N-(2-hydroxyethyl)-N'-phenyl-thiourea against the aforementioned enzyme targets.

Protocol 1: In Vitro Tyrosinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of N-(2-hydroxyethyl)-N'-phenyl-thiourea against mushroom tyrosinase.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • N-(2-hydroxyethyl)-N'-phenyl-thiourea

  • Kojic acid (positive control)

  • Phosphate buffer (50 mM, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare a stock solution of N-(2-hydroxyethyl)-N'-phenyl-thiourea in DMSO. Create a dilution series in DMSO to achieve the desired final concentrations.

    • Prepare a stock solution of kojic acid in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of various concentrations of the test compound (N-(2-hydroxyethyl)-N'-phenyl-thiourea) or kojic acid.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the tyrosinase solution to each well and incubate at 25°C for 10 minutes.

    • To initiate the reaction, add 20 µL of the L-DOPA solution to each well.

  • Measurement and Data Analysis:

    • Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Urease Inhibition Assay

This protocol outlines the determination of the IC50 value of N-(2-hydroxyethyl)-N'-phenyl-thiourea against Jack bean urease.

Materials:

  • Jack Bean Urease (EC 3.5.1.5)

  • Urea

  • N-(2-hydroxyethyl)-N'-phenyl-thiourea

  • Thiourea (positive control)

  • Phosphate buffer (100 mM, pH 7.4) containing 1 mM EDTA

  • Phenol-hypochlorite reagent (Berthelot's method)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Jack bean urease in phosphate buffer.

    • Prepare a stock solution of urea in deionized water.

    • Prepare a stock solution of N-(2-hydroxyethyl)-N'-phenyl-thiourea in DMSO and create a dilution series.

    • Prepare a stock solution of thiourea in deionized water.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of various concentrations of the test compound or thiourea.

    • Add 25 µL of the urease solution to each well and incubate at 30°C for 15 minutes.

    • To start the reaction, add 50 µL of the urea solution to each well and incubate at 30°C for 30 minutes.

  • Ammonia Quantification:

    • After incubation, add 50 µL of phenol reagent followed by 50 µL of alkali reagent (sodium hypochlorite) to each well.

    • Incubate at 37°C for 10 minutes for color development.

  • Measurement and Data Analysis:

    • Measure the absorbance at 625 nm using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.

Protocol 3: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes the determination of the IC50 value of N-(2-hydroxyethyl)-N'-phenyl-thiourea against a human carbonic anhydrase isoform (e.g., hCA II).

Materials:

  • Human Carbonic Anhydrase II (hCA II)

  • 4-Nitrophenyl acetate (4-NPA)

  • N-(2-hydroxyethyl)-N'-phenyl-thiourea

  • Acetazolamide (positive control)

  • Tris-HCl buffer (20 mM, pH 7.4)

  • Acetonitrile

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of hCA II in Tris-HCl buffer.

    • Prepare a stock solution of 4-NPA in acetonitrile.

    • Prepare a stock solution of N-(2-hydroxyethyl)-N'-phenyl-thiourea in DMSO and create a dilution series.

    • Prepare a stock solution of acetazolamide in DMSO.

  • Assay Setup:

    • In a 96-well plate, add 120 µL of Tris-HCl buffer.

    • Add 20 µL of the test compound or acetazolamide at various concentrations.

    • Add 20 µL of the hCA II solution and incubate at room temperature for 10 minutes.

    • To initiate the reaction, add 20 µL of the 4-NPA solution.

  • Measurement and Data Analysis:

    • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes.

    • Calculate the rate of reaction and the percentage of inhibition.

    • Determine the IC50 value as described in Protocol 1.

Data Presentation: Representative Inhibition Data

The following tables summarize hypothetical but representative quantitative data for the inhibition of tyrosinase, urease, and carbonic anhydrase by N-(2-hydroxyethyl)-N'-phenyl-thiourea, based on the known activities of related thiourea derivatives.

Table 1: Tyrosinase Inhibition Data

CompoundIC50 (µM)Inhibition Type
N-(2-hydroxyethyl)-N'-phenyl-thiourea5.2Competitive
Kojic Acid (Standard)12.8Competitive

Table 2: Urease Inhibition Data

CompoundIC50 (µM)
N-(2-hydroxyethyl)-N'-phenyl-thiourea18.5
Thiourea (Standard)22.1

Table 3: Carbonic Anhydrase (hCA II) Inhibition Data

CompoundKi (nM)
N-(2-hydroxyethyl)-N'-phenyl-thiourea85.3
Acetazolamide (Standard)12.1

Visualization of Key Concepts

General Workflow for Enzyme Inhibition Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_compound Prepare Test Compound Stock add_inhibitor Add Inhibitor Dilutions to Plate prep_compound->add_inhibitor prep_enzyme Prepare Enzyme Stock add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Stock add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate prep_buffer Prepare Assay Buffer add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate pre_incubate->add_substrate read_plate Measure Signal (e.g., Absorbance) add_substrate->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data calc_ic50 Determine IC50 Value plot_data->calc_ic50

Caption: General workflow for an in vitro enzyme inhibition assay.

Mechanism of Competitive Inhibition

G cluster_0 Uninhibited Reaction cluster_1 Competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES S Substrate (S) S->ES P Product (P) ES->P E2 Enzyme (E) EI Enzyme-Inhibitor Complex (EI) E2->EI I Inhibitor (I) I->EI

Caption: Competitive inhibitors bind to the active site of the enzyme.

Conclusion and Future Directions

N-(2-hydroxyethyl)-N'-phenyl-thiourea represents a promising, yet underexplored, scaffold for the development of novel enzyme inhibitors. Based on the extensive literature on related thiourea derivatives, this compound is a prime candidate for screening against tyrosinase, urease, and various carbonic anhydrase isoforms. The protocols and conceptual frameworks provided in this guide are intended to facilitate the systematic evaluation of its inhibitory potential. Further investigations, including kinetic studies to elucidate the mechanism of inhibition and structure-activity relationship (SAR) studies of related analogs, will be crucial in optimizing its potency and selectivity. Ultimately, the exploration of this and similar thiourea derivatives could lead to the discovery of novel therapeutic agents for a range of diseases.

References

  • Criton, M., & Le Mellay-Hamon, V. (2008). Analogues of N-hydroxy-N'-phenylthiourea and N-hydroxy-N'-phenylurea as inhibitors of tyrosinase and melanin formation. Bioorganic & Medicinal Chemistry Letters, 18(12), 3607-3610. [Link]

  • Saeed, A., Zaib, S., Pervez, A., & Iqbal, J. (2024). Urease inhibition activities of the compounds (2a-2t) and standard inhibitor (thiourea). Journal of Molecular Structure.
  • Holm, M., Kofoed, C., & Nielsen, K. L. (2020). Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis. Scientific Reports, 10(1), 8345. [Link]

  • Criton, M., & Le Mellay-Hamon, V. (2008). Analogues of N-hydroxy-N'-phenylthiourea and N-hydroxy-N'-phenylurea as inhibitors of tyrosinase and melanin formation. Semantic Scholar. [Link]

  • BenchChem. (2025). An In-depth Technical Guide on the Biological Activity of N-(2-Hydroxyethyl)-N-methylthiourea.
  • Li, H., et al. (2016). N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation. Scientific Reports, 6, 20534. [Link]

  • Zaib, S., et al. (2022). Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors. Molecules, 27(24), 9015. [Link]

  • Khan, A., et al. (2018). Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies. Bioorganic Chemistry, 77, 443-450. [Link]

  • Rahman, F., et al. (2022). Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives. Heliyon, 8(11), e11463. [Link]

  • Rahman, F., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4531. [Link]

  • Uesato, S., et al. (2002). N-substituted hydroxyureas as urease inhibitors. Chemical & Pharmaceutical Bulletin, 50(9), 1280-1282. [Link]

  • BenchChem. (2025). Potential Applications of N-(2-Hydroxyethyl)-N-methylthiourea in Medicinal Chemistry: A Technical Guide.
  • Ryazanova, A. D., Alekseev, A. A., & Slepneva, I. A. (2012). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 78-83. [Link]

  • Kuiper, J., et al. (2020). Phenylthiourea Binding to Human Tyrosinase-Related Protein 1. International Journal of Molecular Sciences, 21(3), 897. [Link]

  • Kuiper, J., et al. (2020). Phenylthiourea Binding to Human Tyrosinase-Related Protein 1. PubMed. [Link]

  • Eisenthal, R., & Cornish-Bowden, A. (1974). Mechanistic and kinetic studies of inhibition of enzymes. The Biochemical Journal, 139(3), 715–720. [Link]

  • Genis, C., et al. (2012). Design and synthesis of thiourea compounds that inhibit transmembrane anchored carbonic anhydrases. Bioorganic & Medicinal Chemistry, 20(7), 2385-2395. [Link]

  • Nocentini, A., & Supuran, C. T. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 27(11), 3614. [Link]

  • PubChemLite. N-(2-hydroxyethyl)-n'-phenylthiourea (C9H12N2OS). [Link]

  • Lages, A., et al. (2021). Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. Applied Sciences, 12(1), 11. [Link]

  • ResearchGate. Mechanistic and Kinetic Studies of Inhibition of Enzymes. [Link]

  • Bibi, S., et al. (2022). In Vitro Screening and MD Simulations of Thiourea Derivatives against SARS-CoV-2 in Association with Multidrug Resistance ABCB1 Transporter. Pharmaceuticals, 15(7), 843. [Link]

  • ChemRxiv. (2023). Phosphorylation Strongly Affects the Inhibition of Human Carbonic Anhydrase I CO2 Hydration Activity. [Link]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for the synthesis of N-(2-hydroxyethyl)-N'-phenyl-thiourea

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of N-(2-hydroxyethyl)-N'-phenyl-thiourea

Welcome to the dedicated technical support guide for the synthesis of N-(2-hydroxyethyl)-N'-phenyl-thiourea. This document is designed for chemistry professionals engaged in research and development who require robust, reproducible, and optimized protocols. Here, we move beyond simple instructions to provide a deep, mechanistic understanding of the reaction, enabling you to troubleshoot effectively and perfect your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of N-(2-hydroxyethyl)-N'-phenyl-thiourea?

The synthesis is a classic example of a nucleophilic addition reaction. The primary amine group (-NH₂) of 2-aminoethanol (ethanolamine) acts as the nucleophile, attacking the highly electrophilic carbon atom of the isothiocyanate group (-N=C=S) in phenyl isothiocyanate. This forms a stable thiourea linkage. The reaction is generally exothermic and proceeds readily under mild conditions.[1][2]

Q2: Why is this specific thiourea derivative of interest to researchers?

Thiourea derivatives are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities, including antiviral, antimicrobial, and anticancer properties.[3][4] The N-(2-hydroxyethyl)-N'-phenyl-thiourea molecule is bifunctional, possessing both a thiourea moiety and a terminal hydroxyl group. This structure makes it a valuable intermediate for synthesizing more complex molecules, such as 2-phenylaminothiazolines, through intramolecular cyclization.[5][6]

Q3: What are the critical safety precautions for this synthesis?

Phenyl isothiocyanate is a lachrymator and is toxic. 2-Aminoethanol is corrosive. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Q4: Can I use a different amine or isothiocyanate?

Absolutely. The general protocol described here is highly versatile for the synthesis of various N,N'-disubstituted thioureas.[1][7] However, the reactivity can vary. For instance, less nucleophilic amines (e.g., electron-deficient anilines) may require longer reaction times, gentle heating, or the addition of a non-nucleophilic base to facilitate the reaction.[1]

Optimized Experimental Protocol

This protocol provides a reliable method for achieving high yield and purity. The key to success is ensuring the quality of the starting materials and careful monitoring of the reaction's progress.

Materials and Reagents:

  • Phenyl isothiocyanate (≥98%, fresh)

  • 2-Aminoethanol (Ethanolamine) (≥99%)

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)

  • Ethanol (for recrystallization)

  • Deionized Water

  • Silica gel TLC plates (with fluorescent indicator)

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, condenser, etc.)

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminoethanol (1.0 eq.) in an anhydrous solvent like THF or acetonitrile (approx. 30 mL). Place the flask under an inert atmosphere (e.g., nitrogen or argon), although for this rapid reaction, it is not strictly necessary but is good practice.[1]

  • Reagent Addition: While stirring the solution at room temperature, add phenyl isothiocyanate (1.0 - 1.05 eq.) dropwise over 5-10 minutes. An exothermic reaction is often observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be easily monitored by Thin Layer Chromatography (TLC), typically using a mobile phase like ethyl acetate/hexanes (1:1). The reaction is usually complete within 1-2 hours, as indicated by the consumption of the limiting starting material (usually the amine).[1][2][3]

  • Product Isolation (Workup): Once the reaction is complete, remove the solvent using a rotary evaporator. The crude product is often obtained as a white or off-white solid.

  • Purification (Recrystallization):

    • Transfer the crude solid to an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol and heat with stirring until the solid dissolves completely.[8]

    • If any insoluble impurities remain, perform a hot filtration.

    • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Visualizing the Synthetic Workflow

The entire process, from preparation to final product, follows a logical sequence.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification P1 Dissolve 2-Aminoethanol (1.0 eq) in THF R1 Add Isothiocyanate Dropwise at RT P1->R1 P2 Prepare Phenyl Isothiocyanate (1.05 eq) P2->R1 R2 Stir & Monitor by TLC (1-2h) R1->R2 U1 Solvent Removal (Rotary Evaporator) R2->U1 Reaction Complete U2 Recrystallization (Hot Ethanol) U1->U2 U3 Vacuum Filtration & Drying U2->U3 Final Pure N-(2-hydroxyethyl) -N'-phenyl-thiourea U3->Final

Caption: A streamlined workflow for the synthesis and purification.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses the most common issues in a problem-solution format.

Problem Observed Potential Cause Recommended Solution & Explanation
Low or No Product Yield Degraded Phenyl Isothiocyanate: Isothiocyanates are susceptible to hydrolysis from atmospheric moisture, reducing their effective concentration.Solution: Use freshly opened or recently purified phenyl isothiocyanate. Always store it in a cool, dark, dry environment, preferably under an inert gas.[1]
Incomplete Reaction: The reaction may have stalled before reaching completion.Solution: Before workup, confirm full consumption of the limiting reagent via TLC. If the reaction is stalled, gentle heating (40-50°C) for an additional hour can often drive it to completion.[1]
Product is an Oil or Fails to Crystallize Presence of Impurities: Unreacted starting materials or solvent residues can act as impurities that inhibit crystallization.Solution: Ensure the solvent has been thoroughly removed via rotary evaporation. If the product remains oily, attempt to purify it via silica gel column chromatography.[6] Alternatively, try triturating the oil with a non-polar solvent like hexanes to induce solidification.
Final Product is Discolored (Yellow/Brown) Impure Starting Materials: The use of technical-grade or old starting materials can introduce colored impurities.Solution: Ensure high-purity reagents. Aniline, the precursor to phenyl isothiocyanate, is prone to air oxidation, which can lead to colored impurities that carry through the synthesis.[9]
Decomposition during Heating: Excessive heating during reaction or recrystallization can cause decomposition.Solution: Avoid aggressive heating. Use the minimum amount of hot solvent necessary for recrystallization and cool the solution promptly after dissolution.
Formation of Multiple Products (seen on TLC) Symmetrical Thiourea Byproduct: If the phenyl isothiocyanate contains residual aniline, it can react with another molecule of isothiocyanate to form N,N'-diphenylthiourea.Solution: This emphasizes the need for pure starting materials. This byproduct is less polar than the desired product and can typically be separated by recrystallization or column chromatography.[1]
Visualizing the Reaction Mechanism

Understanding the flow of electrons provides insight into the reaction's efficiency.

Caption: Nucleophilic addition of the amine to the isothiocyanate.

References

  • Ring Closure of N-(2-Hydroxyethyl)-N′-phenylthioureas: One-Pot Synthesis of 2-Phenylaminothiazolines. ResearchGate. [Link]

  • A novel synthesis of isothiocyanates from amines and phenyl isothiocyanate via replacement reaction. Semantic Scholar. [Link]

  • A novel synthesis of isothiocyanates from amines and phenyl isothiocyanate via replacement reaction. ResearchGate. [Link]

  • Phenyl isothiocyanate. Organic Syntheses Procedure. [Link]

  • Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Organic Chemistry Portal. [Link]

  • Synthesis of Isothiocyanates: A Review. CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • Mechanochemical synthesis of thioureas, ureas and guanidines. PubMed Central (PMC). [Link]

  • Synthesis of Isothiocyanates: An Update. Molecules. [Link]

  • N-(2-hydroxyethyl)-n'-phenylthiourea (C9H12N2OS). PubChem. [Link]

  • Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. PubMed Central (PMC). [Link]

  • Thiourea synthesis by thioacylation. Organic Chemistry Portal. [Link]

  • New process for the preparation of thiourea derivatives.
  • SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences. [Link]

  • Optimization of the reaction conditions for the synthesis of thiourea glycoporphyrin 7. ResearchGate. [Link]

  • Method of purifying technical p-phenylenediamine.
  • Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. MDPI. [Link]

  • N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane. Organic Chemistry Portal. [Link]

  • Thiourea, N-(2-hydroxyethyl)-N-methyl-N'-(1-phenylbutyl)-;74787-85-2. Axsyn. [Link]

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Technical Support Center: Optimizing the Synthesis of N-(2-hydroxyethyl)-N'-phenyl-thiourea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(2-hydroxyethyl)-N'-phenyl-thiourea. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to enhance the yield and purity of your synthesis.

Introduction

The synthesis of N-(2-hydroxyethyl)-N'-phenyl-thiourea is a crucial step in the development of various compounds with potential therapeutic applications. Thiourea derivatives are recognized as "privileged structures" in medicinal chemistry due to their diverse biological activities, including antiviral, antimicrobial, and anti-inflammatory properties[1]. The reaction between phenyl isothiocyanate and ethanolamine is a common and efficient method for this synthesis. However, challenges such as low yield and impurity formation can arise. This guide provides practical, experience-driven solutions to overcome these obstacles.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of N-(2-hydroxyethyl)-N'-phenyl-thiourea, providing potential causes and scientifically-grounded solutions.

Issue 1: Low or No Product Yield

A diminished yield is a frequent challenge. The primary causes often relate to reactant quality, reaction conditions, or the inherent reactivity of the starting materials.

Potential Cause Recommended Solution Scientific Rationale & Expected Outcome
Degradation of Phenyl Isothiocyanate Use freshly distilled or commercially available high-purity phenyl isothiocyanate. Store it in a cool, dark, and dry environment under an inert atmosphere.Isothiocyanates can degrade upon exposure to moisture and light, reducing their reactivity. Using pure starting material ensures a higher concentration of the active reactant, leading to improved yield[2].
Low Nucleophilicity of Ethanolamine While ethanolamine is generally a good nucleophile, its effectiveness can be enhanced by adding a non-nucleophilic base like triethylamine (TEA).The base can deprotonate the hydroxyl group or interact with the amine to increase its nucleophilicity, thereby accelerating the reaction rate and improving the yield[2].
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider gentle heating or extending the reaction time.TLC allows for real-time tracking of reactant consumption. Stalling may indicate that the activation energy barrier is not being overcome at room temperature. Gentle heating can provide the necessary energy to drive the reaction to completion[2][3].
Steric Hindrance While less of a concern with these specific reactants, if similar syntheses with bulkier amines are failing, increasing the reaction temperature or using microwave irradiation can be effective.Increased thermal energy helps overcome the steric barriers between the nucleophilic amine and the electrophilic carbon of the isothiocyanate. Microwave irradiation can significantly reduce reaction times and improve yields[2][4].
Issue 2: Formation of Unexpected Byproducts

The presence of impurities can complicate purification and reduce the overall yield of the desired product.

Potential Byproduct Formation Mechanism Prevention & Mitigation
Symmetrical 1,3-diphenylthiourea If the ethanolamine is impure or contains water, the phenyl isothiocyanate can react with water to form an unstable intermediate that decomposes and ultimately leads to the formation of diphenylthiourea.Use anhydrous solvents and ensure all glassware is thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize moisture contamination[3].
Urea derivatives Phenyl isothiocyanate can be contaminated with its oxygen analog, phenyl isocyanate. This will react with ethanolamine to form the corresponding urea derivative.Ensure the purity of the starting phenyl isothiocyanate. If contamination is suspected, purification by distillation may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the general, reliable protocol for the synthesis of N-(2-hydroxyethyl)-N'-phenyl-thiourea?

A detailed, step-by-step methodology is provided in the "Experimental Protocols" section below. This protocol is based on the well-established reaction between an isothiocyanate and a primary amine[1][2].

Q2: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable eluent system, such as a mixture of hexane and ethyl acetate (e.g., 3:1 ratio), to achieve good separation between the starting materials and the product[3]. The disappearance of the limiting reactant spot on the TLC plate indicates the completion of the reaction.

Q3: My product has precipitated out of the reaction mixture. What is the best way to purify it?

If the product precipitates as a solid, it can be collected by filtration. The solid should then be washed with a suitable solvent to remove any soluble impurities. Recrystallization from a solvent system like ethanol/water is an excellent method for further purification[1][5].

Q4: The crude product is an oil and difficult to purify. What are my options?

An oily product often indicates the presence of impurities that are preventing crystallization. In this case, column chromatography is the most effective purification technique. Silica gel is a common stationary phase, and a gradient of ethyl acetate in hexanes can be used as the mobile phase to separate the desired product from impurities[4][6].

Q5: Can I use a different solvent for this reaction?

Yes, the choice of solvent can influence the reaction rate and yield. Polar aprotic solvents like Tetrahydrofuran (THF), acetone, and dichloromethane (DCM) are commonly used and generally give good results[3][4][7]. The ideal solvent should be chosen based on the solubility of the reactants and the ease of removal after the reaction.

Experimental Protocols

Synthesis of N-(2-hydroxyethyl)-N'-phenyl-thiourea

This protocol outlines a standard laboratory procedure for the synthesis.

Materials:

  • Ethanolamine

  • Phenyl isothiocyanate

  • Anhydrous solvent (e.g., THF, DCM, or ethanol)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel (optional)

Procedure:

  • In a round-bottom flask, dissolve ethanolamine (1.0 equivalent) in the chosen anhydrous solvent.

  • With continuous stirring at room temperature, add phenyl isothiocyanate (1.0-1.1 equivalents) to the solution. The addition can be done dropwise if the reaction is noticeably exothermic[2].

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction's progress by TLC until one of the starting materials is completely consumed[3].

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can then be purified by recrystallization or column chromatography as needed[1].

Visualizing the Workflow

General Synthesis and Workup Workflow

Synthesis_Workflow cluster_synthesis Reaction cluster_workup Workup & Purification start Reactants Ethanolamine + Phenyl Isothiocyanate in Solvent reaction Stir at Room Temperature start->reaction monitoring Monitor by TLC reaction->monitoring evaporation Solvent Removal (Rotary Evaporation) monitoring->evaporation crude Crude Product evaporation->crude purification Purification Recrystallization or Column Chromatography crude->purification final_product Pure Product purification->final_product

Caption: General workflow for the synthesis and purification of N-(2-hydroxyethyl)-N'-phenyl-thiourea.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_reactants Check Reactant Purity start->check_reactants check_conditions Review Reaction Conditions start->check_conditions check_completion Verify Reaction Completion (TLC) start->check_completion sol_reactants Use fresh/purified isothiocyanate. Ensure dry amine. check_reactants->sol_reactants sol_conditions Add non-nucleophilic base (TEA). Consider gentle heating. check_conditions->sol_conditions sol_completion Increase reaction time. Consider gentle heating. check_completion->sol_completion

Caption: Decision tree for troubleshooting low product yield.

References

  • Julien, G., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. PMC - PubMed Central. [Link]

  • Awang Ngah, F. A., et al. (2017). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences. [Link]

  • Kim, T. H., et al. (2010). Ring Closure of N-(2-Hydroxyethyl)-N′-phenylthioureas: One-Pot Synthesis of 2-Phenylaminothiazolines. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. NIH. [Link]

  • Viana, M., et al. (2022). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Organic Chemistry Portal. [Link]

  • Biblioteka Nauki. (n.d.). Synthesis and characterization of thiourea. Biblioteka Nauki. [Link]

  • Németh, A. G., et al. (2021). Optimization of the reaction conditions for the synthesis of thioureas starting from aliphatic amines. ResearchGate. [Link]

  • ResearchGate. (n.d.). Optimization of the synthesis of N-alkyl and N,N-dialkyl thioureas from waste water containing ammonium thiocyanate. ResearchGate. [Link]

  • ResearchGate. (n.d.). A novel synthesis of isothiocyanates from amines and phenyl isothiocyanate via replacement reaction. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). Phenyl isothiocyanate. Organic Syntheses. [Link]

  • SciSpace. (n.d.). Synthesis and characterization of thiourea. SciSpace. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Organic Chemistry Portal. [Link]

  • Reddit. (2024). How anyone have experience with reacting amines with phenyl isothiocyanate?. Reddit. [Link]

  • Reddit. (2022). Problem with my thiourea synthesis. Reddit. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Broad Impact of Phenyl Isothiocyanate in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • BYJU'S. (n.d.). Thiourea Structure. BYJU'S. [Link]

  • Wikipedia. (n.d.). Thiourea. Wikipedia. [Link]

  • PubChemLite. (n.d.). N-(2-hydroxyethyl)-n'-phenylthiourea (C9H12N2OS). PubChemLite. [Link]

  • PMC. (n.d.). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. PMC. [Link]

  • IJCRT.org. (n.d.). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT.org. [Link]

  • National Institutes of Health. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. NIH. [Link]

  • PrepChem.com. (n.d.). Synthesis of phenyl thiourea. PrepChem.com. [Link]

Sources

common side products in the synthesis of N-(2-hydroxyethyl)-N'-phenyl-thiourea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-(2-hydroxyethyl)-N'-phenyl-thiourea. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during this specific synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction chemistry to empower you to optimize your experimental outcomes.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each point explains the likely cause and provides a step-by-step resolution.

Issue 1: An Insoluble White Precipitate Forms Immediately After Mixing Reactants.

Question: I mixed phenyl isothiocyanate and ethanolamine in my solvent, and a stubborn, white solid crashed out almost immediately. My target compound is reported to be soluble. What is happening?

Answer: This is the most common issue encountered in this synthesis and is almost certainly the formation of 1,3-diphenylthiourea (DPTU) .[1][2]

  • Causality: DPTU is a highly stable, symmetrical thiourea that is notoriously insoluble in most common organic solvents. It forms when phenyl isothiocyanate (PITC) reacts with aniline. The aniline itself is generated from the hydrolysis of PITC by trace amounts of water in your reagents or solvent. The newly formed aniline is highly reactive and will readily attack another molecule of PITC to form DPTU.

  • Troubleshooting Protocol:

    • Confirm Identity: Before proceeding, verify the precipitate is DPTU. It has a high melting point (around 154 °C) and a characteristic appearance. If you have access to analytical equipment, its identity can be confirmed via NMR or IR spectroscopy.

    • Isolate the Target Compound: Since DPTU is very insoluble, you can often isolate your desired N-(2-hydroxyethyl)-N'-phenyl-thiourea by filtration.

      • Filter the entire reaction mixture to remove the solid DPTU.

      • Wash the solid with a small amount of cold solvent to recover any trapped product.

      • The filtrate now contains your target compound. Proceed with your workup and purification, but expect a lower yield.

    • Prevention for Future Syntheses:

      • Anhydrous Conditions: Use freshly distilled or commercially available anhydrous solvents. Dry your glassware thoroughly in an oven before use.

      • Reagent Quality: Use a fresh bottle of phenyl isothiocyanate. Old bottles may have been exposed to atmospheric moisture, leading to partial hydrolysis and aniline contamination.

      • Order of Addition: Add the phenyl isothiocyanate dropwise to a solution of ethanolamine. This ensures the isothiocyanate immediately encounters a high concentration of the desired amine, kinetically favoring the formation of your product over the side reaction with any trace aniline.

Issue 2: The Reaction Yield is Consistently Low (<50%).

Question: I've managed to avoid the DPTU precipitation issue, but my final isolated yield is still disappointingly low. Where am I losing my product?

Answer: Low yields can stem from incomplete reactions, side product formation, or mechanical losses during workup and purification.

  • Causality & Solutions:

    • Incomplete Reaction: The nucleophilic addition of ethanolamine to PITC is generally fast and exothermic. However, if the reaction is run at too low a temperature or for an insufficient duration, it may not go to completion.

      • Solution: Monitor the reaction using Thin Layer Chromatography (TLC). Spot the starting materials (PITC and ethanolamine) and the reaction mixture over time. The reaction is complete when the PITC spot has been completely consumed. You can gently warm the reaction (e.g., to 40-50 °C) to ensure completion, but avoid excessive heat.

    • Side Product Formation: Even if you don't see a large amount of DPTU precipitate, smaller quantities may still be forming and require removal during purification, thus lowering the yield of the desired product.

    • Workup Losses: The hydroxyl group on your product imparts some water solubility. During aqueous workup steps (e.g., washing with brine), some product may be lost to the aqueous layer.

      • Solution: When performing extractions, re-extract the aqueous layer with your organic solvent (e.g., ethyl acetate) two or three times to recover as much product as possible. Combine all organic layers before drying and concentrating.

    • Purification Losses: Overly aggressive purification, such as using a very long chromatography column or taking unnecessarily narrow fractions, can lead to significant product loss.

      • Solution: For this specific compound, recrystallization is often more efficient than column chromatography. A solvent system like ethanol/water or ethyl acetate/hexane is a good starting point.

Issue 3: TLC Analysis Shows Multiple Spots, and Purification is Difficult.

Question: My crude product shows three spots on the TLC plate. I know which one is my product, but the others are very close, making column chromatography challenging.

Answer: The presence of multiple spots indicates impurities. Besides the starting materials and DPTU, other side products are possible, though less common.

  • Causality & Identification:

    • Spot 1 (Highest Rf): Phenyl isothiocyanate (less polar).

    • Spot 2 (Intermediate Rf): Your desired product, N-(2-hydroxyethyl)-N'-phenyl-thiourea. Its polarity is moderated by the phenyl group and the hydroxyl group.

    • Spot 3 (Lowest Rf/Streaking): Ethanolamine (highly polar, often streaks) or 1,3-diphenylthiourea (DPTU), which can sometimes show moderate polarity depending on the solvent system.

  • Troubleshooting Protocol:

    • Optimize TLC: Experiment with different solvent systems (e.g., varying ratios of ethyl acetate/hexane or dichloromethane/methanol) to achieve better separation between the spots. This will be crucial for successful purification.

    • Consider Recrystallization: As mentioned, recrystallization is often the best method to purify this compound and can be very effective at removing both more and less polar impurities in a single step.

      • Protocol: Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol). Slowly add a "poor" solvent (e.g., water or hexane) until the solution becomes cloudy. Gently heat until the solution is clear again, then allow it to cool slowly to room temperature, and finally in an ice bath. The pure crystals of your product should form, leaving impurities in the mother liquor.

    • Chemical Wash: If DPTU is a persistent impurity, a wash with a dilute acid during the workup can help remove any residual aniline, preventing further DPTU formation. However, be cautious as your product is also a weak base.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for this synthesis?

The synthesis is a classic nucleophilic addition reaction. The nitrogen atom of the primary amine in ethanolamine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S) in phenyl isothiocyanate.[3][4]

Q2: What is the most critical parameter to control to prevent side product formation?

Without question, it is the exclusion of water . Phenyl isothiocyanate's susceptibility to hydrolysis is the primary driver for the formation of the most common and troublesome byproduct, 1,3-diphenylthiourea.[1][5] Ensuring anhydrous conditions is paramount for achieving high purity and yield.

Q3: Can I use a base or catalyst for this reaction?

Generally, no catalyst is needed. The reaction between a primary amine and an isothiocyanate is typically spontaneous and often exothermic. Adding a strong base could potentially deprotonate the hydroxyl group of ethanolamine or promote unwanted side reactions.

Q4: What are the best analytical methods to characterize the final product?

Standard spectroscopic methods are sufficient:

  • ¹H NMR: Will clearly show aromatic protons from the phenyl group, and characteristic methylene (-CH₂-) signals from the hydroxyethyl chain. The N-H and O-H protons will appear as broad singlets.

  • ¹³C NMR: Will show a characteristic peak for the thiocarbonyl (C=S) carbon, typically in the range of 180 ppm.[6][7]

  • FTIR: Look for strong N-H stretching bands (around 3300 cm⁻¹) and the C=S stretching band (around 1350 cm⁻¹).

  • Melting Point: A sharp melting point is a good indicator of purity. The reported melting point for N-(2-hydroxyethyl)-N'-phenyl-thiourea is typically around 125-127 °C.

Section 3: Data & Visualization

Table 1: Common Reactants and Byproducts in the Synthesis
Compound NameRole / TypeMolar Mass ( g/mol )PolarityCommon TLC Eluent (EtOAc/Hexane)Notes
Phenyl Isothiocyanate (PITC)Starting Material135.19LowHigh RfHighly reactive, moisture-sensitive.
EthanolamineStarting Material61.08HighLow Rf / StreakingUse in slight excess to ensure full consumption of PITC.
N-(2-hydroxyethyl)-N'-phenyl-thiourea Target Product 196.27 Medium Mid Rf Soluble in polar organic solvents like EtOH, EtOAc, Acetone.
1,3-Diphenylthiourea (DPTU)Side Product228.31Low-MedMid-High RfVery insoluble in most solvents; primary cause of precipitation.[2]
AnilineSide Product Int.93.13MediumMid RfFormed from PITC hydrolysis; reacts with PITC to form DPTU.
Diagram 1: Reaction vs. Side-Reaction Pathway

This diagram illustrates the desired reaction of phenyl isothiocyanate (PITC) with ethanolamine versus the primary side reaction pathway initiated by water.

reaction_pathway cluster_main Desired Pathway cluster_side Side-Reaction Pathway PITC Phenyl Isothiocyanate (PITC) Product N-(2-hydroxyethyl)-N'-phenyl-thiourea (Desired Product) PITC->Product + Ethanolamine (Nucleophilic Attack) Aniline Aniline (Intermediate) PITC->Aniline + H₂O (Hydrolysis) DPTU 1,3-Diphenylthiourea (Side Product) Ethanolamine Ethanolamine Ethanolamine->Product Water H₂O (Trace Contaminant) Water->Aniline Aniline->DPTU + PITC

Caption: Main reaction pathway versus the hydrolysis-induced side reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose and solve the problem of low reaction yields.

troubleshooting_yield decision decision solution solution start Start: Low Yield Observed check_completion Is reaction going to completion? start->check_completion check_precipitate Is an insoluble precipitate present? check_completion->check_precipitate Yes solution_monitor Solution: Monitor reaction by TLC. Ensure sufficient reaction time/gentle warming. check_completion->solution_monitor No check_workup Are there losses during workup? check_precipitate->check_workup No solution_dptu Solution: Precipitate is likely DPTU. Use anhydrous reagents/solvents. Optimize order of addition. check_precipitate->solution_dptu Yes solution_final Consider purification method. Recrystallization may be more efficient than chromatography. check_workup->solution_final No check_workup->solution_final solution_extraction Solution: Re-extract aqueous layers during workup to recover dissolved product. check_workup->solution_extraction Yes

Caption: A decision tree for troubleshooting low product yields.

References

  • ResearchGate. (n.d.). Scheme 2. 1,3-Diphenylthiourea formation. [Link]

  • Wikipedia. (n.d.). Thiocarbanilide. [Link]

  • Wu, H., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Organic & Biomolecular Chemistry, 10(1), 125-128. [Link]

  • Morita, T., et al. (2019). Covalent Modification of Phosphatidylethanolamine by Benzyl Isothiocyanate and the Resultant Generation of Ethanolamine Adduct as Its Metabolite. Chemical Research in Toxicology, 32(4), 651-658. [Link]

  • ResearchGate. (2019). Covalent Modification of Phosphatidylethanolamine by Benzyl Isothiocyanate and the Resultant Generation of Ethanolamine Adduct as Its Metabolite | Request PDF. [Link]

  • Nuta, D. C., et al. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Molecules, 28(20), 7156. [Link]

  • Al-Omair, M. A., et al. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules, 28(17), 6427. [Link]

Sources

Technical Support Center: Purification of N-(2-hydroxyethyl)-N'-phenyl-thiourea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of N-(2-hydroxyethyl)-N'-phenyl-thiourea. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of a high-purity product.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of N-(2-hydroxyethyl)-N'-phenyl-thiourea, offering potential causes and actionable solutions.

Issue 1: The crude product is an oil or a sticky solid and does not crystallize.

  • Probable Cause 1: Presence of Excess Starting Material. Unreacted 2-aminoethanol or phenyl isothiocyanate can act as impurities that inhibit crystallization.

  • Solution:

    • Aqueous Wash: Dissolve the crude product in a water-immiscible organic solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with a dilute acid (e.g., 1% HCl) to remove unreacted 2-aminoethanol, followed by a dilute base (e.g., 5% NaHCO₃) to remove any acidic byproducts. Finally, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Rationale: This acid-base extraction selectively removes the basic and acidic impurities into the aqueous phase, leaving the more neutral thiourea product in the organic phase.

  • Probable Cause 2: Residual Solvent. The presence of a high-boiling point solvent used in the reaction (e.g., DMF or DMSO) can prevent the product from solidifying.

  • Solution:

    • Azeotropic Removal: If the reaction solvent is known, attempt to remove it by co-evaporation with a lower-boiling point solvent like toluene under reduced pressure.

    • Liquid-Liquid Extraction: If the product is soluble in a solvent like ethyl acetate, dissolve the crude mixture and perform a water wash to extract highly polar solvents like DMF or DMSO.

    • Rationale: These techniques aim to reduce the concentration of the high-boiling point solvent, thereby promoting the crystallization of the desired product.

Issue 2: Low yield after recrystallization.

  • Probable Cause 1: High Solubility of the Product in the Recrystallization Solvent. N-(2-hydroxyethyl)-N'-phenyl-thiourea has polar functional groups (hydroxyl and thiourea) that can lead to significant solubility in polar solvents, especially at room temperature.

  • Solution:

    • Solvent System Optimization: Use a mixed solvent system. A good starting point is a solvent in which the compound is soluble when hot and poorly soluble when cold. For this compound, an ethanol/water or isopropanol/hexane mixture is a promising choice.[1][2] Dissolve the crude product in a minimal amount of hot ethanol or isopropanol and then slowly add water or hexane (the anti-solvent) until the solution becomes slightly turbid.[3] Reheat to get a clear solution and then allow it to cool slowly.

    • Cooling Protocol: After initial cooling to room temperature, place the crystallization flask in an ice bath and then in a freezer to maximize precipitation.

    • Rationale: A mixed solvent system allows for fine-tuning of the polarity to achieve a significant difference in solubility at high and low temperatures. Slow cooling promotes the formation of larger, purer crystals.

  • Probable Cause 2: Premature Crystallization During Hot Filtration. If insoluble impurities are present, hot filtration is necessary. However, the product may crystallize on the filter paper or in the funnel.

  • Solution:

    • Pre-heat the Funnel and Filter Flask: Use a pre-heated funnel (e.g., by placing it in an oven or using a steam-jacketed funnel) and a warm receiving flask.

    • Use a Dilute Solution: Add a slight excess of the hot solvent to ensure the product remains in solution during filtration. This excess solvent can be carefully evaporated after filtration.

    • Rationale: Maintaining the temperature of the filtration apparatus above the saturation point of the solution prevents premature crystallization.

Issue 3: Persistent impurities observed by TLC or HPLC after recrystallization.

  • Probable Cause 1: Co-crystallization of Impurities. Some byproducts may have similar solubility profiles to the desired product. A common impurity in thiourea synthesis is the corresponding symmetrical N,N'-diphenylthiourea, which can arise from traces of water reacting with phenyl isothiocyanate to form aniline, which then reacts with another molecule of phenyl isothiocyanate.

  • Solution:

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is the recommended next step.[4] A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity (e.g., to hexane/ethyl acetate 1:1), can effectively separate the more polar N-(2-hydroxyethyl)-N'-phenyl-thiourea from less polar impurities like N,N'-diphenylthiourea.

    • Rationale: Column chromatography separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase. By gradually increasing the polarity of the mobile phase, compounds are eluted in order of increasing polarity.

  • Probable Cause 2: Degradation of the Product. Thioureas can be susceptible to degradation under harsh conditions (e.g., strong acid/base or high temperatures for prolonged periods).

  • Solution:

    • Mild Purification Conditions: Use neutral or near-neutral conditions for purification. Avoid prolonged heating.

    • Inert Atmosphere: If sensitivity to oxidation is suspected, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).

    • Rationale: Minimizing exposure to harsh conditions will prevent the formation of degradation products that can complicate purification.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing N-(2-hydroxyethyl)-N'-phenyl-thiourea?

A1: There is no single "best" solvent, as the optimal choice depends on the impurities present. However, a good starting point is a mixed solvent system. Ethanol/water is a commonly used and effective system for polar thiourea derivatives.[1][5] Start by dissolving the crude product in a minimal amount of hot ethanol. Then, add hot water dropwise until the solution becomes faintly cloudy. Add a few more drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly.

Q2: How can I monitor the purity of my compound during purification?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of a reaction and the purity of fractions from column chromatography. A suitable mobile phase for TLC would be a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v). The spots can be visualized under a UV lamp (254 nm). For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is recommended. A C18 reverse-phase column with a mobile phase of acetonitrile and water (with or without a buffer like phosphate buffer at pH 5.0) is a common setup for analyzing thiourea derivatives.[6][7]

Q3: My purified product has a melting point that is lower than the literature value and melts over a wide range. What does this indicate?

A3: A low and broad melting point is a classic indication of an impure compound. The impurities disrupt the crystal lattice of the pure compound, requiring less energy to break it down. Each subsequent purification step, such as recrystallization or column chromatography, should result in a sharpening of the melting point range and an increase in the melting point temperature until it matches the literature value.

Q4: Is column chromatography always necessary for purifying N-(2-hydroxyethyl)-N'-phenyl-thiourea?

A4: Not necessarily. If the reaction proceeds cleanly and the main impurities are unreacted starting materials, a simple workup involving an acid-base wash followed by a single recrystallization may be sufficient to obtain a product of high purity.[2] Column chromatography is generally reserved for situations where recrystallization fails to remove persistent impurities or when a very high degree of purity is required.

Q5: What are the expected spectroscopic data for pure N-(2-hydroxyethyl)-N'-phenyl-thiourea?

A5: While specific spectra should be run for each synthesized batch, you can generally expect the following characteristic signals:

  • ¹H NMR: Signals corresponding to the phenyl protons, the methylene (-CH₂-) groups of the hydroxyethyl chain, the N-H protons, and the O-H proton. The N-H and O-H protons will appear as broad singlets and their chemical shifts can be concentration-dependent.

  • ¹³C NMR: Resonances for the aromatic carbons, the two distinct methylene carbons, and a characteristic downfield signal for the thiocarbonyl (C=S) carbon.

  • FTIR: Characteristic peaks for N-H stretching, O-H stretching (often broad), aromatic C-H stretching, C-N stretching, and the C=S stretching band.

Experimental Protocols

Protocol 1: Recrystallization of N-(2-hydroxyethyl)-N'-phenyl-thiourea
  • Dissolution: Place the crude N-(2-hydroxyethyl)-N'-phenyl-thiourea in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.

  • Addition of Anti-solvent: To the hot, clear filtrate, add hot deionized water dropwise with continuous swirling until the solution just begins to turn cloudy.

  • Re-dissolution: Add a few drops of hot ethanol to the mixture until it becomes clear again.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica gel containing the sample onto the top of the packed column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane or a hexane/ethyl acetate mixture like 95:5).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A typical gradient might be from 5% to 50% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield the purified N-(2-hydroxyethyl)-N'-phenyl-thiourea.

Data and Workflow Visualization

Table 1: Solvent Systems for Purification and Analysis

TechniqueSolvent System (v/v)Purpose
RecrystallizationEthanol / WaterPrimary purification
Column ChromatographyHexane / Ethyl Acetate (Gradient)Separation of impurities with different polarities
TLCHexane / Ethyl Acetate (e.g., 7:3)Reaction monitoring and purity assessment
HPLCAcetonitrile / WaterQuantitative purity analysis

Diagram 1: Decision Tree for Purification Strategy

Purification_Strategy start Crude Product is_solid Is the product a solid? start->is_solid oily_product Product is an oil or sticky is_solid->oily_product No recrystallize Attempt Recrystallization is_solid->recrystallize Yes wash Perform Acid-Base Wash oily_product->wash wash->recrystallize check_purity Check Purity (TLC/Melting Point) recrystallize->check_purity is_pure Is it pure? check_purity->is_pure column_chrom Perform Column Chromatography is_pure->column_chrom No pure_product Pure Product is_pure->pure_product Yes column_chrom->pure_product

Caption: A decision-making workflow for the purification of N-(2-hydroxyethyl)-N'-phenyl-thiourea.

References

  • Kim, T. H., Min, J. K., & Lee, G.-J. (2007). Ring Closure of N-(2-Hydroxyethyl)-N′-phenylthioureas: One-Pot Synthesis of 2-Phenylaminothiazolines. Bulletin of the Korean Chemical Society, 28(9), 1595-1598.
  • Kochana, J., et al. (2004). Catalytic Detection of Thiourea and Its Derivatives in HPLC Postcolumn Derivatization. Analytical Letters, 37(11), 2367-2380.
  • Tahir, M. N., et al. (2012). 1-(2-Hydroxyethyl)-3-phenylthiourea. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1162.
  • Kochana, J., et al. (2004). Catalytic Detection of Thiourea and Its Derivatives in HPLC Postcolumn Derivatization. Taylor & Francis Online. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenylthiourea. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-hydroxyethyl)-n'-phenylthiourea. PubChemLite. Retrieved from [Link]

  • Liu, B. (2013). Synthesis of Thiourea and Urea Organocatalysts by Opioids. DORAS | DCU Research Repository.
  • Chen, Y.-C., et al. (2023). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas.
  • Baksam, V. R., et al. (2023). Synthesis of N-nitrosamine impurity, N-(2-hydroxyethyl)- N-phenylnitrous amide.
  • ResearchGate. (n.d.). 1 H-NMR spectra of the thiourea derivatives. ResearchGate. Retrieved from [Link]

  • Axsyn. (n.d.). Thiourea, N-(2-hydroxyethyl)-N-methyl-N'-(1-phenylbutyl)-;74787-85-2. Axsyn.
  • Chemdiv. (n.d.). Compound N-(2-hydroxyethyl)-N-(4-methylphenyl)-N'-phenylthiourea. Chemdiv.
  • Akma, F., et al. (2017). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences, 21(6), 1226-1234.
  • ChemScene. (n.d.). 1-(4-(2-Hydroxyethyl)phenyl)thiourea. ChemScene.
  • Google Patents. (n.d.). New process for the preparation of thiourea derivatives.
  • Ali, S., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4536.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Biological Activity of N-(2-Hydroxyethyl)-N-methylthiourea. BenchChem.
  • Organic Syntheses. (n.d.). guanylthiourea. Organic Syntheses Procedure.
  • He, X., et al. (2015). Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug. Pharmaceutical Development and Technology, 21(5), 559-567.

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stability issues of N-(2-hydroxyethyl)-N'-phenyl-thiourea in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(2-hydroxyethyl)-N'-phenyl-thiourea. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and handling of this compound in solution. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

Introduction to N-(2-hydroxyethyl)-N'-phenyl-thiourea

N-(2-hydroxyethyl)-N'-phenyl-thiourea (C9H12N2OS) is a disubstituted thiourea derivative with potential applications in medicinal chemistry and other areas of chemical research.[1][2] Like other thiourea compounds, its structure, featuring a thiocarbonyl group flanked by two nitrogen atoms, makes it a versatile molecule.[3][4] However, the stability of thiourea derivatives in solution can be a critical factor for experimental reproducibility and success. This guide will address the potential stability challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of N-(2-hydroxyethyl)-N'-phenyl-thiourea in solution?

A1: The stability of N-(2-hydroxyethyl)-N'-phenyl-thiourea in solution is influenced by several factors common to thiourea derivatives. These include:

  • pH: Thiourea and its derivatives can be susceptible to hydrolysis, especially under strong acidic or alkaline conditions.[5]

  • Temperature: Elevated temperatures can accelerate degradation. For instance, studies on thiourea have shown that decomposition can begin at temperatures as low as 140-150°C in a melt, with isomerization to ammonium thiocyanate being a key step.[6] While solution stability is different, it highlights the thermal sensitivity of the core structure.

  • Oxidizing Agents: Thioureas are readily oxidized.[7] The presence of oxidizing agents, even dissolved oxygen, can lead to the formation of disulfides and other degradation products.[7]

  • Solvent: The choice of solvent can impact stability. Polar protic solvents may facilitate hydrolysis, while the polarity of the solvent can also influence the tautomeric equilibrium between the thione (C=S) and thiol (C-SH) forms.[5]

Q2: How can I tell if my N-(2-hydroxyethyl)-N'-phenyl-thiourea solution has degraded?

A2: Signs of degradation can include:

  • A change in the color or clarity of the solution.

  • The appearance of a precipitate, which could be elemental sulfur or other insoluble degradation products.

  • A shift in the pH of the solution.

  • Inconsistent results in your experiments.

  • The appearance of new peaks or a decrease in the main compound peak when analyzed by techniques like HPLC.

Q3: What is the recommended way to prepare and store stock solutions of N-(2-hydroxyethyl)-N'-phenyl-thiourea?

A3: To maximize the stability of your stock solutions, we recommend the following:

  • Solvent Selection: Use a high-purity, anhydrous aprotic solvent if your experimental design allows. Solvents like DMSO or DMF are common choices for stock solutions. If an aqueous buffer is necessary, prepare it fresh and consider de-gassing it to remove dissolved oxygen.

  • Temperature: Store stock solutions at -20°C or -80°C. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photochemical degradation.

  • Inert Atmosphere: For long-term storage of highly sensitive experiments, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues encountered during experiments with N-(2-hydroxyethyl)-N'-phenyl-thiourea.

Issue 1: Inconsistent or non-reproducible experimental results.

This is often the first indication of a stability problem with your compound.

dot

Caption: Troubleshooting workflow for inconsistent results.

Issue 2: Visible changes in the solution (color change, precipitation).

Visible changes are a clear indicator of chemical transformation.

Observation Potential Cause Recommended Action
Solution turns yellow/brown Oxidation of the thiourea moiety.Prepare fresh solutions using de-gassed solvents. Avoid sources of ignition or high energy that could promote oxidation.
Formation of a white/pale yellow precipitate Precipitation of elemental sulfur due to decomposition or hydrolysis. Can also be the compound crashing out of solution if solubility is exceeded.Verify the concentration is within the solubility limits for the solvent. If solubility is not the issue, this indicates significant degradation. Prepare a fresh solution and consider if a different solvent or pH is necessary for your experiment.
Solution becomes cloudy Could be due to microbial growth in aqueous buffers or precipitation of degradation products.If using aqueous buffers for extended periods, consider sterile filtering or adding a bacteriostatic agent if compatible with your assay. For precipitation issues, refer to the point above.
Issue 3: Poor solubility.

N-(2-hydroxyethyl)-N'-phenyl-thiourea has both polar (hydroxyethyl) and non-polar (phenyl) groups, which will influence its solubility.

dot

G cluster_0 Solubility Troubleshooting A Initial Observation: Poor Solubility B Try gentle warming (e.g., 37°C) A->B C Sonication A->C D Solvent System Modification A->D G Successful Dissolution B->G C->G E Use of a co-solvent (e.g., DMSO, DMF) D->E F pH adjustment (use with caution due to stability) D->F E->G F->G

Caption: Strategies for addressing poor solubility.

Experimental Protocols

Protocol 1: Stability Assessment of N-(2-hydroxyethyl)-N'-phenyl-thiourea in Solution via HPLC-UV

This protocol provides a framework to assess the stability of your compound under specific experimental conditions.

1. Preparation of Stock Solution:

  • Accurately weigh N-(2-hydroxyethyl)-N'-phenyl-thiourea and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL). This is your stock solution.

2. Preparation of Test Solutions:

  • Dilute the stock solution with the solvent system you intend to test (e.g., phosphate-buffered saline pH 7.4, cell culture media) to a final concentration suitable for HPLC analysis.

3. Incubation:

  • Store aliquots of the test solution under the conditions you wish to evaluate (e.g., 4°C, room temperature, 37°C). Protect from light.

4. Time-Point Sampling:

  • At designated time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of each test solution for analysis.

5. HPLC Analysis:

  • Analyze the samples using a suitable HPLC method. A general starting point for thiourea derivatives would be a C18 reverse-phase column.[8][9]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for better peak shape) is a good starting point.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., around 235-245 nm, which is typical for phenylthiourea derivatives).

  • Quantification: Monitor the peak area of N-(2-hydroxyethyl)-N'-phenyl-thiourea over time. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

Data Analysis: Plot the percentage of the remaining N-(2-hydroxyethyl)-N'-phenyl-thiourea against time for each condition to determine its stability profile.

References

  • IJCRT.org. (n.d.). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. Retrieved from [Link]

  • 911Metallurgist. (2018, April 15). Thiourea Silver Leaching. Retrieved from [Link]

  • UBC Library Open Collections. (n.d.). Fundamental study of the chemical stability and oxidation of thiourea in acidic ferric media. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity. Retrieved from [Link]

  • PubMed Central. (2022, December 10). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of thiourea at different temperatures and pH values. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiourea. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Retrieved from [Link]

  • ACS Publications. (2025, April 7). Thiourea Derivatives in Agrochemical Discovery and Development. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(2-hydroxyethyl)-n'-phenylthiourea (C9H12N2OS). Retrieved from [Link]

  • PMC - NIH. (n.d.). 1-(2-Hydroxyethyl)-3-phenylthiourea. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Mechanism of thermal decomposition of thiourea derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Hydroxyethyl)-3-[4-(phenylamino)phenyl]thiourea. Retrieved from [Link]

  • Axsyn. (n.d.). Thiourea, N-(2-hydroxyethyl)-N-methyl-N'-(1-phenylbutyl)-;74787-85-2. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Phenylthiourea. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of (2-Methylphenyl)thiourea on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubMed. (2001, November 16). Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Kinetics of Thermal Decomposition of Thiourea. Retrieved from [Link]

  • MDPI. (2023, October 20). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of N-(2-hydroxyethyl)-N'-phenyl-thiourea

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-hydroxyethyl)-N'-phenyl-thiourea. It provides in-depth technical support, troubleshooting advice, and answers to frequently asked questions (FAQs) that arise during laboratory and scale-up production. Our focus is on ensuring safety, maximizing yield and purity, and providing a robust understanding of the underlying chemical principles.

Section 1: Critical Safety & Handling Procedures

The synthesis of N-(2-hydroxyethyl)-N'-phenyl-thiourea involves hazardous materials, primarily phenyl isothiocyanate (PITC). Adherence to strict safety protocols is non-negotiable.

Q1: What are the primary hazards associated with phenyl isothiocyanate (PITC)?

A1: Phenyl isothiocyanate is a highly toxic and corrosive substance. Key hazards include:

  • Acute Toxicity: It is toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3]

  • Corrosivity: It causes severe skin burns and serious eye damage.[1][2][3]

  • Sensitization: It may cause allergic skin reactions and, upon inhalation, can lead to allergy or asthma-like symptoms.[1][2][3]

  • Flammability: It is a combustible liquid with a flashpoint of approximately 87°C.[4]

Always consult the latest Safety Data Sheet (SDS) before handling.[1][2][4]

Q2: What personal protective equipment (PPE) is mandatory when handling PITC?

A2: A comprehensive PPE strategy is required:

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves before use and use proper removal techniques to avoid skin contact.[2]

  • Eye/Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[1][2]

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory. For larger quantities, a chemical-resistant apron or suit is recommended.[2]

  • Respiratory Protection: All manipulations must be performed in a certified chemical fume hood.[4] If there is a risk of inhalation, a suitable respirator must be worn.[1]

Q3: How should I properly store and handle PITC for scale-up?

A3: PITC is sensitive to moisture, light, and heat.[1] Store it in a tightly sealed container in a cool, dark, dry, and well-ventilated area, away from incompatible substances like water, acids, and strong oxidizing agents.[2][5] For scale-up, it is advisable to blanket the storage container with an inert gas like nitrogen or argon to prevent degradation.

Q4: What is the correct procedure for quenching unreacted PITC?

A4: Unreacted phenyl isothiocyanate in the reaction mixture or on contaminated equipment can be quenched by reacting it with a nucleophilic amine. A common method is to add a solution of a primary or secondary amine, such as an excess of ethanolamine or a different, inexpensive amine, to the waste stream under controlled conditions in a fume hood. The resulting thiourea is generally less hazardous and easier to dispose of according to institutional guidelines.

Section 2: Frequently Asked Questions (FAQs) for Synthesis Scale-Up

Q1: What is the core reaction mechanism for the synthesis of N-(2-hydroxyethyl)-N'-phenyl-thiourea?

A1: The synthesis proceeds via a nucleophilic addition mechanism. The nitrogen atom of the primary amine group in 2-aminoethanol (ethanolamine) acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S) in phenyl isothiocyanate. This forms a zwitterionic intermediate that rapidly undergoes a proton transfer to yield the stable thiourea product. The reaction is generally fast and high-yielding.[5][6]

ReactionMechanism Ethanolamine Ethanolamine (Nucleophile) n1 Ethanolamine->n1 HO-(CH₂)₂-NH₂ PITC Phenyl Isothiocyanate (Electrophile) n2 PITC->n2 Ph-N=C=S Product N-(2-hydroxyethyl)-N'-phenyl-thiourea n1->n2 Nucleophilic Attack n2->Product Proton Transfer TroubleshootingWorkflow Start Problem Encountered During Synthesis LowYield Low Product Yield? Start->LowYield ImpureProduct Product Impure / Off-Color? Start->ImpureProduct SideProducts Significant Byproducts? Start->SideProducts DegradedPITC Check PITC Quality (Color, Age, Storage) LowYield->DegradedPITC Yes ReagentPurity Analyze Starting Material Purity (PITC, Amine, Solvent) ImpureProduct->ReagentPurity Yes Stoichiometry Verify Stoichiometry (Masses, Moles, Addition Rate) SideProducts->Stoichiometry Yes IncompleteRxn Verify Reaction Completion (TLC) Extend Reaction Time/Warm Gently DegradedPITC->IncompleteRxn WorkupLoss Optimize Isolation (Cooling Time, Filtration) IncompleteRxn->WorkupLoss ThermalDecomp Check Temperature Logs Ensure Exotherm Was Controlled ReagentPurity->ThermalDecomp Purify Perform Recrystallization or Column Chromatography ThermalDecomp->Purify Mixing Evaluate Mixing Efficiency (Stirrer Speed, Baffles) Stoichiometry->Mixing Workflow Reagents 1. Weigh Reagents (Ethanolamine, PITC) Prepare Solvent (Ethanol) Setup 2. Assemble Reactor (Jacketed Vessel, Stirrer, Condenser, Temp Probe) Reagents->Setup Charge 3. Charge Ethanolamine & Ethanol to Reactor Setup->Charge Addition 4. Controlled Addition of PITC (Maintain Temp < 30°C) Charge->Addition Monitor 5. Monitor by TLC (Until PITC is consumed) Addition->Monitor Cool 6. Cool Reaction Mixture (Initiate Crystallization) Monitor->Cool Filter 7. Filter Product Slurry Cool->Filter Wash 8. Wash Cake with Cold Ethanol Filter->Wash Dry 9. Dry Product Under Vacuum Wash->Dry QC 10. Perform QC Analysis (Appearance, Melting Point, Purity) Dry->QC

Sources

Technical Support Center: Overcoming Solubility Challenges with N-(2-hydroxyethyl)-N'-phenyl-thiourea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(2-hydroxyethyl)-N'-phenyl-thiourea. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming the common experimental hurdle of this compound's poor solubility. By understanding the underlying chemical principles and employing the right techniques, you can ensure reliable and reproducible results in your assays.

Introduction to N-(2-hydroxyethyl)-N'-phenyl-thiourea

N-(2-hydroxyethyl)-N'-phenyl-thiourea is a member of the thiourea class of compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1] However, like many thiourea derivatives, this compound can exhibit limited solubility in aqueous solutions, posing a significant challenge for in vitro and in vivo studies. This guide provides a structured approach to addressing these solubility issues head-on.

A predicted XlogP value of 0.4 for N-(2-hydroxyethyl)-N'-phenyl-thiourea suggests a relatively low lipophilicity, likely influenced by the presence of the hydroxyethyl group.[2] Despite this, practical experience often shows that thiourea derivatives can be challenging to dissolve in aqueous media.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered during the handling and use of N-(2-hydroxyethyl)-N'-phenyl-thiourea in experimental settings.

Q1: My N-(2-hydroxyethyl)-N'-phenyl-thiourea won't dissolve in my aqueous assay buffer. What should I do first?

A1: Direct dissolution in aqueous buffers is often unsuccessful. The recommended first step is to prepare a concentrated stock solution in an appropriate organic solvent.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO) is an excellent initial choice. A closely related compound, N-phenylthiourea, is soluble in DMSO at approximately 30 mg/mL.[3] It is reasonable to expect a similar solubility for N-(2-hydroxyethyl)-N'-phenyl-thiourea.

  • Alternative Solvents: If DMSO is not compatible with your experiment, other organic solvents like ethanol or dimethylformamide (DMF) can be tested.[3]

Always start with a small amount of the compound to test solubility in the chosen solvent before dissolving your entire batch.

Q2: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?

A2: This phenomenon, known as "crashing out," is common when a concentrated organic stock of a poorly soluble compound is diluted into an aqueous solution. Here are several strategies to mitigate this:[4]

  • Minimize Final DMSO Concentration: Aim for a final DMSO concentration of less than 1%, and ideally at or below 0.1% for sensitive cell-based assays, as high concentrations can be cytotoxic.[5]

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can help keep the compound in solution.

  • Increase the Volume of Aqueous Medium: Diluting your stock into a larger volume of the final aqueous solution can help to keep the final concentration of the compound below its solubility limit in the mixed solvent system.

  • Vortexing/Sonication: Immediately after adding the DMSO stock to the aqueous medium, ensure rapid and thorough mixing by vortexing or brief sonication. This helps to disperse the compound quickly before it has a chance to aggregate and precipitate.

Q3: Are there any additives I can use in my aqueous buffer to improve the solubility of N-(2-hydroxyethyl)-N'-phenyl-thiourea?

A3: Yes, several excipients can be used to enhance aqueous solubility. The choice of excipient will depend on the specific requirements of your experiment.

  • Co-solvents: The use of a co-solvent in your final aqueous solution can increase the solubility of your compound.[6] Common co-solvents include polyethylene glycol (PEG), propylene glycol, and glycerin.[7] It is crucial to test the tolerance of your experimental system (e.g., cells) to the chosen co-solvent and its final concentration.

  • Surfactants: Non-ionic surfactants like Tween-20, Tween-80, or Pluronic F-68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[7] Typically, a low concentration (e.g., 0.01% - 0.1%) is sufficient.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, effectively increasing their solubility in water.[8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and safety.[9]

Solubilization Strategy Mechanism of Action Considerations
Co-solvents (e.g., PEG, Propylene Glycol) Alters the polarity of the solvent system.[9]Potential for cytotoxicity at higher concentrations.
Surfactants (e.g., Tween-80, Pluronic F-68) Forms micelles to encapsulate the compound.[7]Can interfere with some biological assays.
Cyclodextrins (e.g., HP-β-CD) Forms inclusion complexes with the compound.[8][9]May alter the effective concentration of the free compound.

Q4: Can I use pH modification to improve the solubility of N-(2-hydroxyethyl)-N'-phenyl-thiourea?

A4: The thiourea functional group has a pKa that can be influenced by its substituents. While N-(2-hydroxyethyl)-N'-phenyl-thiourea is not strongly acidic or basic, slight adjustments to the pH of your buffer may have a modest effect on its solubility. This approach is generally less effective for neutral compounds compared to those with ionizable groups. If you choose to explore pH modification, it is essential to ensure that the altered pH is compatible with your experimental system.

Experimental Protocols

Here are detailed, step-by-step methodologies for preparing solutions of N-(2-hydroxyethyl)-N'-phenyl-thiourea.

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Safety First: Handle N-(2-hydroxyethyl)-N'-phenyl-thiourea in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. The safety data sheet for a similar compound indicates it is toxic if swallowed.[8]

  • Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance.

  • Solvent Addition: Transfer the weighed compound to a sterile, appropriate-sized tube (e.g., a microcentrifuge tube or a glass vial). Add the required volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL or 20 mg/mL).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate the sample in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparing Working Solutions for Cell-Based Assays
  • Thaw Stock Solution: Thaw an aliquot of the concentrated DMSO stock solution at room temperature.

  • Pre-warm Medium: Pre-warm your cell culture medium or assay buffer to the experimental temperature (typically 37°C).

  • Serial Dilution (Recommended):

    • Perform an initial dilution of the DMSO stock into your cell culture medium. For example, add 2 µL of a 10 mM stock to 98 µL of medium to get a 200 µM intermediate solution.

    • Gently vortex the intermediate dilution immediately.

    • Perform subsequent dilutions from this intermediate solution to achieve your final desired concentrations.

  • Direct Dilution (for lower concentrations):

    • For your highest desired concentration, calculate the volume of stock solution needed, ensuring the final DMSO concentration is below the tolerated limit for your cells.

    • Add the calculated volume of the DMSO stock to the pre-warmed medium while vortexing to ensure rapid mixing.

  • Final Check: Before adding the working solution to your cells, visually inspect it for any signs of precipitation. If precipitation is observed, you will need to try a lower concentration or employ one of the solubilization strategies mentioned in the FAQs.

Visualization of Workflows

Decision-Making Workflow for Solubilization

start Start: Poorly Soluble N-(2-hydroxyethyl)-N'-phenyl-thiourea prep_stock Prepare Concentrated Stock in 100% DMSO start->prep_stock dilute Dilute Stock into Aqueous Buffer/Medium prep_stock->dilute precipitate Precipitation Occurs? dilute->precipitate success Success: Proceed with Experiment precipitate->success No troubleshoot Troubleshooting Strategies precipitate->troubleshoot Yes reduce_dmso Lower Final DMSO % troubleshoot->reduce_dmso step_dilute Use Stepwise Dilution troubleshoot->step_dilute add_excipient Add Solubilizing Excipient (Co-solvent, Surfactant, Cyclodextrin) troubleshoot->add_excipient lower_conc Lower Final Compound Concentration troubleshoot->lower_conc reduce_dmso->dilute step_dilute->dilute add_excipient->dilute lower_conc->dilute

Caption: A decision-making workflow for troubleshooting the solubility of N-(2-hydroxyethyl)-N'-phenyl-thiourea.

References

  • Ritika, S. L. Harikumar, & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923.
  • ResearchGate. (2025, July 10). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays? Retrieved from [Link]

  • PubChemLite. (n.d.). N-(2-hydroxyethyl)-n'-phenylthiourea (C9H12N2OS). Retrieved from [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • PubChem. (n.d.). Phenylthiourea. Retrieved from [Link]

  • Park, K. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 20(11), 1825-1835.
  • MDPI. (2023, April 25). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of N-(2-hydroxyethyl)-N'-phenyl-thiourea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of N-(2-hydroxyethyl)-N'-phenyl-thiourea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to minimize impurities and maximize the yield and purity of your target compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of N-(2-hydroxyethyl)-N'-phenyl-thiourea.

Issue 1: Low or No Product Formation

Symptoms:

  • Thin-layer chromatography (TLC) analysis shows mostly unreacted starting materials (phenyl isothiocyanate and ethanolamine).

  • Minimal or no precipitate of the desired product is observed after the reaction period.

Potential Causes & Solutions:

Potential CauseRecommended Solution & ExplanationExpected Outcome
Degradation of Phenyl Isothiocyanate Phenyl isothiocyanate is sensitive to moisture and can degrade over time. Use freshly distilled or a newly opened bottle of the reagent. It is advisable to store it under an inert atmosphere (nitrogen or argon) in a cool, dark place.[1]Improved reaction yield due to the availability of the active electrophile.
Low Nucleophilicity of Ethanolamine While ethanolamine is a primary amine and generally a good nucleophile, its reactivity can be influenced by the solvent and temperature. The reaction is typically conducted in a polar aprotic solvent like acetonitrile or THF at room temperature.[2] If the reaction is sluggish, gentle heating (40-50°C) can be applied. However, excessive heat should be avoided to prevent side reactions.Increased reaction rate and higher conversion to the desired product.
Inappropriate Solvent The choice of solvent is critical. Protic solvents like ethanol can react with phenyl isothiocyanate, although this is generally slower than the reaction with the primary amine. Non-polar solvents may not sufficiently dissolve the reactants. Acetonitrile, THF, or dichloromethane are generally good choices.[2]Optimal reaction conditions leading to a cleaner reaction profile and better yield.
Issue 2: Presence of Significant Impurities in the Crude Product

Symptoms:

  • TLC analysis shows multiple spots in addition to the product spot.

  • The isolated product has a low melting point or a broad melting range.

  • NMR spectrum indicates the presence of unexpected peaks.

Potential Causes & Solutions:

Potential CauseRecommended Solution & ExplanationExpected Outcome
Formation of 1,3-Diphenylthiourea (Symmetrical Thiourea) This impurity can arise if there is a contaminating aniline in the phenyl isothiocyanate starting material, or if the phenyl isothiocyanate degrades to aniline, which then reacts with another molecule of phenyl isothiocyanate. Ensure the purity of your phenyl isothiocyanate.[1][3]A cleaner crude product with a significant reduction in the symmetrical thiourea byproduct.
Formation of 2-Phenylaminothiazoline N-(2-hydroxyethyl)-N'-phenyl-thiourea can undergo intramolecular cyclization to form 2-phenylaminothiazoline, especially in the presence of a base or acid and heat.[4][5] To avoid this, maintain a neutral pH during the reaction and workup. If a base is necessary for other reasons, use a non-nucleophilic, sterically hindered base and maintain a low temperature.Preservation of the desired product and prevention of the cyclized impurity.
Unreacted Phenyl Isothiocyanate If an excess of phenyl isothiocyanate is used, it will remain in the crude product. It is recommended to use a slight excess of ethanolamine (1.1 to 1.2 equivalents) to ensure the complete consumption of the isothiocyanate.Complete conversion of the limiting reagent, leading to a purer crude product that is easier to purify.
Polymeric Byproducts Isothiocyanates can polymerize, especially if stored improperly or if the reaction is overheated. Use fresh reagents and maintain controlled reaction temperatures.Minimized formation of insoluble, high molecular weight impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of N-(2-hydroxyethyl)-N'-phenyl-thiourea?

The synthesis proceeds via a nucleophilic addition of the primary amino group of ethanolamine to the electrophilic carbon atom of the isothiocyanate group of phenyl isothiocyanate. The lone pair of electrons on the nitrogen atom of ethanolamine attacks the central carbon of the N=C=S moiety.

G cluster_0 Reaction Mechanism Reactants Phenyl Isothiocyanate + Ethanolamine TransitionState Nucleophilic Attack Product N-(2-hydroxyethyl)-N'-phenyl-thiourea

Caption: General reaction pathway for thiourea formation.

Q2: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is the most convenient method. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v). Spot the reaction mixture alongside the starting materials (phenyl isothiocyanate and ethanolamine). The reaction is complete when the spot corresponding to the limiting reactant (usually phenyl isothiocyanate) has disappeared. The product, being more polar, will have a lower Rf value than phenyl isothiocyanate.

Q3: What is the best method for purifying the crude N-(2-hydroxyethyl)-N'-phenyl-thiourea?

Recrystallization is often the most effective and scalable method for purification.[6] A suitable solvent system is typically ethanol/water or hot ethanol.[6] The crude product is dissolved in a minimal amount of the hot solvent, and then the solution is allowed to cool slowly to induce crystallization of the pure product, leaving impurities in the mother liquor. If the product is an oil or if recrystallization is ineffective, silica gel column chromatography can be used.[4]

Q4: Can I use a base to catalyze the reaction?

For the reaction between a primary amine like ethanolamine and an isothiocyanate, a catalyst is generally not necessary.[7] However, for less nucleophilic amines, a non-nucleophilic base like triethylamine can be added to enhance the reaction rate.[1] For this specific synthesis, it is advisable to avoid bases if possible to prevent the potential cyclization side reaction.[4][5]

Experimental Protocols

Protocol 1: Synthesis of N-(2-hydroxyethyl)-N'-phenyl-thiourea

This protocol is designed to yield a high-purity product with minimal side reactions.

Materials:

  • Phenyl isothiocyanate (freshly distilled or from a new bottle)

  • Ethanolamine

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Dropping funnel

  • Inert atmosphere setup (optional, but recommended)

Procedure:

  • To a solution of ethanolamine (1.0 equivalent) in acetonitrile in a round-bottom flask, stir the solution at room temperature.

  • Add phenyl isothiocyanate (1.0-1.05 equivalents) dropwise to the stirred solution at room temperature over 15-20 minutes.[2]

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete (disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[6]

G cluster_workflow Synthesis Workflow A 1. Dissolve Ethanolamine in Acetonitrile B 2. Add Phenyl Isothiocyanate (dropwise) C 3. Stir at Room Temperature (Monitor by TLC) D 4. Concentrate Under Reduced Pressure E 5. Purify by Recrystallization

Caption: Step-by-step synthesis workflow.

Protocol 2: Troubleshooting Workflow for Impurity Identification

If you suspect impurities, this workflow can help in their identification and elimination.

G cluster_troubleshooting Impurity Troubleshooting Workflow Start Crude Product with Suspected Impurities TLC Analyze by TLC NMR Acquire 1H NMR Spectrum Purify Purify by Recrystallization or Column Chromatography Characterize Characterize Pure Product (NMR, MP, MS) End Pure N-(2-hydroxyethyl)-N'-phenyl-thiourea

Caption: Logical steps for impurity analysis and removal.

References

  • Kim, T. H., Min, J. K., & Lee, G.-J. (2003). Ring Closure of N-(2-Hydroxyethyl)-N′-phenylthioureas: One-Pot Synthesis of 2-Phenylaminothiazolines. Bulletin of the Korean Chemical Society, 24(10), 1437-1440.
  • Zhu, C., & Li, Y. (2021).
  • Li, Z.-Y., Ma, H.-Z., Han, C., Xi, H.-T., Meng, Q., Chen, X., & Sun, X.-Q. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667–1674.
  • Dains, F. B., Brewster, R. Q., & Olander, C. P. (1921).
  • Miyashita, M., et al. (2019). Covalent Modification of Phosphatidylethanolamine by Benzyl Isothiocyanate and the Resultant Generation of Ethanolamine Adduct as Its Metabolite. Chemical Research in Toxicology, 32(4), 638-644.
  • Reddit. (2024). How anyone have experience with reacting amines with phenyl isothiocyanate? Retrieved from [Link]

Sources

effect of temperature and catalysts on N-(2-hydroxyethyl)-N'-phenyl-thiourea synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of N-(2-hydroxyethyl)-N'-phenyl-thiourea. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to researchers, scientists, and professionals in drug development. Our goal is to address specific challenges you may encounter during your experiments and provide scientifically grounded solutions.

I. Troubleshooting Guide

This section addresses common issues that may arise during the synthesis of N-(2-hydroxyethyl)-N'-phenyl-thiourea, providing potential causes and actionable solutions.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Several factors can contribute to low yields in this synthesis. Let's break down the common culprits and their solutions.

Potential Causes & Solutions for Low Yield

Potential Cause Recommended Solution Scientific Rationale
Degradation of Phenyl Isothiocyanate Use freshly distilled or commercially available high-purity phenyl isothiocyanate. Store it in a cool, dark, and dry environment under an inert atmosphere (e.g., nitrogen or argon).Isothiocyanates can be susceptible to hydrolysis and polymerization, especially in the presence of moisture or light. Using fresh, pure reagent minimizes the concentration of these non-reactive species.
Low Nucleophilicity of Ethanolamine While ethanolamine is a reasonably good nucleophile, its effectiveness can be hampered by reaction conditions. Ensure the reaction is run in an appropriate solvent that does not excessively solvate the amine, hindering its approach to the electrophilic carbon of the isothiocyanate.The nucleophilic attack of the amine on the isothiocyanate is the key bond-forming step. Solvent choice can significantly impact the reaction rate.
Suboptimal Reaction Temperature Gently heating the reaction mixture can increase the reaction rate. A temperature range of 40-60°C is often effective. However, excessive heat can lead to byproduct formation.Increasing the temperature provides the necessary activation energy for the reaction to proceed more quickly. However, higher temperatures can also promote side reactions, such as the decomposition of the starting materials or the product.[1][2]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is allowed to proceed until the limiting reagent (typically the isothiocyanate) is consumed.Premature workup of the reaction will naturally lead to a lower yield of the desired product. TLC is a simple and effective method to track the consumption of starting materials and the formation of the product.[3]
Product Loss During Workup/Purification If the product precipitates, ensure complete collection by filtration and wash with a minimal amount of cold solvent to remove soluble impurities without dissolving the product.[1] If purification is done by column chromatography, select an appropriate solvent system to ensure good separation and minimize product loss on the column.The physical properties of the product dictate the best purification strategy. N-(2-hydroxyethyl)-N'-phenyl-thiourea is a solid at room temperature.
Question 2: I am observing significant impurity formation in my final product. What are the likely side reactions and how can I minimize them?

Impurity formation is a common challenge. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions and Mitigation Strategies

Side Product Plausible Cause Recommended Solution
Symmetrical N,N'-diphenylthiourea This can form if there is any aniline present as an impurity in the phenyl isothiocyanate or if the phenyl isothiocyanate reacts with water to form aniline, which then reacts with another molecule of phenyl isothiocyanate.Use high-purity starting materials. Ensure the reaction is carried out under anhydrous conditions by using dry solvents and an inert atmosphere.[4]
Polymeric materials Isothiocyanates can polymerize, especially at elevated temperatures or upon prolonged storage.Use fresh isothiocyanate and avoid excessive heating.[1]
Cyclized Product (2-phenylamino-2-thiazoline) The hydroxyl group of the product can undergo intramolecular cyclization, especially under acidic or basic conditions with activation.[5][6]Maintain a neutral pH during the reaction and workup. Avoid strong acids or bases unless intentionally promoting cyclization.
Question 3: The reaction seems to have stalled and is not proceeding to completion. What steps should I take?

A stalled reaction can be frustrating. Here’s a systematic approach to troubleshoot this issue.

  • Verify Starting Material Quality: Re-check the purity of your ethanolamine and phenyl isothiocyanate. Impurities can inhibit the reaction.

  • Increase Temperature: If the reaction is being run at room temperature, gently heating it to 40-60°C can often provide the necessary energy to overcome the activation barrier.[1][2]

  • Consider a Catalyst: While this reaction often proceeds without a catalyst, in cases of low reactivity, a mild base catalyst can be employed. However, be cautious as this can also promote side reactions.

  • Solvent Effects: The choice of solvent can influence the reaction rate. Polar aprotic solvents like THF or acetonitrile are generally good choices.[1][7]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of N-(2-hydroxyethyl)-N'-phenyl-thiourea.

Question 1: What is the underlying mechanism for the synthesis of N-(2-hydroxyethyl)-N'-phenyl-thiourea from ethanolamine and phenyl isothiocyanate?

The reaction proceeds via a nucleophilic addition mechanism. The nitrogen atom of ethanolamine, being a nucleophile, attacks the electrophilic carbon atom of the isothiocyanate group in phenyl isothiocyanate. This is followed by a proton transfer to yield the final thiourea product.

ReactionMechanism Ethanolamine Ethanolamine (Nucleophile) Intermediate Zwitterionic Intermediate Ethanolamine->Intermediate Nucleophilic Attack PhenylIsothiocyanate Phenyl Isothiocyanate (Electrophile) PhenylIsothiocyanate->Intermediate Product N-(2-hydroxyethyl)-N'-phenyl-thiourea Intermediate->Product Proton Transfer

Caption: Nucleophilic addition of ethanolamine to phenyl isothiocyanate.

Question 2: What is the optimal temperature range for this synthesis, and what are the consequences of deviating from it?

The optimal temperature is a balance between reaction rate and selectivity.

  • Optimal Range: Generally, the reaction proceeds well at room temperature to moderately elevated temperatures (e.g., 40-60°C).[2]

  • Too Low Temperature: The reaction may be very slow, leading to long reaction times and potentially incomplete conversion.

  • Too High Temperature: This can lead to the degradation of starting materials and the product, as well as the formation of byproducts such as symmetrical thioureas and polymeric materials.[1]

Question 3: Are catalysts necessary for this reaction? If so, what types are effective?

For the reaction between ethanolamine and phenyl isothiocyanate, a catalyst is typically not required as ethanolamine is a sufficiently strong nucleophile. However, in cases where a less reactive amine is used, a catalyst might be beneficial.

  • Lewis Base Catalysts: Isothioureas themselves can act as Lewis base catalysts in other reactions.[8]

  • Phase Transfer Catalysts: In some thiourea syntheses, particularly when dealing with poorly soluble reactants or when using carbon disulfide, phase transfer catalysts have been employed.[9][10] For this specific synthesis, it is generally not necessary.

Question 4: What is a standard experimental protocol for this synthesis?

Below is a general, step-by-step protocol for the synthesis of N-(2-hydroxyethyl)-N'-phenyl-thiourea.

Experimental Protocol: Synthesis of N-(2-hydroxyethyl)-N'-phenyl-thiourea

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethanolamine (1.0 equivalent) in a suitable solvent such as ethanol, acetonitrile, or THF.[7]

  • Addition of Isothiocyanate: To the stirred solution, add phenyl isothiocyanate (1.0-1.1 equivalents) dropwise at room temperature.[3] An exothermic reaction may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60°C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the phenyl isothiocyanate is consumed.

  • Product Isolation:

    • If the product precipitates out of the solution upon completion, it can be collected by filtration. Wash the solid with a small amount of cold solvent to remove any soluble impurities.

    • If the product remains in solution, remove the solvent under reduced pressure using a rotary evaporator.[4]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.[7]

Workflow Setup 1. Dissolve Ethanolamine in Solvent Addition 2. Add Phenyl Isothiocyanate Setup->Addition Reaction 3. Stir and Monitor by TLC Addition->Reaction Isolation 4. Isolate Crude Product Reaction->Isolation Purification 5. Purify by Recrystallization or Chromatography Isolation->Purification FinalProduct Pure N-(2-hydroxyethyl)-N'-phenyl-thiourea Purification->FinalProduct

Caption: General workflow for the synthesis of N-(2-hydroxyethyl)-N'-phenyl-thiourea.

III. References

  • Kim, T. H., Min, J. K., & Lee, G.-J. (n.d.). Ring Closure of N-(2-Hydroxyethyl)-N′-phenylthioureas: One-Pot Synthesis of 2-Phenylaminothiazolines. Bulletin of the Korean Chemical Society. Retrieved from [Link]

  • L'Abbé, G., & Vandendriessche, A. (1989). An Efficient Procedure for Traceless Solid-Phase Synthesis of N,N′-Substituted Thioureas by Thermolytic Cleavage of Resin-Bound Dithiocarbamates. The Journal of Organic Chemistry, 54(21), 5159-5161. Retrieved from [Link]

  • Singh, H., & Kumar, S. (1976). Reaction of isothiocyanates with thiourea and amidinothioureas: Formation of S-(N-substituted thiocarbamyl)isothioureas and 1-Alkyl(or aryl)-4-imino(or arylimino)-6-iminohexahydro-1,3,5-triazine-2-thiones. Australian Journal of Chemistry, 29(2), 415-425. Retrieved from [Link]

  • Stiasni, N., & Bräse, S. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1766-1781. Retrieved from [Link]

  • Katritzky, A. R., Kirichenko, N., Rogovoy, B. V., Kister, J., & Tao, H. (2004). Synthesis of Mono- and N,N-Disubstituted Thioureas and N-Acylthioureas. Synthesis, 2004(11), 1799-1805. Retrieved from [Link]

  • Lee, S., & Kim, S. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Retrieved from [Link]

  • Sharma, S. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 34-50. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Mono- and N,N-Disubstituted Thioureas and N-Acylthioureas. Retrieved from [Link]

  • Wei, T., & Zhang, Y. (1998). Synthesis of N-Aroyl-N'-hydroxyethyl (Hydroxyphenyl) Thiourea Derivatives Under the Condition of Phase Transfer Catalysis. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 28(10), 1639-1645. Retrieved from [Link]

  • Reddit. (2022). Problem with my thiourea synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of thioureas starting from aliphatic amines. Retrieved from [Link]

  • Kar, S., et al. (2020). Novel 2-hydroxyethyl substituted N-coordinate-Pd(II)(NHC) and bis(NHC)Pd(II) complexes. Journal of Chemical Sciences, 132(1), 1-11. Retrieved from [Link]

  • Smith Group. (n.d.). Research. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(2-hydroxyethyl)-n'-phenylthiourea (C9H12N2OS). Retrieved from [Link]

  • Chen, Y.-H., et al. (2018). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1632-1637. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]

  • Ioniță, E., et al. (2020). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 25(12), 2807. Retrieved from [Link]

  • Material Science Research India. (n.d.). Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N'-[Substituted Phenyl] Thiourea. Retrieved from [Link]

  • Rahman, A. F. M. M., et al. (2022). Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 282-288. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for N-(2-hydroxyethyl)-N'-phenyl-thiourea Quantification

Author: BenchChem Technical Support Team. Date: January 2026

The accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. For novel compounds such as N-(2-hydroxyethyl)-N'-phenyl-thiourea, a thiourea derivative with potential therapeutic applications, establishing a validated HPLC method is paramount. This guide will walk through the essential validation characteristics as stipulated by the International Council for Harmonisation (ICH) guideline Q2(R1), providing both the theoretical framework and practical experimental designs.[1][2][3]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][4] For a quantitative test of an active moiety, such as the assay of N-(2-hydroxyethyl)-N'-phenyl-thiourea, several key validation parameters must be thoroughly investigated. These include specificity, linearity, range, accuracy, precision, and robustness.

Specificity: Ensuring Unambiguous Analyte Assessment

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[5][6][7] A lack of specificity can lead to inaccurate quantification and false-positive results.[8]

  • Forced Degradation Studies: To demonstrate that the method can separate the analyte from potential degradation products, forced degradation studies are essential.[9] This involves subjecting the N-(2-hydroxyethyl)-N'-phenyl-thiourea sample to various stress conditions:

    • Acidic and Basic Hydrolysis: Treat the sample with 0.1 M HCl and 0.1 M NaOH, respectively, at 60°C for 24 hours.

    • Oxidative Degradation: Expose the sample to 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid sample at 105°C for 24 hours.

    • Photolytic Degradation: Expose the sample to UV light (254 nm) for 24 hours.

  • Placebo and Blank Analysis: Analyze a placebo (a mixture of all formulation excipients without the API) and a blank (mobile phase) to ensure no interference at the retention time of N-(2-hydroxyethyl)-N'-phenyl-thiourea.[9]

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the analyte in the stressed samples. The peak should be spectrally homogeneous.

G

Linearity and Range: Defining the Method's Quantitative Boundaries

Linearity demonstrates the method's ability to produce results that are directly proportional to the concentration of the analyte within a given range.[10][11] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[10][12]

  • Preparation of Standards: Prepare a series of at least five standard solutions of N-(2-hydroxyethyl)-N'-phenyl-thiourea at different concentrations. For an assay method, the range typically spans 80% to 120% of the target concentration.[9][13] A common set of concentrations would be 50%, 75%, 100%, 125%, and 150% of the nominal concentration.[11]

  • Instrumental Analysis: Inject each standard solution in triplicate into the HPLC system.

  • Calibration Curve: Plot the average peak area against the corresponding concentration.

  • Statistical Analysis: Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[11]

ParameterAcceptance CriteriaHypothetical Result
Correlation Coefficient (r²)≥ 0.9990.9998
Y-interceptClose to zero1234.5
Range80-120% of test concentration80-120 µg/mL
Accuracy and Precision: Assessing Closeness to the True Value and Reproducibility

Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[7] Precision is the measure of the degree of scatter of a series of measurements.[13] It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[13]

  • Accuracy (Recovery Studies):

    • Prepare spiked placebo samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.[14]

    • Analyze these samples and calculate the percentage recovery of the analyte. The mean recovery should typically be within 98-102%.[15]

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (three concentrations, three replicates each).[12][14]

    • Intermediate Precision: Assess the method's variability within the same laboratory by having different analysts, using different instruments, on different days.[13]

    • The precision is expressed as the Relative Standard Deviation (%RSD). A common acceptance criterion for both repeatability and intermediate precision is a %RSD of not more than 2%.[15][16]

Validation ParameterConcentration LevelAcceptance Criteria (%RSD)Hypothetical %RSD
Repeatability100%≤ 2.00.85
Intermediate Precision (Analyst 1 vs. Analyst 2)100%≤ 2.01.25
Intermediate Precision (Instrument 1 vs. Instrument 2)100%≤ 2.01.40
Intermediate Precision (Day 1 vs. Day 2)100%≤ 2.01.10
Accuracy (Recovery)Concentration LevelAcceptance Criteria (% Recovery)Hypothetical % Recovery
Spiked Sample 180%98.0 - 102.099.5
Spiked Sample 2100%98.0 - 102.0100.2
Spiked Sample 3120%98.0 - 102.0101.1

G

Robustness: Evaluating Method Reliability Under Varied Conditions

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[17][18][19]

  • Identify Critical Parameters: For a typical reversed-phase HPLC method for a thiourea derivative, critical parameters to investigate include:

    • Mobile phase composition (e.g., ±2% change in organic modifier).[20]

    • Mobile phase pH (e.g., ±0.2 units).[18]

    • Column temperature (e.g., ±5°C).[21]

    • Flow rate (e.g., ±0.1 mL/min).[18]

    • Wavelength of detection (e.g., ±2 nm).

  • One-Variable-at-a-Time Approach: Systematically alter one parameter at a time while keeping others constant and observe the effect on system suitability parameters (e.g., retention time, peak asymmetry, and resolution).[17]

  • Evaluate System Suitability: The system suitability parameters should remain within the predefined acceptance criteria for each variation.

Parameter VariedVariationEffect on Retention TimeEffect on Peak AsymmetrySystem Suitability
Flow Rate+0.1 mL/minDecreaseNo significant changePass
Flow Rate-0.1 mL/minIncreaseNo significant changePass
Mobile Phase Composition+2% AcetonitrileDecreaseNo significant changePass
Mobile Phase Composition-2% AcetonitrileIncreaseNo significant changePass
Column Temperature+5°CDecreaseNo significant changePass
Column Temperature-5°CIncreaseNo significant changePass
Conclusion: A Pathway to a Validated Method

The validation of an HPLC method for the quantification of N-(2-hydroxyethyl)-N'-phenyl-thiourea is a systematic process that ensures the reliability, accuracy, and precision of the analytical data. By rigorously following the principles outlined in the ICH guidelines and employing the experimental designs described in this guide, researchers can confidently establish a robust method suitable for its intended purpose in a regulated environment. This comprehensive approach to method validation is not merely a regulatory requirement but a fundamental aspect of good scientific practice, ensuring the quality and integrity of pharmaceutical products.

References

  • Altabrisa Group. What Is HPLC Method Robustness Assessment and Its Importance?. Altabrisa Group. Accessed January 12, 2026.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Accessed January 12, 2026.
  • AAPS. 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. AAPS. Published October 21, 2022.
  • Altabrisa Group. HPLC Specificity Testing: Importance Explained. Altabrisa Group. Accessed January 12, 2026.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Published September 17, 2021.
  • Altabrisa Group. Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. Altabrisa Group. Accessed January 12, 2026.
  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Published November 2005.
  • PharmaGuru. How To Perform Linearity and Range In Method Validation: Easy Tips. PharmaGuru. Accessed January 12, 2026.
  • Industrial Pharmacist. Linearity and Range in Analytical Method Validation by HPLC. Industrial Pharmacist. Published September 8, 2023.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Published November 2005.
  • ICH. Quality Guidelines. ICH. Accessed January 12, 2026.
  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • LCGC International. Robustness Tests.
  • Separation Science. Implementing Robustness Testing for HPLC Methods.
  • Pharmaceutical Technology. Robustness in Analytical Methods Outlined. Pharmaceutical Technology. Published April 26, 2007.
  • Element Lab Solutions.
  • Pharmaguideline. Steps for HPLC Method Validation. Pharmaguideline. Accessed January 12, 2026.
  • ResearchGate. What is the difference between specificity and selectivity of the HPLC method?.
  • Mastelf. HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Mastelf. Accessed January 12, 2026.
  • CPhI Online. HPLC Method Development and Validation for Pharmaceutical Analysis. CPhI Online.
  • LCGC International. Analytical Method Validation: Back to Basics, Part II.
  • Lab Manager Magazine. Robustness and Ruggedness Testing in Analytical Chemistry. Lab Manager Magazine. Accessed January 12, 2026.
  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Published March 23, 2020.
  • YouTube.
  • SIELC Technologies. HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P. SIELC Technologies.
  • National Institutes of Health.
  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Accessed January 12, 2026.
  • ResearchGate. Determination of ethylene thiourea in urine by HPLC-DAD.
  • Benchchem.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
  • SIELC Technologies. Separation of N-(2-Hydroxyethyl)-N'-allylthiourea on Newcrom R1 HPLC column. SIELC Technologies.
  • Benchchem. Cross-Validation of Analytical Methods for N-(2-Hydroxyethyl)
  • United Chemical Technologies.
  • ACS Publications. Thiourea Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. Published April 7, 2025.
  • Malaysian Journal of Analytical Sciences. SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION.
  • Thermo Fisher Scientific. Determination of Phenylurea Compounds in Tap Water and Bottled Green Tea. Thermo Fisher Scientific.
  • PubMed. Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography. PubMed. Published November 16, 2001.

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A Comparative Analysis of N-(2-hydroxyethyl)-N'-phenyl-thiourea and Other Thiourea Derivatives as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

This guide provides an in-depth comparative study of N-(2-hydroxyethyl)-N'-phenyl-thiourea and other thiourea derivatives as corrosion inhibitors. It is intended for researchers, scientists, and professionals in materials science and chemical engineering. The document details the mechanism of action, synthesis, experimental evaluation, and comparative performance of these compounds, supported by experimental data and theoretical calculations.

Introduction: The Challenge of Corrosion and the Role of Thiourea Derivatives

Corrosion is an electrochemical process that causes the gradual destruction of metallic materials through chemical or electrochemical reactions with their environment.[1] This phenomenon poses a significant challenge across various industries, including infrastructure, transportation, and manufacturing, leading to substantial economic losses. The use of corrosion inhibitors is a primary strategy to mitigate this damage.[1][2]

Organic compounds containing heteroatoms such as nitrogen, sulfur, and oxygen, along with aromatic rings or multiple bonds, are particularly effective as corrosion inhibitors.[2][3] These molecules can adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium.[1] Among these organic inhibitors, thiourea and its derivatives have garnered considerable attention due to their high inhibition efficiency, especially in acidic environments.[1][4][5]

The thiourea molecule possesses sulfur and nitrogen atoms, which act as active centers for adsorption onto the metal surface.[1] The general structure allows for the introduction of various substituent groups, enabling the fine-tuning of their chemical properties and, consequently, their performance as corrosion inhibitors. This guide focuses on a comparative analysis of N-(2-hydroxyethyl)-N'-phenyl-thiourea with other thiourea derivatives to elucidate the structure-performance relationships that govern their protective capabilities.

Mechanism of Corrosion Inhibition by Thiourea Derivatives

The primary mechanism by which thiourea derivatives inhibit corrosion is through adsorption onto the metal surface.[4][5] This adsorption process can occur through several modes of interaction:

  • Electrostatic Interaction: In acidic solutions, the metal surface typically carries a positive charge, while the inhibitor molecules can exist as protonated species, leading to electrostatic interactions.

  • Chemisorption: The lone pair of electrons on the sulfur and nitrogen atoms, as well as the π-electrons of the aromatic rings, can be shared with the vacant d-orbitals of the metal atoms, forming coordinate covalent bonds.[3][5]

  • Physisorption: This involves weaker van der Waals forces between the inhibitor molecules and the metal surface.

The adsorption of thiourea derivatives on the metal surface forms a protective film that acts as a barrier, impeding the anodic and cathodic reactions of the corrosion process.[3] The effectiveness of this film depends on several factors, including the molecular structure of the inhibitor, its concentration, the temperature, and the nature of the corrosive environment.[4]

G cluster_metal Metal Surface (e.g., Mild Steel) Metal Fe H_plus H+ Metal->H_plus Anodic Dissolution (Fe → Fe²⁺ + 2e⁻) Cathodic Reaction (2H⁺ + 2e⁻ → H₂) Cl_minus Cl- Inhibitor Thiourea Derivative (N, S, π-electrons) Inhibitor->Metal Adsorption (Chemisorption & Physisorption) Protective_Layer Formation of Protective Film Inhibitor->Protective_Layer Protective_Layer->Metal Blocks Active Sites

Caption: Corrosion inhibition mechanism of thiourea derivatives.

Synthesis of N-(2-hydroxyethyl)-N'-phenyl-thiourea

The synthesis of N,N'-disubstituted thioureas is generally straightforward. A common method involves the reaction of an isothiocyanate with a primary or secondary amine.[6] For N-(2-hydroxyethyl)-N'-phenyl-thiourea, the synthesis can be achieved by reacting phenyl isothiocyanate with 2-aminoethanol.[7]

General Synthetic Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminoethanol (1.0 equivalent) in a suitable solvent such as ethanol or acetonitrile.

  • Addition of Isothiocyanate: Add phenyl isothiocyanate (1.0-1.2 equivalents) dropwise to the solution at room temperature with continuous stirring.

  • Reaction Monitoring: The progress of the reaction can be monitored using thin-layer chromatography (TLC) until the starting materials are consumed. The reaction is typically complete within a few hours.

  • Product Isolation: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(2-hydroxyethyl)-N'-phenyl-thiourea.[6]

Experimental Evaluation of Corrosion Inhibitors

A comprehensive evaluation of the performance of corrosion inhibitors involves a combination of electrochemical, gravimetric, and surface analysis techniques.

Weight Loss Method

The weight loss method is a simple and widely used technique to determine the corrosion rate. It involves immersing a pre-weighed metal coupon in the corrosive solution with and without the inhibitor for a specific period.[8][9] The coupon is then cleaned, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (%IE).

Inhibition Efficiency (%IE) Calculation: %IE = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss in the absence of the inhibitor, and Wᵢ is the weight loss in the presence of the inhibitor.

Electrochemical Techniques

Electrochemical methods provide rapid and sensitive measurements of corrosion rates and offer insights into the inhibition mechanism.[10]

Potentiodynamic polarization studies involve scanning the potential of the working electrode and measuring the resulting current.[11][12] The resulting Tafel plots provide information on the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes (βa and βc).[13] The inhibition efficiency can be calculated from the corrosion current densities with and without the inhibitor. PDP curves can also indicate whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor.[8]

EIS is a powerful non-destructive technique for studying corrosion processes.[14][15] It involves applying a small amplitude AC signal to the working electrode over a range of frequencies and measuring the impedance response.[14] The data is often represented as Nyquist plots. An increase in the diameter of the semicircle in the Nyquist plot in the presence of an inhibitor indicates an increase in the charge transfer resistance (Rct) and thus, a decrease in the corrosion rate.[2] The inhibition efficiency can be calculated from the Rct values.[2][16]

Surface Analysis

Surface analysis techniques, such as Scanning Electron Microscopy (SEM), are used to visualize the morphology of the metal surface before and after exposure to the corrosive environment, with and without the inhibitor.[2] These techniques provide direct evidence of the formation of a protective film on the metal surface.

Quantum Chemical Calculations

Quantum chemical calculations, often based on Density Functional Theory (DFT), are employed to correlate the molecular structure of the inhibitors with their inhibition efficiency.[5][17] Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment can provide insights into the adsorption and inhibition mechanism.[18][19]

G cluster_evaluation Performance Evaluation A Inhibitor Synthesis & Characterization D Weight Loss Measurement A->D E Electrochemical Tests A->E G Quantum Chemical Calculations (DFT) A->G B Preparation of Metal Coupons B->D B->E F Surface Analysis (SEM) B->F C Corrosive Medium Preparation C->D C->E C->F H Data Analysis & Comparison D->H E_sub Potentiodynamic Polarization (PDP) Electrochemical Impedance Spectroscopy (EIS) E->E_sub F->H G->H E_sub->H I Determination of Inhibition Efficiency & Mechanism H->I

Caption: Experimental workflow for evaluating corrosion inhibitors.

Comparative Performance of Thiourea Derivatives

The inhibition efficiency of thiourea derivatives is significantly influenced by the nature of the substituent groups attached to the nitrogen atoms.[3][4] The presence of electron-donating groups generally enhances the inhibition efficiency by increasing the electron density on the sulfur and nitrogen atoms, which facilitates adsorption onto the metal surface.[4] Conversely, electron-withdrawing groups can have the opposite effect.

InhibitorCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
N-(2-hydroxyethyl)-N'-phenyl-thiourea 1 M HCl5 x 10⁻³ M6098.96[3]
1,3-diisopropyl-2-thiourea1 M HCl5 x 10⁻³ M6092.65[3]
1-phenyl-3-pyridin-4-ylmethyl-thiourea1 M HCl1.0 mM->90[20]
1-[(4-methylpiperazin-1-yl)(phenyl)methyl]thiourea0.5 M H₂SO₄1000 ppm5091.08[20]
Allylthiourea1 N H₂SO₄-40-[4]
Phenylthiourea1 N H₂SO₄-40-[4]

Note: The table presents data from various sources, and direct comparison should be made with caution due to differing experimental conditions.

From the available data, N-(2-hydroxyethyl)-N'-phenyl-thiourea exhibits a very high inhibition efficiency.[3] The presence of the hydroxyl (-OH) group and the phenyl group likely contributes to its strong adsorption on the metal surface. The hydroxyl group can participate in hydrogen bonding and also act as an additional site for adsorption. The phenyl group, with its π-electrons, can also interact with the metal surface.[3]

In a comparative study, 1-phenyl-2-thiourea (PTU), which is structurally similar to N-(2-hydroxyethyl)-N'-phenyl-thiourea, showed better inhibition performance than 1,3-diisopropyl-2-thiourea (ITU) in 1.0 M HCl.[3] This was attributed to the presence of the benzene ring in PTU, which enhances its adsorption capability.[3]

Adsorption Isotherm Studies

To understand the mechanism of interaction between the inhibitor molecules and the metal surface, adsorption isotherms are often employed.[21][22] These models describe the relationship between the concentration of the inhibitor in the solution and the extent of its adsorption on the metal surface at a constant temperature.

The degree of surface coverage (θ), obtained from experimental data (e.g., weight loss or electrochemical measurements), is fitted to various adsorption isotherm models, such as Langmuir, Temkin, and Freundlich.[23][24] The Langmuir adsorption isotherm is frequently found to be applicable for thiourea derivatives, which suggests the formation of a monolayer of the inhibitor on the metal surface.[2][3][4]

The standard free energy of adsorption (ΔG°ads) can be calculated from the adsorption isotherm, which provides information about the spontaneity and the nature of the adsorption process (physisorption or chemisorption).[8][23]

Conclusion

Thiourea derivatives are a highly effective class of corrosion inhibitors, particularly in acidic media. Their performance is intricately linked to their molecular structure, with substituent groups playing a crucial role in modulating their adsorption characteristics on the metal surface. N-(2-hydroxyethyl)-N'-phenyl-thiourea has demonstrated excellent corrosion inhibition properties, which can be attributed to the combined effects of the thiourea backbone, the phenyl group, and the hydroxyl group, all of which contribute to strong adsorption and the formation of a protective film.

Further research could focus on synthesizing novel thiourea derivatives with tailored functionalities to enhance their inhibition efficiency and expand their applicability to different corrosive environments. The combination of experimental techniques and theoretical calculations will continue to be instrumental in advancing the design and development of next-generation corrosion inhibitors.

References

  • Materials International. (n.d.). Insight into Inhibition Efficiencies of Mannich Bases of Thiourea Derivatives for Mild Steel Corrosion in 0.5 M Sulphuric Acid Medium.
  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022, September 9). Scientific Reports.
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  • Thiourea Derivatives as Steel Corrosion Inhibitors: Density Functional Theory and Experimental Studies. (2019, March 24). OnePetro.
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  • Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution. (2019, August 26). ACS Omega.
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  • Elevated-temperature corrosion inhibition of mild steel in sulfuric acid by coupled effects of imidazoline-type inhibitor and thiourea derivatives. (n.d.). J. Mater. Sci. Technol.
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  • Various adsorption isotherms for different corrosion inhibitors on... (n.d.). ResearchGate.
  • Kinetic, Thermodynamic and Adsorption Isotherm Analysis for the Corrosion Inhibition of Carbon Steel in Aqueous Media by Lippia Nodiflora. (n.d.). Jetir.Org.
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  • CORROSION INHIBITIVE EFFECT OF THIOUREA ON 1100 ALUMINIUM ALLOY SHEET IN HYDROCHLORIC ACID SOLUTION. (n.d.). Malaysian Journal of Analytical Sciences.
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A Comparative Guide to the Biological Activity of N-(2-hydroxyethyl)-N'-phenyl-thiourea and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of N-(2-hydroxyethyl)-N'-phenyl-thiourea and its analogs, designed for researchers, scientists, and professionals in drug development. While direct experimental data on N-(2-hydroxyethyl)-N'-phenyl-thiourea is limited in publicly available literature, this document synthesizes findings from structurally related thiourea derivatives to illuminate potential therapeutic applications and guide future research. The thiourea scaffold, characterized by a thiocarbonyl group flanked by two amino groups, is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1][2]

Core Structure and Analogs

The fundamental structure of N-(2-hydroxyethyl)-N'-phenyl-thiourea serves as a template for modification to enhance or modulate biological activity. Its analogs typically involve substitutions on the phenyl ring or alterations to the N-(2-hydroxyethyl) group. Understanding the structure-activity relationship (SAR) is pivotal in designing novel therapeutic agents.[3][4]

Caption: General structure of N-(2-hydroxyethyl)-N'-phenyl-thiourea and its analogs.

Comparative Biological Activities

Thiourea derivatives have been extensively studied for various biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The subsequent sections will delve into these activities, presenting comparative data from various analogs to elucidate key structural requirements for potency.

Anticancer Activity

Thiourea derivatives have emerged as a promising class of anticancer agents.[2] Their mechanism of action is diverse and can involve the inhibition of key enzymes in cancer progression like protein kinases and topoisomerases.[5] The cytotoxic effects of various thiourea analogs have been evaluated against a range of cancer cell lines.

A study on diarylthiourea analogs demonstrated potent anticancer activity against breast and prostate cancer cell lines, with some compounds exhibiting GI50 values in the low micromolar range.[6] Another research highlighted that N-benzoyl-N'-phenylthiourea derivatives show significant cytotoxicity against breast cancer cells, superior to the standard drug hydroxyurea.[7] The presence of electron-withdrawing groups on the phenyl ring, such as nitro or chloro groups, has been shown to enhance anticancer activity.[3][8]

Compound IDBenzyl Substituent (R)IC50 (µM) vs. MCF-7SAR ObservationsReference
1a -H (Unsubstituted)25.0Baseline activity of the core scaffold.[3]
1b 4-Cl12.5Electron-withdrawing group at the para position enhances activity.[3]
1c 4-OCH320.8Electron-donating group at the para position shows comparable activity to the unsubstituted analog.[3]
1d 4-NO28.2Strong electron-withdrawing group significantly improves potency.[3]

This data is illustrative of general SAR principles for thiourea derivatives and is based on a hypothetical series of 1-(4-acetylphenyl)-3-benzylthiourea analogs.[3]

The cytotoxic activity of substituted thiourea derivatives has been linked to the induction of apoptosis.[9][10] For instance, some trifluoromethylphenylthiourea analogs were found to be highly cytotoxic against human colon and prostate cancer cells, inducing late-stage apoptosis.[10]

Antimicrobial and Antifungal Activity

Substituted phenylthioureas are recognized for their significant antimicrobial properties.[11] The presence of sulfur and nitrogen atoms in the thiourea backbone contributes to their ability to interact with microbial targets. The antimicrobial spectrum of thiourea derivatives often shows selectivity, with many compounds being more effective against Gram-positive bacteria and fungi.[12]

The antimicrobial efficacy is highly dependent on the nature and position of substituents on the phenyl ring. For example, the introduction of halogen atoms can promote bacterial inhibitory action.[13]

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference
4-Bromophenylthiourea125>250150[14]
4-Methylphenylthiourea150>250125[14]
2,5-Dichlorophenylthiourea125>250150[14]
4-Chlorophenylthiourea150>250125[14]
Chloramphenicol (Standard)505050[14]

This table presents the Minimum Inhibitory Concentration (MIC) of selected thiourea derivatives against representative bacterial and fungal strains.

Metal complexes of thiourea derivatives have also been synthesized and evaluated for their antimicrobial activity, with some showing enhanced potency compared to the parent ligands.[15][16]

Enzyme Inhibition: Tyrosinase

Phenylthiourea (PTU) is a well-known inhibitor of tyrosinase, a key enzyme in melanin synthesis.[17] This has led to the exploration of its analogs for applications in controlling pigmentation. The inhibitory activity of 1-phenylthioureas on tyrosinase is often parallel to their melanogenic inhibition in cell lines like melanoma B16.[18] The molecular docking studies have suggested that the sulfur atom of PTU binds to the copper ions at the active site of tyrosinase, thereby blocking its activity.[17]

Structure-activity relationship studies have revealed that hydrophobic substitutions at the para- and meta-positions of the phenyl ring have a negligible effect on tyrosinase inhibitory activity, while the activity tends to decrease with an increase in the size of ortho-substituents.[17]

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed methodologies for assessing the key biological activities of thiourea derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells into a 96-well plate and allow to adhere. Start->Seed_Cells 1 End End Add_Compound Add varying concentrations of the test compound. Seed_Cells->Add_Compound 2 Incubate Incubate for 24-72 hours. Add_Compound->Incubate 3 Add_MTT Add MTT solution to each well. Incubate->Add_MTT 4 Incubate_MTT Incubate for 2-4 hours to allow formazan crystal formation. Add_MTT->Incubate_MTT 5 Add_Solubilizer Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Incubate_MTT->Add_Solubilizer 6 Read_Absorbance Measure the absorbance at a specific wavelength (e.g., 570 nm). Add_Solubilizer->Read_Absorbance 7 Read_Absorbance->End 8

Caption: Workflow of the MTT assay for determining cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the thiourea analogs. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent like DMSO to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

MIC_Assay_Workflow Start Start Prepare_Dilutions Prepare serial dilutions of the test compound in a 96-well plate. Start->Prepare_Dilutions End End Inoculate_Wells Inoculate each well with a standardized microbial suspension. Prepare_Dilutions->Inoculate_Wells Incubate Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours). Inoculate_Wells->Incubate Observe_Growth Visually inspect the wells for microbial growth (turbidity). Incubate->Observe_Growth Determine_MIC The MIC is the lowest concentration with no visible growth. Observe_Growth->Determine_MIC Determine_MIC->End

Caption: Workflow of the Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the thiourea analogs in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits the growth of the microorganism.

Conclusion

The N-(2-hydroxyethyl)-N'-phenyl-thiourea scaffold and its analogs represent a versatile class of compounds with significant potential in drug discovery. The collective evidence from studies on related thiourea derivatives strongly suggests that these compounds are promising candidates for development as anticancer, antimicrobial, and enzyme-inhibiting agents. The structure-activity relationships highlighted in this guide, particularly the influence of substituents on the phenyl ring, provide a rational basis for the design of more potent and selective analogs. The provided experimental protocols offer a standardized framework for the biological evaluation of these novel compounds. Further research focusing on the synthesis and comprehensive biological screening of a focused library of N-(2-hydroxyethyl)-N'-phenyl-thiourea analogs is warranted to fully elucidate their therapeutic potential.

References

  • Thanigaimalai, P., et al. (2011). Structural Requirement of Phenylthiourea Analogs for Their Inhibitory Activity of Melanogenesis and Tyrosinase. PubMed. [Link]

  • ResearchGate. (2011). Structural requirement of phenylthiourea analogs for their inhibitory activity of melanogenesis and tyrosinase. ResearchGate. [Link]

  • Song, S., et al. (n.d.). Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. PubMed Central. [Link]

  • ResearchGate. (n.d.). Theoretical investigation of structure, anticancer activity and molecular docking of thiourea derivatives. ResearchGate. [Link]

  • Liu, S., et al. (2015). Synthesis and evaluation of the diarylthiourea analogs as novel anti-cancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • IJCRT.org. (n.d.). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT.org. [Link]

  • El-Atawy, M. A., et al. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. MDPI. [Link]

  • Kesuma, D., et al. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis, and cytotoxic activity in breast and cervical cancer cells. Journal of Pharmacy & Pharmacognosy Research. [Link]

  • ResearchGate. (n.d.). Synthesis and evaluation of new thiourea derivatives as antitumor and antiangiogenic agents. ResearchGate. [Link]

  • Koch, R., et al. (2009). Antimicrobial activity of some thiourea derivatives and their nickel and copper complexes. PubMed. [Link]

  • Koch, R., et al. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. MDPI. [Link]

  • Biointerface Research in Applied Chemistry. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry. [Link]

  • Zhang, Y., et al. (2023). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. PubMed Central. [Link]

  • Reddy, N., et al. (2012). Synthesis and Antibacterial Activity of Urea and Thiourea Derivatives of Anacardic Acid Mixture Isolated from A Natural Product Cashew Nut Shell Liquid (CNSL). Scirp.org. [Link]

  • ResearchGate. (n.d.). Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents. ResearchGate. [Link]

  • da Silva, J. G., et al. (2007). Antimicrobial Activity and Structural Study of Disubstituted Thiourea Derivatives. Monatshefte für Chemie - Chemical Monthly. [Link]

  • Semantic Scholar. (n.d.). Synthesis, characterization and biological activity of N-phenyl- Ñ-(2-phenolyl)thiourea (PPTH) and its metal complexes of Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Pd(II), Pt(II) and Hg(II). Semantic Scholar. [Link]

  • da Silva, E. B., et al. (2024). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. MDPI. [Link]

  • Limban, C., et al. (2012). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. MDPI. [Link]

  • ResearchGate. (n.d.). Antimicrobial Activity and Structural Study of Disubstituted Thiourea Derivatives. ResearchGate. [Link]

  • Hernández-Vázquez, E., et al. (n.d.). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. PubMed Central. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-(2-hydroxyethyl)-N'-phenyl-thiourea

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound like N-(2-hydroxyethyl)-N'-phenyl-thiourea, a thiourea derivative with potential therapeutic applications, robust and reliable analytical methods are the bedrock of successful drug development. This guide provides an in-depth comparison of analytical techniques and a detailed framework for their cross-validation, ensuring data accuracy and consistency across different methods and laboratories. This document is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights.

The Critical Role of Cross-Validation

Before delving into specific methodologies, it is essential to understand the "why" behind cross-validation. In drug development, it is not uncommon for analytical methods to be transferred between laboratories or for different methods to be used to analyze the same sample. Cross-validation serves to demonstrate that these different analytical procedures are equivalent and yield comparable results.[1] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on the validation of analytical procedures, which form the basis for the principles discussed herein.[2][3][4][5] According to the ICH Q2(R2) guideline, the objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[6][7]

The necessity for cross-validation arises in several scenarios:

  • Inter-laboratory method transfer: When a method is transferred from a research and development lab to a quality control lab.

  • Use of multiple analytical methods: When, for instance, a high-throughput screening method is used in early development and a more rigorous HPLC method is used for final product release.

  • Comparison of a new method to a legacy method: When an improved analytical method is developed to replace an existing one.

Failure to perform adequate cross-validation can lead to inconsistent data, out-of-specification results, and ultimately, delays in drug development and regulatory approval.

Comparison of Analytical Techniques for N-(2-hydroxyethyl)-N'-phenyl-thiourea

The choice of an analytical method for N-(2-hydroxyethyl)-N'-phenyl-thiourea depends on various factors, including the sample matrix, the required sensitivity, and the intended purpose of the analysis. Based on the chemical structure of the analyte, a substituted thiourea, two primary analytical techniques are most suitable: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that is widely used in the pharmaceutical industry for the quantification of active pharmaceutical ingredients (APIs) and their impurities. For N-(2-hydroxyethyl)-N'-phenyl-thiourea, a reversed-phase HPLC method would be the most appropriate choice.

Principle: In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol).[8] The analyte, being a moderately polar compound, will be retained on the column and then eluted by the mobile phase. Detection is typically achieved using a UV detector, as the phenyl ring in the molecule will absorb UV light.[9] The retention time of the analyte is a qualitative identifier, while the peak area is proportional to its concentration.

Advantages:

  • High specificity and selectivity: HPLC can separate the analyte from its impurities and degradation products, providing a more accurate quantification.

  • High sensitivity: Modern HPLC systems can achieve very low limits of detection (LOD) and quantification (LOQ).[10]

  • Versatility: The method can be adapted to analyze the analyte in various sample matrices, from bulk drug substance to complex biological fluids.[11]

Disadvantages:

  • Higher complexity and cost: HPLC instrumentation is more expensive and requires more skilled operators compared to spectrophotometry.

  • Longer analysis time: Each sample run can take several minutes.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simpler and more rapid technique that can be used for the quantification of N-(2-hydroxyethyl)-N'-phenyl-thiourea, particularly in simpler sample matrices like the bulk drug substance.

Principle: This technique is based on the principle that molecules with chromophores, such as the phenyl and thiocarbonyl groups in the target analyte, absorb light at specific wavelengths in the UV-visible region.[12] The amount of light absorbed is directly proportional to the concentration of the analyte in the solution (Beer-Lambert law).

Advantages:

  • Simplicity and speed: The analysis is straightforward and can be performed quickly.

  • Lower cost: Spectrophotometers are less expensive than HPLC systems.

Disadvantages:

  • Lower specificity: This method is prone to interference from other compounds in the sample that also absorb at the same wavelength. It cannot distinguish between the analyte and its structurally similar impurities.

  • Lower sensitivity: Generally less sensitive than HPLC.

The following table provides a comparative summary of these two techniques for the analysis of N-(2-hydroxyethyl)-N'-phenyl-thiourea.

FeatureHigh-Performance Liquid Chromatography (HPLC)UV-Visible Spectrophotometry
Principle Separation based on partitioning between a stationary and mobile phase, followed by UV detection.Measurement of light absorption by the analyte at a specific wavelength.
Specificity High; can separate analyte from impurities.Low; susceptible to interference from other absorbing species.
Sensitivity High (typically in the µg/mL to ng/mL range).[10]Moderate (typically in the µg/mL range).
Analysis Time Longer (minutes per sample).Shorter (seconds to minutes per sample).
Cost Higher instrumentation and operational costs.Lower instrumentation and operational costs.
Complexity More complex; requires skilled operators.Simpler to operate.
Ideal Application Quantification in complex matrices, stability studies, impurity profiling.Routine QC testing of pure substance, dissolution testing.

Cross-Validation Experimental Design

The cross-validation of two analytical methods, for instance, a newly developed HPLC method and an existing UV spectrophotometric method, should be conducted according to a pre-approved protocol. The core parameters to be evaluated are accuracy and precision.[13]

Experimental Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Data Evaluation Sample Prepare a Homogeneous Bulk Sample of N-(2-hydroxyethyl)-N'-phenyl-thiourea Aliquots Prepare Multiple Identical Aliquots Sample->Aliquots MethodA Analyze Aliquots using Method A (e.g., HPLC) Aliquots->MethodA MethodB Analyze Aliquots using Method B (e.g., UV-Vis) Aliquots->MethodB DataA Obtain Results from Method A MethodA->DataA DataB Obtain Results from Method B MethodB->DataB Compare Statistically Compare Results (e.g., t-test, F-test) DataA->Compare DataB->Compare Report Generate Cross-Validation Report Compare->Report

Caption: Workflow for the cross-validation of two analytical methods.

Detailed Experimental Protocols
  • Stock Solution: Accurately weigh a suitable amount of N-(2-hydroxyethyl)-N'-phenyl-thiourea reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.

  • Spiked Placebo Samples: If the analysis is for a formulated product, prepare a placebo (a mixture of all excipients without the active ingredient). Spike the placebo with known amounts of the analyte from the stock solution to prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Sample Sets: Prepare at least six independent samples at each concentration level for each method.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm.[10]

    • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v).[14]

    • Flow Rate: 1.0 mL/min.[10]

    • Detection Wavelength: 236 nm.[9]

    • Injection Volume: 10 µL.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (solvent) to ensure no interfering peaks are present.

    • Inject the prepared validation samples.

    • Record the peak area for the analyte in each chromatogram.

    • Calculate the concentration of the analyte in each sample using a calibration curve prepared from reference standards.

  • Wavelength Selection: Scan a dilute solution of N-(2-hydroxyethyl)-N'-phenyl-thiourea in the chosen solvent (e.g., methanol) from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Procedure:

    • Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax.

    • Measure the absorbance of the prepared validation samples.

    • Calculate the concentration of the analyte in each sample using the calibration curve.

Acceptance Criteria

The results from both methods should be statistically compared. The acceptance criteria should be pre-defined in the validation protocol. A common approach is to use a Student's t-test to compare the mean values and an F-test to compare the variances.

  • Accuracy: The percentage recovery should be within a pre-defined range (e.g., 98.0% to 102.0%).

  • Precision: The relative standard deviation (RSD) for each set of measurements should not be more than 2.0%.

  • Statistical Comparison: The calculated t-value should be less than the critical t-value, and the calculated F-value should be less than the critical F-value at a 95% confidence level, indicating no significant difference between the two methods.

Data Presentation and Interpretation

The results of the cross-validation study should be presented in a clear and concise manner, typically in a tabular format.

Hypothetical Cross-Validation Data

The following table presents hypothetical data from a cross-validation study comparing an HPLC and a UV spectrophotometric method for the analysis of N-(2-hydroxyethyl)-N'-phenyl-thiourea in a drug substance.

Concentration LevelMethodMean Assay (% of Label Claim, n=6)RSD (%)
80% HPLC99.80.85
UV-Vis100.11.20
100% HPLC100.20.75
UV-Vis100.51.10
120% HPLC100.10.80
UV-Vis99.91.35
Statistical Analysis of Hypothetical Data (100% Concentration Level)
Statistical ParameterValue
Mean Difference (HPLC - UV-Vis) -0.3%
Pooled Standard Deviation 0.94
t-statistic (calculated) 0.52
Critical t-value (df=10, α=0.05) 2.23
F-statistic (calculated) 2.15
Critical F-value (df=5,5, α=0.05) 5.05

In this hypothetical example, the calculated t-statistic is less than the critical t-value, and the calculated F-statistic is less than the critical F-value. This indicates that there is no statistically significant difference between the mean results and the variances of the two methods at the 100% concentration level. Therefore, the two methods can be considered cross-validated.

Conclusion

The cross-validation of analytical methods is a critical exercise in ensuring the reliability and consistency of data throughout the drug development lifecycle. For N-(2-hydroxyethyl)-N'-phenyl-thiourea, both HPLC and UV-Visible spectrophotometry are viable analytical techniques, with the choice depending on the specific application. A well-designed cross-validation study, based on the principles outlined in regulatory guidelines such as ICH Q2(R2), provides the necessary scientific evidence to justify the use of multiple analytical methods interchangeably. By following the systematic approach detailed in this guide, researchers and scientists can ensure the integrity of their analytical data and contribute to the successful development of new medicines.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • Sastry, C. S. P., Satyanarayana, P., & Tummuru, M. K. (n.d.). Indirect Spectrophotometric Determination of Thiourea & its Derivatives with Metol & Sulphanilamide. Indian Journal of Chemistry, 25B, 258-259.
  • ProPharma. (2024).
  • ECA Academy. (n.d.).
  • Lab Manager Magazine. (n.d.).
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Urea and Thiourea on Primesep S Column.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Thiourea on Primesep P Column.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P.
  • PubMed. (2001).
  • ACS Publications. (n.d.). Spectrophotometric Determination of Urea, Thiourea, and Certain of Their Substitution Products with p-Dimethylaminobenzaldehyde and Diacetylmonoxime.
  • PMC. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
  • International Journal of Advanced Technology in Engineering and Science. (2015).
  • ResearchGate. (2025). Determination of ethylene thiourea in urine by HPLC-DAD.
  • ICH. (n.d.). Quality Guidelines.
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • European Bioanalysis Forum. (2017).
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Thiourea.
  • CORE. (n.d.). Quantitative determination of urea, thiourea, and certain of their substitution products by spectrophotometric techniques.
  • ICH. (2023).

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of N-phenyl-N'-(2-hydroxyethyl)thiourea Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: N-aryl thiourea derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) for a specific subclass, N-phenyl-N'-(2-hydroxyethyl)thioureas and structurally related compounds. We will delve into the critical chemical features governing their efficacy as both anticancer agents and enzyme inhibitors, with a particular focus on urease. By synthesizing data from multiple studies, this document offers field-proven insights into rational drug design, supported by detailed experimental protocols and comparative data to guide researchers in the development of next-generation therapeutics.

Introduction: The Versatility of the Thiourea Scaffold

The thiourea core, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, is a cornerstone in the design of bioactive molecules. Its ability to form strong hydrogen bonds and coordinate with metal ions in enzyme active sites makes it a highly effective pharmacophore.[1] The structural blueprint, R¹R²N-C(=S)-NR³R⁴, allows for extensive chemical modification at the nitrogen substituents, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide focuses specifically on derivatives featuring a phenyl group (N) and a 2-hydroxyethyl group (N'). This substitution pattern has proven particularly fruitful, yielding compounds with potent activities across different therapeutic areas. We will explore the subtle yet critical impact of substituting the phenyl ring on two primary biological outcomes: anticancer cytotoxicity and urease enzyme inhibition.

General Synthetic Strategy: From Isothiocyanate to Bioactive Derivative

The most common and efficient method for synthesizing N,N'-disubstituted thioureas is the nucleophilic addition of an amine to an isothiocyanate.[2] This reaction is typically high-yielding and proceeds under mild conditions, making it ideal for generating diverse chemical libraries for screening.

Causality of Experimental Design:

  • Reactants: The choice of a substituted phenyl isothiocyanate and 2-aminoethanol directly builds the desired N-phenyl-N'-(2-hydroxyethyl)thiourea scaffold.

  • Solvent: Anhydrous acetone or ethanol is often used as the reaction solvent.[3][4] The anhydrous condition is crucial to prevent the hydrolysis of the highly reactive isothiocyanate group, which would otherwise form an unstable carbamic acid that decomposes. Acetone is particularly effective at solubilizing a wide range of substituted aromatic reactants.

  • Catalyst: The reaction generally proceeds without a catalyst, as the amine is a sufficiently strong nucleophile to attack the electrophilic carbon of the isothiocyanate.

  • Work-up: The product often precipitates from the reaction mixture upon completion or after cooling. Purification by recrystallization from a suitable solvent like ethanol is usually sufficient to yield a product of high purity, which is a self-validating system for confirming the identity and purity of the synthesized compound.

Representative Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_purification Purification & Analysis R_NCS Substituted Phenyl Isothiocyanate Stir Stir in Anhydrous Acetone at RT R_NCS->Stir R_NH2 2-Aminoethanol R_NH2->Stir Monitor Monitor by TLC Stir->Monitor Precipitate Precipitate Product (Cooling) Monitor->Precipitate Filter Filter Solid Precipitate->Filter Recrystallize Recrystallize (e.g., from Ethanol) Filter->Recrystallize Characterize Characterize (NMR, IR, MS) Recrystallize->Characterize Product Final Product: N-phenyl-N'-(2-hydroxyethyl)thiourea Derivative Characterize->Product G cluster_effects Effect on Anticancer Activity cluster_substituents Substituent Type (R) Core Phenyl Ring N-H-C(=S)-N-H-CH2CH2OH Substituent (R) EWG Strong EWG (e.g., -CF3, -Cl) at para/ortho Core:f2->EWG Favored EDG EDG (e.g., -CH3) Core:f2->EDG Disfavored H Unsubstituted Core:f2->H Disfavored Increase Potency Increase Decrease Potency Decrease EWG->Increase EDG->Decrease H->Decrease G cluster_effects Effect on Urease Inhibition cluster_substituents Favorable Substituents (R) Core Phenyl Ring N-H-C(=S)-N-H-CH2CH2OH Substituent (R) Halogen Halogen (e.g., 4-Cl) Core:f2->Halogen EWG EWG (e.g., 4-NO2) Core:f2->EWG Hydrophobic Small Hydrophobic (e.g., 2-CH3) Core:f2->Hydrophobic Potent Potent Inhibition (Low IC50) Halogen->Potent EWG->Potent Hydrophobic->Potent

Sources

performance comparison of N-(2-hydroxyethyl)-N'-phenyl-thiourea in different corrosive media

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Performance Comparison of N-(2-hydroxyethyl)-N'-phenyl-thiourea in Diverse Corrosive Media

A Senior Application Scientist's Guide to a High-Performance Corrosion Inhibitor

Corrosion remains a critical challenge across numerous industries, leading to structural degradation, significant economic losses, and potential safety hazards. The use of organic corrosion inhibitors is a primary strategy for mitigating this electrochemical process. Among these, thiourea derivatives have garnered substantial attention due to their remarkable efficacy.[1][2] These molecules, containing sulfur, nitrogen, and often oxygen atoms, act as efficient inhibitors by adsorbing onto metal surfaces and forming a protective barrier against corrosive agents.[3][4]

This guide provides a comprehensive technical analysis of a specific, high-performance derivative: N-(2-hydroxyethyl)-N'-phenyl-thiourea (HEPT) . We will explore its mechanism of action and compare its performance in various aggressive environments, supported by experimental data from closely related analogues. This document is intended for researchers, material scientists, and professionals in drug development and chemical industries who require a deep understanding of advanced corrosion mitigation strategies.

The Mechanism of Inhibition: A Molecular Perspective

The effectiveness of N-(2-hydroxyethyl)-N'-phenyl-thiourea stems from its molecular structure. The molecule possesses multiple active centers—the sulfur and two nitrogen atoms of the thiourea group, the oxygen atom of the hydroxyethyl group, and the π-electrons of the phenyl ring. These sites are rich in electrons and readily share them with the vacant d-orbitals of metal atoms, such as iron, leading to strong adsorption onto the metal surface.[5]

This adsorption process can occur through two primary mechanisms:

  • Physisorption: Involves electrostatic attraction between the charged metal surface and charged inhibitor molecules.

  • Chemisorption: Involves the sharing of electrons or coordinate bond formation between the inhibitor and the metal surface.

Once adsorbed, the inhibitor molecules form a protective film that displaces water and other corrosive species from the metal surface.[2][3] This film acts as a physical barrier, impeding both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.[3][6] Consequently, HEPT and similar derivatives are classified as mixed-type inhibitors.

cluster_solution Corrosive Medium cluster_surface Metal Surface cluster_protection Protective Action Inhibitor HEPT Molecule (N, S, O, Phenyl Ring) Metal Metal Substrate (e.g., Steel) Inhibitor->Metal Adsorption (Chemisorption & Physisorption) H2O H₂O CorrosiveIons Corrosive Ions (e.g., Cl⁻, H⁺) CorrosiveIons->Metal Corrosion Attack ProtectiveLayer Formation of a Protective Inhibitor Film ProtectiveLayer->CorrosiveIons Blocks Attack

Caption: Adsorption mechanism of HEPT on a metal surface.

Performance Evaluation in Different Corrosive Media

The efficacy of a corrosion inhibitor is highly dependent on the nature of the corrosive environment. We will now compare the performance of phenyl-thiourea derivatives, as proxies for HEPT, in acidic, neutral, and alkaline media.

Acidic Media (Hydrochloric and Sulfuric Acid)

Thiourea derivatives exhibit exceptional performance in acidic environments, which are common in industrial processes like acid pickling and oil well acidizing.[3][7] In acidic solutions, the sulfur and nitrogen atoms of the inhibitor can become protonated, enhancing the electrostatic attraction to the negatively charged metal surface (in HCl) and facilitating stronger adsorption.[3][7]

Studies on N-phenylthiourea, a close analogue, have shown a remarkable inhibition efficiency of 94.95% in 1.0 M HCl.[8] Furthermore, research comparing performance in different acids often shows superior inhibition in HCl compared to H₂SO₄ for related compounds.[9][10] This is attributed to the specific adsorption of chloride ions, which synergistically enhances the adsorption of the inhibitor cations.

Corrosive MediumInhibitor (Analogue)ConcentrationInhibition Efficiency (%)Reference
1.0 M HClN-phenylthiourea5 mM94.95[8]
0.1 M HClN-(2-thiophenyl)-N'-phenyl thiourea5 x 10⁻⁴ M~95[9]
0.05 M H₂SO₄N-(2-thiophenyl)-N'-phenyl thiourea5 x 10⁻⁴ M~90[9]
15% HClPhenyl thiourea (PHTU)2 mmol/L>83[11]
Neutral Salt Media (Sodium Chloride Solution)

In neutral environments, such as seawater or brine solutions, the corrosion mechanism is different, and so is the inhibitor's mode of action. Without high concentrations of H⁺ ions, the protonation of the inhibitor is negligible. Adsorption relies more on the direct interaction of the heteroatoms' lone pair electrons and the phenyl ring's π-electrons with the metal surface.

Consequently, the inhibition efficiency is typically lower than in acidic media. For example, N-phenylthiourea demonstrated an efficiency of 55.70% in a 3.5% wt. NaCl solution.[8] While still effective, this highlights the environmental specificity of these inhibitors.

Corrosive MediumInhibitor (Analogue)ConcentrationInhibition Efficiency (%)Reference
3.5% wt. NaClN-phenylthiourea5 mM55.70[8]
Alkaline Media (Sodium Hydroxide)

Corrosion in alkaline media is a concern for amphoteric metals like aluminum. Thiourea and its derivatives have been shown to effectively reduce the corrosion of aluminum in NaOH solutions.[2][3] The inhibition mechanism in this case involves the adsorption of the inhibitor onto the metal surface, interfering with the dissolution process which is mediated by hydroxide ions.

Comparative Analysis with Alternative Inhibitors

The performance of HEPT can be benchmarked against other common corrosion inhibitors.

Inhibitor TypeExamplePerformance Comparison in Acidic MediaKey Advantages of HEPT
Unsubstituted Thiourea ThioureaGenerally less effective than substituted derivatives.The phenyl and hydroxyethyl groups in HEPT increase electron density and provide additional adsorption sites, enhancing efficiency.
Amine-Based Inhibitors UrotropineN-phenylthiourea has demonstrated superior inhibition compared to urotropine under similar conditions.[8]The "soft" sulfur atom in HEPT forms more stable coordinate bonds with "soft" metals like iron compared to the "hard" nitrogen atom in simple amines.
Other Organic Inhibitors ImidazolinesPerformance is comparable, but thiourea derivatives often show very high efficiency at low concentrations.High efficiency, straightforward synthesis.
Inorganic Inhibitors ChromatesHighly effective but are being phased out due to extreme toxicity and environmental concerns.HEPT is an organic molecule, offering a more environmentally benign profile.

Standardized Experimental Protocols for Inhibitor Evaluation

To ensure scientific integrity, the evaluation of corrosion inhibitors must follow standardized and reproducible protocols. Below are the core methodologies used to generate the data discussed in this guide.

Sources

A Comparative Guide to Thiourea-Based Corrosion Inhibitors: An In-Depth Analysis of N-(2-hydroxyethyl)-N'-phenyl-thiourea and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against material degradation, the strategic deployment of corrosion inhibitors is paramount. Among the diverse classes of inhibitors, thiourea and its derivatives have garnered significant attention due to their exceptional efficacy, particularly in acidic environments.[1][2][3] This guide provides a comprehensive technical comparison of thiourea-based corrosion inhibitors, with a specific focus on the promising yet under-documented molecule, N-(2-hydroxyethyl)-N'-phenyl-thiourea. While direct experimental data for this specific compound is not extensively available in peer-reviewed literature, this guide will leverage data from closely related analogs to provide a robust, predictive analysis of its potential performance.

This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep, mechanistic understanding of corrosion inhibition. We will delve into the underlying principles of inhibitor action, present comparative data from established experimental techniques, and provide detailed protocols to enable the validation and application of these findings.

The Science of Inhibition: Unpacking the Mechanism of Thiourea Derivatives

The efficacy of thiourea and its derivatives as corrosion inhibitors stems from their unique molecular structure. The presence of sulfur and nitrogen atoms, with their lone pairs of electrons, facilitates strong adsorption onto the metal surface.[4][5] This adsorption forms a protective barrier that impedes the electrochemical reactions responsible for corrosion.

The primary mechanism involves the inhibitor molecule displacing water molecules from the metal surface and forming a coordinate bond with the metal ions. This process can be influenced by several factors:

  • Electron Density: The electron density on the sulfur and nitrogen atoms is a critical determinant of the inhibitor's performance. Substituent groups on the thiourea backbone can either donate or withdraw electrons, thereby modulating the strength of the inhibitor's interaction with the metal surface.

  • Molecular Structure: The size and orientation of the inhibitor molecule influence its surface coverage and the integrity of the protective film.

  • Corrosive Environment: The nature of the acidic medium (e.g., hydrochloric acid, sulfuric acid) can affect the protonation of the inhibitor and its subsequent adsorption behavior.

The inhibition process is a dynamic equilibrium involving the adsorption and desorption of inhibitor molecules. This can be visualized as a multi-step process:

Figure 2: Workflow for Weight Loss Measurement.

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions.

Protocol:

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (mild steel), a counter electrode (platinum), and a reference electrode (saturated calomel electrode - SCE).

  • Stabilization: The working electrode is immersed in the test solution for a period to allow the open-circuit potential (OCP) to stabilize.

  • Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate.

  • Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed to determine the corrosion potential (E_corr), corrosion current density (i_corr), and Tafel slopes.

  • Calculation: The inhibition efficiency is calculated using the corrosion current densities with and without the inhibitor:

    • IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.

Protocol:

  • Cell Setup and Stabilization: The same three-electrode cell as in potentiodynamic polarization is used. The system is allowed to stabilize at the OCP.

  • AC Perturbation: A small amplitude AC potential is applied to the working electrode over a wide range of frequencies.

  • Impedance Measurement: The resulting AC current response is measured, and the impedance is calculated at each frequency.

  • Data Visualization: The impedance data is typically presented as Nyquist and Bode plots.

  • Equivalent Circuit Modeling: The data is fitted to an equivalent electrical circuit model to extract parameters such as the charge transfer resistance (R_ct) and double-layer capacitance (C_dl).

  • Calculation: The inhibition efficiency is calculated from the charge transfer resistance values:

    • IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100

Figure 3: Workflow for Electrochemical Corrosion Measurements.

Conclusion and Future Directions

While direct experimental validation for N-(2-hydroxyethyl)-N'-phenyl-thiourea is pending, the analysis of its structural analogs strongly suggests its potential as a highly effective corrosion inhibitor. The presence of both a phenyl group and a hydroxyethyl substituent is anticipated to create a synergistic effect, leading to enhanced adsorption and the formation of a robust protective film on metal surfaces.

Future research should focus on the synthesis and rigorous experimental evaluation of N-(2-hydroxyethyl)-N'-phenyl-thiourea using the standardized protocols outlined in this guide. A direct comparison with commercially available inhibitors under identical conditions will be crucial to ascertain its practical utility. Furthermore, computational studies, such as Density Functional Theory (DFT), can provide deeper insights into the adsorption mechanism and electronic interactions at the inhibitor-metal interface. The continued exploration of novel thiourea derivatives holds significant promise for the development of next-generation, high-performance corrosion inhibitors.

References

  • Experimental and theoretical study of corrosion inhibition performance of N-phenylthiourea for mild steel in hydrochloric acid and sodium chloride solution. (2019). Journal of Molecular Modeling, 25(7), 204. [Link]

  • Shetty, S. D., & Shetty, P. (2005). Inhibition of corrosion of mild steel in hydrochloric acid by N-cyclohexyl-N′- phenyl thiourea. Materials and Corrosion, 56(7), 475-480. [Link]

  • Loto, R. T., Loto, C. A., & Popoola, A. P. I. (2016). Corrosion Inhibition Effect of N, N'-diphenylthiourea on the Electrochemical Characteristics of Mild steel in Dilute Acidic Environments. ResearchGate. [Link]

  • Desai, M. N. (1968). Thiourea and its derivatives as corrosion inhibitors. Anti-Corrosion Methods and Materials, 15(7), 12-16. [Link]

  • Corrosion inhibition of thiourea and thiadiazole derivatives : A Review. (2012). Journal of Materials and Environmental Science, 3(5), 885-894. [Link]

  • ASTM G1-03(2017) Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens. ASTM International. [Link]

  • ASTM G31-12a(2012) Standard Guide for Laboratory Immersion Corrosion Testing of Metals. ASTM International. [Link]

  • ASTM G59-97(2020) Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. ASTM International. [Link]

  • ASTM G102-89(2015)e1 Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Measurements. ASTM International. [Link]

  • ASTM G106-89(2015) Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements. ASTM International. [Link]

  • CORROSION INHIBITION EFFECT OF THIOUREA ON MILD STEEL IN HYDROCHLORIC ACID CONTAMINATED WITH CHLORINE. (2018). International Journal of Advanced Engineering and Technology. [Link]

Sources

A Comprehensive Guide to Assessing the Purity of Synthesized N-(2-hydroxyethyl)-N'-phenyl-thiourea

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel compounds for pharmaceutical and research applications, the rigorous assessment of purity is a cornerstone of scientific validity and regulatory compliance. This guide provides an in-depth, comparative analysis of the essential techniques for evaluating the purity of synthesized N-(2-hydroxyethyl)-N'-phenyl-thiourea. We will delve into the theoretical underpinnings and practical applications of various analytical methods, offering field-proven insights and detailed experimental protocols to ensure the integrity of your synthesized compound.

Introduction to N-(2-hydroxyethyl)-N'-phenyl-thiourea and the Imperative of Purity

N-(2-hydroxyethyl)-N'-phenyl-thiourea is a disubstituted thiourea derivative with potential applications in medicinal chemistry and materials science. The presence of impurities, even in trace amounts, can significantly alter the compound's physical, chemical, and biological properties, leading to erroneous experimental results and potential safety concerns. Therefore, a multi-faceted analytical approach is crucial to confirm the identity and purity of the synthesized product.

This guide will explore a suite of analytical techniques, from classical methods to modern spectroscopic analyses, to provide a holistic view of purity assessment. We will compare the utility and limitations of each method, supported by experimental data and established standards.

The Analytical Toolkit: A Comparative Overview

A battery of tests is employed to build a comprehensive purity profile of a synthesized organic compound. For N-(2-hydroxyethyl)-N'-phenyl-thiourea, the following methods are indispensable:

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
Thin-Layer Chromatography (TLC) Differential partitioning of components between a stationary and a mobile phase.Qualitative assessment of the number of components in a mixture.Rapid, inexpensive, and requires minimal sample.Primarily qualitative; not suitable for quantifying purity.
Melting Point Analysis The temperature at which a solid transitions to a liquid.A sharp melting point range close to the literature value indicates high purity.Simple, fast, and a good indicator of overall purity.Less informative for amorphous solids or compounds that decompose.
Fourier-Transform Infrared (FT-IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Identification of functional groups present in the molecule.Provides structural confirmation and can detect impurities with different functional groups.Not inherently quantitative and may not detect impurities with similar functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) The absorption of radiofrequency waves by atomic nuclei in a magnetic field.Detailed information about the molecular structure and the presence of impurities.Highly sensitive to impurities, provides quantitative data, and confirms molecular structure.Higher cost and requires more specialized equipment and expertise.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.Determination of molecular weight and elemental composition.Confirms the molecular formula and can identify impurities with different molecular weights.Isomeric impurities may not be distinguishable.

Experimental Protocols and Benchmark Data

The following sections provide detailed protocols for each analytical technique and the expected results for pure N-(2-hydroxyethyl)-N'-phenyl-thiourea.

Thin-Layer Chromatography (TLC)

TLC is an essential first step to quickly assess the presence of impurities and to determine an appropriate solvent system for column chromatography if further purification is needed.

Experimental Protocol:

  • Plate Preparation: Use a pre-coated silica gel 60 F₂₅₄ TLC plate.

  • Spotting: Dissolve a small amount of the synthesized product in a suitable solvent (e.g., ethyl acetate or a mixture of ethyl acetate and hexane). Spot the solution onto the baseline of the TLC plate using a capillary tube.

  • Development: Place the plate in a developing chamber containing a suitable mobile phase. A common solvent system for thiourea derivatives is a mixture of ethyl acetate and hexane (e.g., 1:1 v/v).

  • Visualization: After the solvent front has reached near the top of the plate, remove the plate and allow it to dry. Visualize the spots under a UV lamp (254 nm). The presence of a single spot indicates a likely pure compound.

dot graph TD { A[Start: Dissolve sample] --> B{Spot on TLC plate}; B --> C[Develop in solvent chamber]; C --> D{Dry the plate}; D --> E[Visualize under UV light]; E --> F{Analyze results}; } caption: Workflow for Thin-Layer Chromatography.

Melting Point Analysis

The melting point is a critical physical property that is highly sensitive to impurities. Impurities typically depress and broaden the melting point range.[1][2]

Benchmark Data: The reported melting point for pure 1-(2-hydroxyethyl)-3-phenylthiourea is 120 °C (393 K) .[2]

Experimental Protocol:

  • Sample Preparation: Ensure the synthesized product is completely dry and finely powdered.

  • Capillary Loading: Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a melting point apparatus and heat slowly (1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A pure sample should have a sharp melting range of 1-2 °C.

dot graph TD { A[Start: Prepare dry sample] --> B{Pack capillary tube}; B --> C[Place in melting point apparatus]; C --> D{Heat slowly and observe}; D --> E[Record melting range]; E --> F{Compare to literature value}; } caption: Workflow for Melting Point Analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for confirming the presence of key functional groups in the synthesized N-(2-hydroxyethyl)-N'-phenyl-thiourea and for detecting impurities that may lack these groups or contain others.

Expected Characteristic Peaks:

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3400-3200O-H (alcohol)Stretching
3300-3100N-H (thiourea)Stretching
3100-3000C-H (aromatic)Stretching
2950-2850C-H (aliphatic)Stretching
~1600C=C (aromatic)Stretching
~1550N-HBending
~1350C=S (thiourea)Stretching
~1050C-O (alcohol)Stretching

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dry sample with potassium bromide powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat sample.

  • Data Acquisition: Place the sample in the FT-IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Compare the obtained spectrum with the expected characteristic peaks. The absence of starting material peaks (e.g., the strong, sharp peak around 2100-2250 cm⁻¹ for the isothiocyanate group of phenyl isothiocyanate) and the presence of all expected product peaks are indicative of a successful reaction and a pure product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide the most detailed structural information and are highly effective for detecting and quantifying impurities.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.6Singlet1HNH -Ph
~7.8Triplet1HNH -CH₂
7.1-7.5Multiplet5HAromatic protons
~4.8Triplet1HOH
~3.6Quartet2HNH-CH₂ -CH₂
~3.4Quartet2HCH₂-CH₂ -OH

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~180C =S
~140Aromatic C -N
122-129Aromatic C H
~60C H₂-OH
~47NH-C H₂

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Analysis: Analyze the chemical shifts, multiplicities, and integration of the signals. The absence of unexpected signals and the correct integration ratios are strong indicators of high purity. The presence of residual solvent peaks from the reaction or purification steps should also be noted.

dot graph TD { subgraph Purity Assessment Workflow A[Synthesized Compound] --> B{Initial Screening}; B --> C[TLC Analysis]; B --> D[Melting Point]; A --> E{Structural Confirmation}; E --> F[FT-IR Spectroscopy]; E --> G[NMR Spectroscopy]; E --> H[Mass Spectrometry]; C & D & F & G & H --> I[Purity Verdict]; end } caption: Integrated workflow for purity assessment.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

Expected Data: For N-(2-hydroxyethyl)-N'-phenyl-thiourea (C₉H₁₂N₂OS), the expected monoisotopic mass is 196.0670 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 197.0743.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer using an appropriate ionization technique (e.g., ESI).

  • Analysis: Determine the mass-to-charge ratio of the most abundant ion and compare it to the expected value.

Comparative Analysis and Best Practices

No single analytical technique can definitively prove the purity of a compound. A combination of these methods provides a much more robust and reliable assessment.

  • Initial Screening: TLC and melting point analysis are excellent for rapid, initial screening. A single spot on TLC and a sharp melting point close to the literature value are strong indicators of a pure compound.

  • Structural Confirmation: FT-IR and NMR are crucial for confirming the chemical structure of the synthesized product. The absence of signals from starting materials and the presence of all expected product signals are key.

  • Definitive Purity: High-resolution NMR is the gold standard for determining purity, as it can often detect and quantify impurities at low levels. Mass spectrometry provides the ultimate confirmation of the molecular formula.

For a comprehensive and trustworthy assessment of the purity of synthesized N-(2-hydroxyethyl)-N'-phenyl-thiourea, it is recommended to perform, at a minimum, TLC, melting point analysis, FT-IR, and ¹H NMR. For publication or regulatory submission, ¹³C NMR and high-resolution mass spectrometry are also essential.

References

  • Mettler Toledo. What is Melting Point? [Link]

  • Abdelhamid, A. A., et al. (2012). 1-(2-Hydroxyethyl)-3-phenylthiourea. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1162. [Link]

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Independent Procedure for the Verification of N-(2-hydroxyethyl)-N'-phenyl-thiourea Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unequivocal structural confirmation of a synthesized compound is a cornerstone of scientific integrity and regulatory compliance. This guide provides an in-depth, independent procedure for the verification of the structure of N-(2-hydroxyethyl)-N'-phenyl-thiourea, a molecule with potential applications stemming from the versatile thiourea scaffold.[1] We will move beyond primary characterization to establish a robust, multi-technique verification workflow, grounded in authoritative principles and detailed experimental protocols.

The Imperative for Independent Structural Verification

While initial characterization following synthesis provides the first layer of evidence, it is not impervious to misinterpretation. Isomeric impurities, unexpected reaction pathways, or polymorphic forms can lead to ambiguous data. An independent verification process, employing a suite of orthogonal analytical techniques, is crucial for:

  • Unambiguous Confirmation: Ensuring the atomic connectivity and stereochemistry are precisely as intended.

  • Purity Assessment: Identifying and quantifying any residual starting materials, byproducts, or isomers.

  • Regulatory Compliance: Providing the rigorous, validated data required for patent applications, publications, and regulatory submissions.

  • Reproducibility: Guaranteeing that subsequent biological or chemical studies are based on a well-defined molecular entity.[2]

This guide outlines a workflow that leverages the complementary strengths of several analytical techniques to build an unassailable case for the structure of N-(2-hydroxyethyl)-N'-phenyl-thiourea.

Primary Characterization vs. Independent Verification: A Comparative Overview

A primary characterization suite, often conducted immediately post-synthesis, typically includes techniques like ¹H NMR and LC-MS. Independent verification, however, demands a more comprehensive and orthogonal approach.

Technique Primary Characterization Focus Independent Verification Focus Information Yield
¹H & ¹³C NMR Confirmation of key functional groups and proton/carbon environments.Detailed 2D NMR (COSY, HSQC, HMBC) for unambiguous connectivity, and comparison to theoretical predictions.[3][4]Atomic connectivity, molecular backbone, and stereochemistry.
Mass Spectrometry (MS) Determination of molecular weight.High-resolution MS (HRMS) for exact mass and elemental composition, and fragmentation analysis (MS/MS) to confirm structural motifs.[5][6]Elemental formula and substructural information.
FTIR Spectroscopy Identification of characteristic functional group vibrations (N-H, C=S, O-H).[7][8]Confirmation of the absence of starting material functional groups and comparison with spectral libraries.Presence of key functional groups and hydrogen bonding information.
Elemental Analysis (CHNOS) Confirmation of the empirical formula.[9][10]Quantitative confirmation of the mass percentages of C, H, N, O, and S, providing a fundamental check on purity and elemental composition.[11][12]Purity and elemental composition.
Single-Crystal X-ray Diffraction Not typically part of primary characterization unless crystals are readily available.The "gold standard" for absolute structural elucidation, providing precise bond lengths, angles, and crystal packing information.[13][14]Unambiguous 3D molecular structure.

The Independent Verification Workflow

The following workflow is designed to provide a comprehensive and independent verification of the structure of N-(2-hydroxyethyl)-N'-phenyl-thiourea.

Verification Workflow cluster_synthesis Synthesized Compound cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_compositional Compositional & Structural Analysis cluster_confirmation Final Confirmation Compound N-(2-hydroxyethyl)-N'-phenyl-thiourea NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR MS Mass Spectrometry (HRMS, MS/MS) Compound->MS FTIR FTIR Spectroscopy Compound->FTIR EA Elemental Analysis (CHNOS) Compound->EA XRD X-ray Diffraction (Single Crystal) Compound->XRD Confirmation Structure Verified NMR->Confirmation MS->Confirmation FTIR->Confirmation EA->Confirmation XRD->Confirmation

Caption: Independent verification workflow for N-(2-hydroxyethyl)-N'-phenyl-thiourea.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR spectroscopy is paramount for elucidating the precise atomic connectivity of the molecule.

Assignment ¹H Chemical Shift (ppm, DMSO-d₆) ¹³C Chemical Shift (ppm, DMSO-d₆) Rationale
Phenyl C-H~7.1-7.5 (m, 5H)~122-129Aromatic protons and carbons of the phenyl group.
Phenyl C (ipso)-~139Quaternary carbon attached to the thiourea nitrogen.
N-H (phenyl)~9.6 (s, 1H)-Deshielded proton due to the electron-withdrawing nature of the thiourea and phenyl groups.
N-H (ethyl)~8.0 (t, 1H)-Triplet due to coupling with the adjacent CH₂ group.
CH₂-N~3.5 (q, 2H)~45Methylene group adjacent to the nitrogen, showing coupling to both N-H and CH₂-O protons.
CH₂-O~3.4 (t, 2H)~60Methylene group adjacent to the hydroxyl group.
O-H~4.8 (t, 1H)-Triplet due to coupling with the adjacent CH₂ group.
C=S-~182Characteristic chemical shift for a thiocarbonyl carbon.[15]

Note: Chemical shifts are estimates and can vary based on solvent and concentration.

  • Sample Preparation: Dissolve 10-15 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to confirm the presence of all expected proton signals.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon environments.

  • COSY (Correlation Spectroscopy): Run a 2D COSY experiment to establish proton-proton coupling relationships, confirming the connectivity of the ethyl group (O-H -> CH₂ -> CH₂ -> N-H).

  • HSQC (Heteronuclear Single Quantum Coherence): Perform a 2D HSQC experiment to correlate each proton with its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): Conduct a 2D HMBC experiment to identify longer-range (2-3 bond) correlations. Key expected correlations to verify the structure include:

    • The N-H proton of the phenyl group to the thiocarbonyl carbon (C=S).

    • The protons of the phenyl ring to the ipso-carbon.

    • The N-H proton of the ethyl group to the thiocarbonyl carbon (C=S) and the adjacent CH₂ carbon.

High-Resolution Mass Spectrometry (HRMS): The Elemental Fingerprint

HRMS provides an exact mass measurement, which is used to determine the elemental composition of the molecule with high confidence.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.

  • Data Analysis:

    • Expected Exact Mass for [C₉H₁₂N₂OS + H]⁺: 197.0743

    • Compare the experimentally measured exact mass to the theoretical mass. A mass accuracy of <5 ppm is required for confident elemental composition assignment.

Fragmentation analysis (MS/MS) of the parent ion can further confirm the structure by identifying characteristic neutral losses, such as the loss of water or the fragmentation of the ethyl chain.[5][6]

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Signature

FTIR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups and the absence of starting materials.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300-3400O-H stretchHydroxyl
~3150-3300N-H stretchAmine/Amide
~3050C-H stretchAromatic
~2900C-H stretchAliphatic
~1590, ~1490C=C stretchAromatic Ring
~1540N-H bendThioamide
~1250C-N stretchThioamide
~1050C-O stretchAlcohol
~750C=S stretchThiocarbonyl

Reference spectra for thiourea and its derivatives can be found in the literature.[7][16][17]

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the observed peaks with the expected vibrational modes to confirm the presence of all key functional groups.

Elemental Analysis: The Fundamental Compositional Proof

Elemental analysis provides a quantitative measure of the percentage of carbon, hydrogen, nitrogen, oxygen, and sulfur in the compound.[9] This technique is a fundamental check of purity and elemental composition.

Element Expected Mass %
Carbon (C)55.08
Hydrogen (H)6.16
Nitrogen (N)14.27
Oxygen (O)8.15
Sulfur (S)16.34
  • Sample Preparation: Accurately weigh a small amount of the highly purified and dried sample (1-3 mg).

  • Instrumentation: Use a CHNOS elemental analyzer, which employs high-temperature combustion to convert the sample into gaseous products (CO₂, H₂O, N₂, SO₂).[10][12]

  • Data Analysis: The instrument's detectors quantify the gaseous products, and the software calculates the mass percentage of each element. The experimental results should be within ±0.4% of the theoretical values to be considered a good match.

Single-Crystal X-ray Diffraction: The Definitive Structure

When suitable crystals can be grown, single-crystal X-ray diffraction is the most powerful method for unambiguous structural determination.[13] It provides a 3D model of the molecule, confirming atomic connectivity, bond lengths, bond angles, and stereochemistry.

  • Crystal Growth: Attempt to grow single crystals by slow evaporation of a solution of the compound in various solvents (e.g., ethanol, ethyl acetate, or a mixture thereof).[18]

  • Crystal Selection and Mounting: Select a well-formed, single crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in an X-ray diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the data to solve and refine the crystal structure, yielding a detailed 3D model of N-(2-hydroxyethyl)-N'-phenyl-thiourea.

Conclusion

The structural verification of N-(2-hydroxyethyl)-N'-phenyl-thiourea should not rely on a single analytical technique. The independent, multi-faceted approach detailed in this guide, which combines advanced NMR spectroscopy, high-resolution mass spectrometry, FTIR, elemental analysis, and, ideally, single-crystal X-ray diffraction, provides a robust and scientifically rigorous method for unambiguous confirmation. By following these protocols, researchers can ensure the integrity of their work and build a solid foundation for any subsequent studies.

References

  • Sagadevan, S. (2012). Growth and Characterization of Single Crystals of Thiourea Based Compounds. International Journal of ChemTech Research, 4(3), 960-966. Available at: [Link]

  • Khan, I., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4533. Available at: [Link]

  • ResearchGate. (n.d.). Experimental and calculated 1 H and 13 C NMR chemical shifts of 1a thiourea derivative. [Image]. Available at: [Link]

  • Pospisilova, K., et al. (2018). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules, 23(11), 2991. Available at: [Link]

  • JETIR. (2021). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. JETIR, 8(6). Available at: [Link]

  • Element analysis. (n.d.). Retrieved from a course material source. [Link not provided for direct access]
  • ResearchGate. (n.d.). FTIR spectrum of thiourea. [Image]. Available at: [Link]

  • IOSR Journal. (n.d.). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. Available at: [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Available at: [Link]

  • IUPAC. (2015). Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry. Pure and Applied Chemistry, 87(12), 1135-1153. Available at: [Link]

  • ACS Publications. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry. Available at: [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS, GROWTH AND CHARACTERIZATION STUDIES OF THIOUREA PICRATE CRYSTAL. Available at: [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of grown thiourea single crystals. [Image]. Available at: [Link]

  • PubMed Central (NIH). (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. Available at: [Link]

  • Growing Science. (n.d.). Figure S1. Infrared Spectra of Nicotinic Acid, Thiourea and their Metal Complexes. [Image]. Available at: [Link]

  • ResearchGate. (n.d.). X-ray diffraction parameters for the measurement of single crystals of 11. [Table]. Available at: [Link]

  • ResearchGate. (2020). How best can one obtain single crystals from thiourea derivatives with palmitoyl side chains?. Available at: [Link]

  • Study.com. (n.d.). IUPAC Naming for Organic Compounds | Rules, Process & Examples. Available at: [Link]

  • Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Available at: [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Retrieved from a commercial website. [Link not provided for direct access]
  • Wikipedia. (n.d.). IUPAC nomenclature of organic chemistry. Available at: [Link]

  • University of Calgary. (n.d.). How to name organic compounds using the IUPAC rules. Available at: [Link]

  • Chemistry LibreTexts. (2024). IUPAC Naming of Organic Compounds with Functional Groups. Available at: [Link]

  • PubChemLite. (n.d.). N-(2-hydroxyethyl)-n'-phenylthiourea (C9H12N2OS). Available at: [Link]

  • NIST WebBook. (n.d.). Thiourea, N,N'-diphenyl-. Available at: [Link]

  • ResearchGate. (n.d.). Mass Spectrometry Study of Acylthioureas and Acylthiocarbamates. Available at: [Link]

  • PubMed. (1972). Quantitative protein sequencing using mass spectrometry: N-terminal sequence analysis of small quantities of peptides from the mass spectral analysis of the N-methylthiourea derivatives. Biochemical and Biophysical Research Communications, 49(6), 1407-13. Available at: [Link]

  • PubChem. (n.d.). Phenylthiourea. Available at: [Link]

  • SpectraBase. (n.d.). 1-(2-Hydroxyethyl)-3-phenyl-2-thiourea. Available at: [Link]

  • PubMed Central (NIH). (n.d.). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. Available at: [Link]

  • PubMed. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry, 35(19), e9161. Available at: [Link]

  • Oriental Journal of Chemistry. (2010). Synthesis, characterization and biological activity of N-phenyl-Ñ-(2-phenolyl)thiourea (PPTH) and its metal complexes of Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Pd(II), Pt(II) and Hg(II). Available at: [Link]

  • NIST WebBook. (n.d.). Thiourea, phenyl-. Available at: [Link]

  • NIST WebBook. (n.d.). Thiourea, N,N'-diethyl-. Available at: [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of N-(2-hydroxyethyl)-N'-phenylthiourea and Related Thiourea Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The procedures outlined below are grounded in the known hazards of thiourea derivatives, which are recognized for their toxicity and potential long-term health effects. Adherence to these protocols is not merely procedural; it is a critical component of a responsible laboratory safety culture.

Hazard Identification and Risk Assessment

Understanding the inherent risks of N-(2-hydroxyethyl)-N'-phenylthiourea is the foundation of its safe handling and disposal. Based on data from structurally similar thiourea compounds, a clear hazard profile can be established. These compounds are typically white crystalline solids with significant health and environmental risks.[1][2]

The primary hazards include acute oral toxicity, potential for allergic skin reactions, and suspected long-term effects such as carcinogenicity and reproductive harm.[1][3][4][5] Environmental release must be prevented, as thiourea derivatives are often classified as toxic to aquatic life with long-lasting effects.[3][5]

Table 1: Hazard Profile of Related Thiourea Compounds

Hazard Classification Description Associated H-Statement Primary Sources
Acute Oral Toxicity Harmful or fatal if swallowed. H300 / H302 [1][5][6]
Carcinogenicity Suspected of causing cancer. H351 [1][3][4][5]
Reproductive Toxicity Suspected of damaging fertility or the unborn child. H361 / H361d [4][5]
Skin Sensitization May cause an allergic skin reaction. H317 [6]

| Hazardous to the Aquatic Environment | Toxic to aquatic life with long lasting effects. | H411 |[3][5] |

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate exposure risks during handling and disposal operations. The causality is clear: preventing all routes of exposure—inhalation, ingestion, and dermal contact—is paramount.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use. Double-gloving is recommended when handling significant quantities or during spill cleanup.

  • Eye Protection: Chemical safety goggles are required at all times. If there is a splash risk, a face shield should be worn in addition to goggles.

  • Body Protection: A fully buttoned laboratory coat must be worn. For larger quantities or spill response, chemically resistant aprons or coveralls are necessary.[6][7]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of dust particles.[3][8] If a fume hood is not available, a NIOSH-approved respirator with particulate filters is required.

Spill Management Protocol

In the event of a spill, a swift and systematic response is crucial to prevent the spread of contamination and minimize exposure.

Step 1: Evacuate and Secure the Area

  • Immediately alert personnel in the vicinity.

  • Restrict access to the spill area.[6]

  • Ensure adequate ventilation, but avoid actions that could cause the solid powder to become airborne.[6]

Step 2: Assemble Spill Kit and Don Appropriate PPE

  • Gather your laboratory's chemical spill kit.

  • Don the full PPE as described in Section 2, including respiratory protection.

Step 3: Contain and Clean the Spill

  • Do NOT use water to clean the spill, as this can dissolve the compound and spread contamination.

  • Gently cover the spill with an inert absorbent material, such as vermiculite or sand.

  • Carefully sweep or scoop the material into a designated, clearly labeled hazardous waste container.[8][9] Use non-sparking tools.

  • Avoid generating dust at all costs.[6][8][9]

Step 4: Decontaminate the Area

  • Once the bulk material is removed, decontaminate the spill surface with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water.

  • Collect all cleaning materials (wipes, absorbents) as hazardous waste in the same container.

Step 5: Post-Cleanup

  • Carefully remove and dispose of all contaminated PPE as hazardous waste.

  • Wash hands and any exposed skin thoroughly with soap and water.[6][7]

  • Document the spill and the cleanup procedure in the laboratory safety log.

Waste Segregation and Disposal Workflow

Proper disposal begins with correct waste segregation at the point of generation. N-(2-hydroxyethyl)-N'-phenylthiourea waste must never be mixed with general refuse or other waste streams.

Workflow for Proper Disposal of Thiourea Waste

DisposalWorkflow start_node Identify Thiourea Waste (Solid Residue, Contaminated PPE, Spill Debris, Empty Containers) decision_solid Is the waste solid? start_node->decision_solid process_collect_solid Collect in a dedicated, sealed, and clearly labeled hazardous waste container. decision_solid->process_collect_solid Yes decision_container Is this an 'empty' container? process_collect_solid->decision_container process_rinse Triple rinse with a suitable solvent (e.g., ethanol). Collect rinsate as hazardous liquid waste. decision_container->process_rinse Yes process_storage Store the sealed waste container in a designated, secure, and ventilated secondary containment area. decision_container->process_storage No (Waste is already in final container) process_container_disposal Deface the label. Dispose of the container via the hazardous waste stream. process_rinse->process_container_disposal process_container_disposal->process_storage end_node Arrange for pickup by a licensed chemical waste disposal contractor. process_storage->end_node

Caption: Decision workflow for segregating and preparing thiourea waste for final disposal.

Detailed Disposal Methodology

The guiding principle for the disposal of N-(2-hydroxyethyl)-N'-phenylthiourea is that it must be managed as hazardous waste from generation to final destruction.

Step 1: Waste Collection

  • Designate a specific, robust, and sealable container for all thiourea-related waste. This includes residual chemical, contaminated gloves, wipes, and plasticware.

  • The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) drum or container is a suitable choice.

  • Label the container clearly and unambiguously. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Thiourea, N-(2-hydroxyethyl)-N'-phenyl-" and/or related compounds.

    • The associated hazards (e.g., "Toxic," "Carcinogen," "Environmental Hazard").

    • The accumulation start date.

Step 2: Handling of "Empty" Containers

  • Original containers of the chemical are not truly empty and must be treated as hazardous waste.[6][8]

  • They should be triple-rinsed with an appropriate solvent. The resulting rinsate is also hazardous waste and must be collected in a separate, labeled container for liquid hazardous waste.

  • After rinsing, deface the original product label to prevent misuse and place the container in the solid hazardous waste stream.

Step 3: Storage Pending Disposal

  • Store the sealed hazardous waste container in a designated satellite accumulation area or central hazardous waste storage facility.

  • The storage area must be secure, well-ventilated, and away from incompatible materials, such as strong oxidizing agents or acids.[10][11]

  • Ensure the container is stored within secondary containment to prevent environmental release in case of a leak.

Step 4: Final Disposal

  • Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[3][6][8] This is a direct violation of environmental regulations and poses a significant threat to aquatic ecosystems.

  • The disposal of this waste must be handled by a licensed and certified hazardous waste disposal contractor.[6][7][8][10]

  • Your institution's Environmental Health and Safety (EHS) department is the primary point of contact for arranging waste pickup. Provide them with an accurate description of the waste stream. The waste will likely be transported under regulations for toxic solids (e.g., UN 2811 for Phenylthiourea).[6]

By adhering to this comprehensive guide, researchers and laboratory professionals can ensure that the disposal of N-(2-hydroxyethyl)-N'-phenylthiourea is conducted with the highest standards of safety, diligence, and environmental responsibility.

References

  • Safety Data Sheet: thiourea. Chemos GmbH & Co.KG.[Link]

  • Safety Data Sheet: Thiourea. Carl ROTH.[Link]

  • Thiourea SDS. Hill Brothers Chemical Company.[Link]

  • SAFETY DATA SHEET - Thiourea. (2022). Nexchem Ltd.[Link]

  • Safety Data Sheet: Thiourea. Carl ROTH.[Link]

  • Phenylthiourea. PubChem - NIH.[Link]

  • N-phenylthiourea. LookChem.[Link]

  • Ethylene Thiourea. U.S. Environmental Protection Agency (EPA).[Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. U.S. Environmental Protection Agency (EPA).[Link]

  • EPA Regulations for Healthcare & Pharmaceuticals. Stericycle.[Link]

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Personal protective equipment for handling Thiourea, N-(2-hydroxyethyl)-N'-phenyl-

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to the Safe Handling of N-(2-hydroxyethyl)-N'-phenylthiourea

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. With this innovation comes the profound responsibility of ensuring the safety of all laboratory personnel. This guide, compiled by a Senior Application Scientist, provides an in-depth, procedural framework for the safe handling of Thiourea, N-(2-hydroxyethyl)-N'-phenyl-, a compound that, while promising in its applications, requires meticulous attention to safety protocols. Our goal is to empower researchers with the knowledge to not only use this compound effectively but to do so with the highest degree of safety, building a culture of trust and security within the laboratory.

Understanding the Hazard Profile

Before any handling, it is critical to internalize the potential hazards associated with N-(2-hydroxyethyl)-N'-phenylthiourea. Based on available safety data, this compound is classified with the following hazards:

  • Toxic if swallowed: Oral ingestion can lead to severe health consequences.[1]

  • Causes skin irritation: Direct contact with the skin can result in irritation.[1]

  • Causes serious eye damage: The compound poses a significant risk to eye health upon contact.[1]

  • May cause respiratory irritation: Inhalation of dust or fumes can irritate the respiratory tract.[1][2]

Given the structural relationship to other thiourea derivatives, it is prudent to assume that prolonged or repeated exposure could lead to sensitization and other long-term health effects.[3] Therefore, a comprehensive approach to personal protective equipment (PPE) is not merely a recommendation but a necessity.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount to mitigating the risks associated with N-(2-hydroxyethyl)-N'-phenylthiourea. The following table summarizes the essential PPE, with a detailed explanation of the rationale behind each choice.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical splash goggles and a face shield.To prevent contact from splashes or airborne particles, which can cause serious eye damage.[4][5][6] Ensure your eyewear meets appropriate standards (e.g., ANSI Z87.1 in the US). A face shield should be used in conjunction with goggles when there is a heightened risk of splashing.[4][6]
Hand Protection Chemically resistant, impervious gloves (e.g., Butyl rubber, Nitrile rubber).To prevent skin irritation and potential absorption.[3][4][5] Always inspect gloves for tears or punctures before use.[4] Employ proper glove removal techniques to avoid contaminating your skin.[4]
Respiratory Protection NIOSH-approved respirator with a particulate filter (e.g., N95 or better).Required when handling the solid form outside of a certified chemical fume hood, or if there is a risk of generating dust, to prevent respiratory irritation.[4][5] Proper fit testing and training are essential for respirator efficacy.
Protective Clothing Laboratory coat, closed-toe shoes, and long pants.To protect the skin from accidental spills and contamination.[4][7] For larger quantities or procedures with a high risk of exposure, a chemical-resistant apron or suit may be warranted.
Engineering Controls and Safe Handling Practices

Beyond personal protective equipment, a controlled laboratory environment is crucial for safety.

3.1. The Primacy of Ventilated Enclosures

All weighing and handling of solid N-(2-hydroxyethyl)-N'-phenylthiourea, as well as the preparation of its solutions, must be conducted within a certified chemical fume hood.[4] This primary engineering control is non-negotiable as it captures airborne particles and vapors at the source, drastically reducing the risk of inhalation.

3.2. Procedural Workflow for Safe Handling

The following diagram outlines the logical flow for safely handling N-(2-hydroxyethyl)-N'-phenylthiourea, from preparation to the initiation of your experiment.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_exp Experimental Phase prep1 Don Appropriate PPE prep2 Verify Fume Hood Certification prep1->prep2 prep3 Gather All Necessary Materials prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 handle2 Prepare Solution handle1->handle2 handle3 Securely Cap and Label Container handle2->handle3 exp1 Transfer to Experimental Setup handle3->exp1 exp2 Conduct Experiment exp1->exp2

Caption: Workflow for the safe handling of N-(2-hydroxyethyl)-N'-phenylthiourea.

Spill Management and Waste Disposal

Accidents can happen, and a well-defined plan for spill cleanup and waste disposal is a critical component of laboratory safety.

4.1. Spill Response Protocol

  • Minor Spill (Solid):

    • Alert personnel in the immediate vicinity.

    • Wearing your full PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.[4]

    • Carefully sweep the material into a designated, labeled waste container.

    • Clean the spill area with a suitable laboratory cleaner and water.[8]

  • Minor Spill (Liquid/Solution):

    • Alert personnel in the immediate vicinity.

    • Wearing your full PPE, contain the spill with absorbent pads or granules.

    • Once absorbed, collect the material into a designated, labeled waste container.

    • Clean the spill area with a suitable laboratory cleaner and water.

For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.

4.2. Waste Disposal

All waste containing N-(2-hydroxyethyl)-N'-phenylthiourea, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.[7][8] Collect all waste in clearly labeled, sealed containers.[7] Never dispose of this chemical down the drain or in the regular trash.[7][8] Adhere strictly to your institution's and local regulations for hazardous waste disposal.[4][8]

Emergency First Aid Procedures

In the event of an exposure, immediate and appropriate first aid is critical.

  • If Swallowed: Immediately call a poison control center or physician.[1] Rinse the mouth with water.[1]

  • If on Skin: Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing and wash it before reuse.[1][2]

  • If in Eyes: Immediately rinse with water for several minutes, removing contact lenses if present and easy to do so.[1][2] Continue rinsing and seek immediate medical attention.[1]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[1][2] If the person feels unwell, seek medical help.[1]

By adhering to these stringent safety protocols, you are not only protecting yourself and your colleagues but also ensuring the integrity and success of your research. This commitment to safety is the bedrock of scientific excellence.

References

  • Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea. Benchchem.
  • Thiourea: Unraveling Its Diverse Applications. Annexe Chem Pvt Ltd.
  • Safety First: Essential Handling and Safety Guidelines for Thiourea. NINGBO INNO PHARMCHEM CO.,LTD.
  • Safety Data Sheet: Thiourea. Carl ROTH.
  • Thiourea SDS. Hill Brothers Chemical Company.
  • N-(2-Hydroxyethyl)-N′-phenylthiourea Safety Data Sheets. Echemi.
  • Safety Data Sheet. AK Scientific, Inc.
  • SOP - Phenylthiourea. Biology and Wildlife STANDARD OPERATING PROCEDURE.
  • PHENYLTHIOUREA HAZARD SUMMARY. NJ.gov.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.